molecular formula O16P4Si3 B078876 Silicon orthophosphate CAS No. 12037-47-7

Silicon orthophosphate

Cat. No.: B078876
CAS No.: 12037-47-7
M. Wt: 464.14 g/mol
InChI Key: XLUBVTJUEUUZMR-UHFFFAOYSA-B
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Description

Silicon orthophosphate (Si₃(PO₄)₄) is an advanced inorganic material of significant interest in materials science and solid-state chemistry research. Its value stems from its unique structural framework, combining silicate and phosphate anions, which contributes to exceptional thermal stability and ionic conductivity properties. A primary research application is in the development of next-generation solid-state electrolytes for lithium-ion and sodium-ion batteries. Its rigid structure can facilitate ion transport while enhancing safety and thermal resilience compared to organic liquid electrolytes. Furthermore, this compound is investigated as a host matrix for luminescent ions in phosphor materials, with potential applications in solid-state lighting and display technologies. Its high stability also makes it a candidate material for catalytic supports and corrosion-resistant coatings under high-temperature or harsh chemical environments. This compound provides researchers with a versatile platform for exploring structure-property relationships in energy storage, photonics, and advanced ceramic applications.

Properties

IUPAC Name

silicon(4+);tetraphosphate
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InChI

InChI=1S/4H3O4P.3Si/c4*1-5(2,3)4;;;/h4*(H3,1,2,3,4);;;/q;;;;3*+4/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUBVTJUEUUZMR-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Si+4].[Si+4].[Si+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

O16P4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60872568
Record name Silicon phosphate (Si3(PO4)​4)
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Molecular Weight

464.14 g/mol
Source PubChem
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name Silicon phosphate (Si3(PO4)4)
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CAS No.

12037-47-7
Record name Silicon phosphate (Si3(PO4)4)
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Record name Silicon phosphate (Si3(PO4)4)
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Record name Silicon phosphate (Si3(PO4)​4)
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Record name Silicon orthophosphate
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon orthophosphates are a class of inorganic compounds composed of silicon, phosphorus, and oxygen. These materials have garnered significant interest in various scientific and industrial fields due to their diverse structural chemistry and potential applications in ceramics, catalysis, and as biomaterials. The term "silicon orthophosphate" can refer to several stoichiometries, with the most common being silicon diphosphate (SiP₂O₇), as well as compounds with the formulas Si₃(PO₄)₄ and Si₅P₆O₂₅. Understanding the precise crystal structure of these materials is fundamental to elucidating their properties and unlocking their full potential. This technical guide provides a comprehensive overview of the crystal structures of various silicon orthophosphates, detailing their crystallographic parameters and the experimental methods used for their synthesis and characterization.

Crystal Structures of Silicon Phosphates

The crystal structure of silicon phosphates is characterized by the arrangement of silicate [SiO₄] or [SiO₆] and phosphate [PO₄] polyhedra. The connectivity of these units gives rise to a variety of crystal symmetries and polymorphs, each with distinct physical and chemical properties.

Silicon Diphosphate (SiP₂O₇)

Silicon diphosphate, also known as silicon pyrophosphate, is one of the most extensively studied silicon phosphates and exists in several polymorphic forms.

Monoclinic SiP₂O₇:

Two common monoclinic forms of SiP₂O₇ are known, both belonging to the space group P2₁/c. These structures consist of corner-sharing [SiO₆] octahedra and [P₂O₇] pyrophosphate groups, forming a three-dimensional network.

Hexagonal SiP₂O₇:

A hexagonal polymorph of SiP₂O₇ crystallizes in the P6₃ space group. In this structure, both silicon and phosphorus atoms are located on threefold axes. The silicon atoms are situated in planes, and these layers are held together by P-O-P bonds of the pyrophosphate groups.

High-Pressure Monoclinic SiP₂O₇:

A dense monoclinic phase of SiP₂O₇ can be synthesized under high-pressure and high-temperature conditions. This phase also crystallizes in the P2₁/c space group but features a more condensed network of corner-sharing [SiO₆] octahedra and linear [P₂O₇] dimers.

Table 1: Crystallographic Data for Silicon Diphosphate (SiP₂O₇) Polymorphs

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Monoclinic IMonoclinicP2₁/c6.4004.81614.98189.979
Monoclinic IIMonoclinicP2₁/c4.73511.9877.62891.20
HexagonalHexagonalP6₃4.71584.715811.917-
High-Pressure PhaseMonoclinicP2₁/c4.30427.15056.2897103.805
This compound (Si₃(PO₄)₄)

While the formula Si₃(PO₄)₄ suggests a simple orthophosphate structure, detailed crystallographic data for this specific compound is not as readily available in the literature compared to SiP₂O₇. It is generally described as a crystalline solid.

Silicon Phosphate (Si₅P₆O₂₅)

This compound crystallizes in the trigonal system with the space group R-3. Its structure is characterized by a complex three-dimensional network of [SiO₆] octahedra and [PO₄] tetrahedra.

Table 2: Crystallographic Data for Other Silicon Phosphates

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Si₅P₆O₂₅TrigonalR-39.3279.3279.32750.65750.65750.657

Experimental Protocols

The synthesis of silicon orthophosphates can be achieved through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The choice of method influences the resulting phase and crystallinity.

Solid-State Reaction for SiP₂O₇

A common method for synthesizing polycrystalline SiP₂O₇ involves the high-temperature reaction of silicon dioxide (SiO₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) or phosphoric acid (H₃PO₄).

Protocol:

  • Stoichiometric amounts of finely ground SiO₂ and NH₄H₂PO₄ are thoroughly mixed in an agate mortar.

  • The mixture is placed in an alumina crucible and heated in a furnace.

  • The temperature is gradually increased to 250 °C to allow for the slow decomposition of the phosphate precursor.

  • The temperature is then raised to between 500 °C and 800 °C and held for several hours to promote the formation of the desired SiP₂O₇ phase.

  • The product is cooled slowly to room temperature and characterized.

Sol-Gel Synthesis of Si₅P₆O₂₅

The sol-gel method offers a route to amorphous or nanocrystalline silicon phosphates at lower temperatures.

Protocol:

  • A silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in a mixture of water, ethanol, and an acid catalyst (e.g., HCl).

  • A phosphorus precursor, such as triethyl phosphate (TEP), is added to the solution under vigorous stirring.

  • The molar ratio of the precursors is adjusted to achieve the desired Si:P stoichiometry.

  • The resulting sol is allowed to gel over a period of time.

  • The gel is then dried to remove the solvent, yielding a xerogel.

  • The xerogel is subsequently calcined at elevated temperatures (e.g., 500-800 °C) to obtain the crystalline Si₅P₆O₂₅ phase.

High-Pressure Synthesis of Monoclinic SiP₂O₇

The dense, high-pressure phase of SiP₂O₇ is synthesized using a multi-anvil press.

Protocol:

  • A stoichiometric mixture of SiO₂ and P₂O₅ is encapsulated in a noble metal capsule (e.g., platinum).

  • The capsule is placed within a pressure-transmitting medium in a multi-anvil apparatus.

  • The pressure is increased to several gigapascals (e.g., 16 GPa).

  • The sample is then heated to a high temperature (e.g., 2000 °C) for a specific duration.

  • The temperature is quenched, and the pressure is slowly released.

  • The recovered sample is then analyzed to confirm the crystal structure.

Characterization Methods

The crystal structure of the synthesized silicon phosphates is typically determined using single-crystal X-ray diffraction (XRD) or powder X-ray diffraction with Rietveld refinement. These techniques provide detailed information about the lattice parameters, space group, and atomic positions within the unit cell. Other characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide complementary information about the local bonding environments of the silicon and phosphorus atoms.

Logical Relationships of Silicon Phosphate Structures

The various forms of this compound can be seen as part of a broader family of materials with varying Si:P ratios and synthesis conditions leading to different crystal structures.

Silicon_Orthophosphate_Structures cluster_SiP2O7 Silicon Diphosphate (SiP₂O₇) cluster_Other Other Silicon Phosphates Monoclinic I Monoclinic (P2₁/c) Monoclinic II Monoclinic (P2₁/c) Hexagonal Hexagonal (P6₃) High Pressure High-Pressure Monoclinic (P2₁/c) Si3PO44 This compound (Si₃(PO₄)₄) Si5P6O25 Silicon Phosphate (Si₅P₆O₂₅) Trigonal (R-3) Synthesis Conditions Synthesis Conditions Synthesis Conditions->Monoclinic I Solid-State Synthesis Conditions->Monoclinic II Solid-State Synthesis Conditions->Hexagonal Solid-State Synthesis Conditions->High Pressure High P, High T Synthesis Conditions->Si3PO44 High Temp Reaction Synthesis Conditions->Si5P6O25 Sol-Gel

Caption: Relationship between synthesis conditions and resulting silicon phosphate crystal structures.

Conclusion

The crystal structure of this compound is highly dependent on its stoichiometry and the conditions of its synthesis. Silicon diphosphate (SiP₂O₇) is the most well-characterized, exhibiting multiple polymorphs with distinct crystal structures. Other silicon phosphates, such as Si₅P₆O₂₅, also possess unique and complex crystal structures. While detailed crystallographic data for Si₃(PO₄)₄ remains less common, it is an important member of this family of materials. The experimental protocols outlined in this guide provide a foundation for the synthesis and further investigation of these versatile compounds. A thorough understanding of their crystal chemistry is paramount for the targeted design and development of new materials for advanced applications.

Silicon orthophosphate chemical formula and properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silicon orthophosphate, detailing its chemical formula, properties, synthesis, and characterization. It is intended to be a valuable resource for professionals in materials science, chemistry, and drug development.

Introduction

This compound is an inorganic compound with the chemical formula Si₃(PO₄)₄.[1][2] It is a material of significant interest due to its unique structural framework, which combines silicate and phosphate anions. This structure imparts exceptional thermal stability and ionic conductivity, making it a candidate for various advanced applications.[1] Research has highlighted its potential in the development of solid-state electrolytes for batteries, as a host for luminescent ions in phosphors, in the production of advanced ceramics and glass, and as a component in solid phosphoric acid catalysts.[1][3] Additionally, some studies suggest a role for silicon compounds in biological processes such as bone metabolism and mineralization.[1]

Chemical and Physical Properties

This compound is typically a white crystalline powder or solid.[2][3] It is characterized by its high melting point and thermal stability.[3] The compound is noted for its insolubility, which restricts direct biological interactions, but it can be synthesized to produce mesoporous materials with high surface areas.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula Si₃(PO₄)₄ or O₁₆P₄Si₃[1][2]
Molecular Weight 464.14 g/mol [2]
Appearance White powder or crystalline solid; Dry Powder; Other Solid; Pellets or Large Crystals[2][3]
Water Solubility 1.085 g/L at 20 °C[4][5]
Thermal Stability High[3][6]
CAS Number 12037-47-7[2][3]
IUPAC Name tris(silicon(4+));tetraphosphate[2]

Synthesis and Experimental Protocols

Several methods have been developed for the synthesis of this compound, with the choice of method influencing the final properties of the material, such as its porosity and crystalline structure.

A common method for synthesizing this compound involves the reaction of phosphoric acid and silicic acid at high temperatures.[1][3]

Experimental Protocol:

  • Precursor Mixing: Stoichiometric amounts of phosphoric acid (H₃PO₄) and silicic acid (H₄SiO₄) are thoroughly mixed.

  • Catalyst Addition (Optional): A catalyst such as nitric acid or sodium hydroxide may be added to facilitate the reaction.[1][3]

  • Heating: The mixture is heated to a high temperature, typically in a furnace. The exact temperature and duration of heating need to be strictly controlled to obtain the desired product phase.[3]

  • Cooling and Grinding: After the reaction is complete, the product is cooled down to room temperature and may be ground to obtain a fine powder.

G High-Temperature Synthesis Workflow A Mix Phosphoric Acid and Silicic Acid B Add Catalyst (e.g., HNO₃, NaOH) A->B Optional C High-Temperature Calcination A->C B->C D Cooling and Grinding C->D E This compound Powder D->E

Caption: Workflow for the high-temperature synthesis of this compound.

A non-hydrolytic sol-gel method can be employed to produce mesoporous nanocrystalline this compound with a high surface area.[7][8] This method has been used to synthesize Si₅P₆O₂₅, a form of this compound.[7][8]

Experimental Protocol:

  • Precursor Condensation: Silicon acetate (Si(OAc)₄) and tris(trimethylsilyl)phosphate (OP(OSiMe₃)₃) are condensed in a non-aqueous solvent like toluene.[7][9]

  • Template Addition: A templating agent, such as Pluronic P123, is added to the reaction mixture to create a mesoporous structure.[9]

  • Gelation and Aging: The reaction mixture forms a gel, which is then aged, for instance, at 80°C for one week.[9]

  • Drying: The gel is dried under a vacuum to obtain a xerogel.[9]

  • Calcination: The xerogel is calcined in air at a specific temperature (e.g., 500°C for 4 hours) to remove the template and form the final nanocrystalline mesoporous this compound.[7][8][9]

Characterization Methods

A variety of analytical techniques are used to characterize the structure, composition, and properties of synthesized this compound.

Experimental Protocols:

  • X-ray Diffraction (XRD): This technique is used to determine the crystalline phase and structure of the material. The diffraction pattern of the synthesized powder is compared with standard patterns to confirm the formation of this compound and to assess its crystallinity.[8]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are employed to visualize the morphology, particle size, and porous structure of the material.[8]

  • Nitrogen Adsorption-Desorption: This analysis is used to determine the specific surface area, pore size, and pore volume of mesoporous this compound, which are crucial properties for catalytic applications.[8]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si and 31P solid-state NMR are used to probe the local chemical environment of silicon and phosphorus atoms, confirming the formation of Si-O-P bonds.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational modes of the chemical bonds present in the material, providing further evidence for the formation of the desired phosphate and silicate network.[10]

G Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Determined Properties Synthesized_Product Synthesized Silicon Orthophosphate XRD XRD Synthesized_Product->XRD SEM_TEM SEM/TEM Synthesized_Product->SEM_TEM N2_Adsorption N₂ Adsorption Synthesized_Product->N2_Adsorption NMR Solid-State NMR (²⁹Si, ³¹P) Synthesized_Product->NMR FTIR FTIR Synthesized_Product->FTIR Crystal_Structure Crystal Structure XRD->Crystal_Structure Morphology Morphology & Porous Structure SEM_TEM->Morphology Surface_Area Surface Area & Pore Size N2_Adsorption->Surface_Area Chemical_Bonding Chemical Bonding NMR->Chemical_Bonding FTIR->Chemical_Bonding

Caption: Workflow for the characterization of synthesized this compound.

Applications in Research and Development

This compound's unique properties make it a versatile material for various applications.

  • Solid-State Electrolytes: Its high thermal stability and ionic conductivity make it a promising candidate for the development of safer, next-generation solid-state electrolytes for lithium-ion and sodium-ion batteries.[1]

  • Catalysis: It is a key component in solid phosphoric acid catalysts used in hydrocarbon conversion processes like alkylation and isomerization.[1] Mesoporous forms of this compound show superior catalytic activity in reactions such as methylstyrene dimerization due to their high surface area.[7][8]

  • Ceramics and Glass: Due to its high thermal stability and chemical resistance, it is used in the formulation of advanced ceramics and glass materials designed for extreme conditions.[1]

  • Luminescent Materials: It can serve as a host matrix for luminescent ions, with potential applications in solid-state lighting and display technologies.[1]

Biological Significance and Drug Development

While this compound itself is largely insoluble, silicon compounds, in general, are known to play a role in biological processes, particularly in bone metabolism and mineralization.[1] The incorporation of silicon into hydroxyapatite, the main mineral component of bone, has been shown to enhance bioactivity.[10][11] This suggests that silicon-containing compounds could be explored for applications in bone regeneration and tissue engineering. However, the direct biological activity of crystalline this compound is limited by its low solubility.[1] Further research into biodegradable forms or nanoparticles of this compound may open avenues for its use in drug delivery or as a bioactive component in orthopedic implants.

G Potential Biological Interactions SiP This compound (or Si-releasing material) Bone Bone Tissue SiP->Bone Interaction Osteoblasts Osteoblasts Bone->Osteoblasts Stimulates Mineralization Enhanced Mineralization Osteoblasts->Mineralization Promotes Bone_Formation Bone Formation Mineralization->Bone_Formation Leads to

Caption: Conceptual diagram of silicon's potential role in bone formation.

Safety and Handling

This compound is generally considered to be a low-toxicity inorganic compound.[3] However, as with any chemical powder, appropriate personal protective equipment, such as safety glasses, gloves, and protective clothing, should be worn during handling to avoid direct contact with skin and eyes.[3] It should be stored in a dry, well-ventilated area.[3]

Conclusion

This compound is a multifunctional inorganic material with a range of established and potential applications driven by its high thermal stability, ionic conductivity, and catalytic activity. While its direct biological role is limited by its insolubility, the known effects of silicon on bone metabolism suggest that further research into novel formulations of this compound could be beneficial for drug development and biomedical applications. The synthesis and characterization protocols outlined in this guide provide a foundation for researchers to explore and innovate with this versatile compound.

References

A Comprehensive Technical Guide to the Synthesis of Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methods for silicon orthophosphate (Si₃(PO₄)₄), a material of significant interest for its potential applications in biomaterials, ceramics, and catalysis. The following sections provide a thorough overview of solid-state, sol-gel, hydrothermal, and flux-based synthesis routes, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable method for your research and development needs.

Introduction to this compound

This compound is an inorganic compound with the chemical formula Si₃(PO₄)₄. It is recognized for its high thermal stability and unique structural properties.[1] The synthesis method employed significantly influences the material's final characteristics, such as crystallinity, particle size, surface area, and purity, which in turn dictate its performance in various applications.

Core Synthesis Methodologies

Four primary methods are employed for the synthesis of this compound: solid-state reaction, sol-gel synthesis, hydrothermal synthesis, and the flux method. Each of these techniques offers distinct advantages and disadvantages concerning reaction conditions, product characteristics, and scalability.

Solid-State Reaction

The solid-state reaction method is a traditional and straightforward approach for synthesizing ceramic materials. It involves the direct reaction of solid precursors at elevated temperatures to form the desired product.

Experimental Protocol:

A typical solid-state synthesis of this compound involves the reaction of a silicon source, such as silicon dioxide (SiO₂) or silicic acid, with a phosphate source, like phosphoric acid (H₃PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄).[1][2]

  • Precursor Mixing: The silicon and phosphate precursors are intimately mixed in a stoichiometric ratio. For example, SiO₂ and NH₄H₂PO₄ can be mixed in a 3:4 molar ratio. The mixture is often ground in a mortar and pestle or ball-milled to ensure homogeneity.[3]

  • Calcination: The homogenized powder mixture is placed in a high-temperature-resistant crucible (e.g., alumina) and heated in a furnace. The calcination process typically involves a multi-step heating profile to ensure complete reaction and removal of volatile byproducts. For instance, the mixture can be gradually heated to temperatures between 1000°C and 1100°C and held for several hours (e.g., 5 hours) to facilitate the reaction.[3]

  • Cooling and Grinding: After the high-temperature reaction, the furnace is cooled down to room temperature. The resulting product is then ground again to obtain a fine powder of this compound.

Workflow Diagram:

Solid_State_Synthesis Precursors Silicon Precursor (e.g., SiO₂) + Phosphate Precursor (e.g., NH₄H₂PO₄) Mixing Mixing & Grinding Precursors->Mixing Calcination High-Temperature Calcination (1000-1100°C) Mixing->Calcination Product Silicon Orthophosphate Calcination->Product

Solid-State Synthesis Workflow
Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It offers excellent control over the product's microstructure, purity, and homogeneity at relatively low temperatures.

Experimental Protocol:

A non-aqueous sol-gel synthesis of mesoporous nanocrystalline this compound has been reported with the following procedure:

  • Precursor Solution: Silicon acetate (Si(OAc)₄) and tris(trimethylsilyl) phosphate (TTP) are used as silicon and phosphorus precursors, respectively. In a typical reaction, TTP is added dropwise to a stirred solution of Si(OAc)₄ in a non-aqueous solvent like toluene at a controlled temperature (e.g., 80°C) under an inert atmosphere.

  • Gelation: The condensation reaction between the precursors leads to the formation of a gel.

  • Aging: The gel is aged at an elevated temperature (e.g., 80°C) for an extended period (e.g., one week) to allow for syneresis and strengthening of the gel network.

  • Drying: The aged gel is then dried under vacuum to remove the solvent, resulting in a xerogel.

  • Calcination: The final step involves the calcination of the xerogel in air at a temperature around 500°C for approximately 4 hours. This process removes organic residues and leads to the formation of crystalline this compound.

Workflow Diagram:

Sol_Gel_Synthesis Precursors Silicon Acetate + Tris(trimethylsilyl) phosphate in Toluene Gelation Gelation (80°C) Precursors->Gelation Aging Aging (1 week) Gelation->Aging Drying Vacuum Drying Aging->Drying Calcination Calcination (500°C, 4h) Drying->Calcination Product Mesoporous Silicon Orthophosphate Calcination->Product

Sol-Gel Synthesis Workflow
Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly useful for synthesizing materials that are insoluble in common solvents and for controlling particle size and morphology.

Experimental Protocol:

  • Precursor Solution: A silicon precursor, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in an acidic aqueous solution (e.g., water with HCl to adjust the pH to ~2).

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a temperature typically in the range of 150-200°C and maintained for a specific duration (e.g., 24 hours).

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration or centrifugation, washed with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: The washed product is dried in an oven at a moderate temperature (e.g., 80-100°C).

  • Calcination (Optional): A final calcination step at a higher temperature (e.g., 600°C) may be performed to improve crystallinity and remove any organic residues.

Workflow Diagram:

Hydrothermal_Synthesis Precursors Silicon & Phosphate Precursors in Aqueous Solution Autoclave Hydrothermal Reaction (150-200°C) Precursors->Autoclave Recovery Filtration & Washing Autoclave->Recovery Drying Drying (80-100°C) Recovery->Drying Product Silicon Orthophosphate Drying->Product

Hydrothermal Synthesis Workflow
Flux Method

The flux method is a high-temperature solution growth technique where a molten salt (the flux) is used as a solvent to dissolve the reactants and facilitate the crystallization of the desired product upon cooling.[4] This method is particularly advantageous for growing single crystals and for synthesizing materials that have very high melting points or decompose before melting.

Experimental Protocol:

A specific protocol for the flux synthesis of this compound is not well-documented. However, a general approach can be outlined based on the principles of flux growth for other inorganic phosphates.[5][6]

  • Component Mixing: The silicon and phosphate precursors are mixed with a suitable flux material in a crucible. The choice of flux is critical and depends on its melting point, viscosity, and reactivity with the precursors and the crucible. For phosphates, fluxes like alkali metal molybdates or chlorides can be considered.

  • Heating and Soaking: The crucible containing the mixture is heated in a furnace to a temperature above the melting point of the flux, ensuring all reactants are dissolved.[4] The temperature is held for a period to homogenize the melt.

  • Slow Cooling: The furnace is then slowly cooled to allow for the crystallization of this compound from the supersaturated solution. The cooling rate is a crucial parameter that influences the size and quality of the resulting crystals.[4]

  • Flux Removal: After cooling to a temperature where the product has crystallized but the flux is still molten, the excess flux is decanted. Alternatively, the solidified mass is cooled to room temperature, and the flux is dissolved using a suitable solvent (e.g., water or dilute acid) that does not affect the this compound product.[4][6]

Workflow Diagram:

Flux_Method Precursors Silicon & Phosphate Precursors + Flux Heating Heating & Soaking Precursors->Heating Cooling Slow Cooling Heating->Cooling Separation Flux Removal Cooling->Separation Product Silicon Orthophosphate Crystals Separation->Product

Flux Method Workflow

Comparative Analysis of Synthesis Methods

The choice of synthesis method depends on the desired properties of the final this compound product. The following table summarizes the key characteristics of each method.

FeatureSolid-State ReactionSol-Gel SynthesisHydrothermal SynthesisFlux Method
Precursors Oxides, carbonates, phosphatesAlkoxides, metal saltsMetal salts, alkoxidesOxides, phosphates
Temperature High (>1000°C)Low to moderate (RT - 800°C)Moderate (100-250°C)High (>800°C)
Pressure AtmosphericAtmosphericHigh (autogenous)Atmospheric
Product Purity Can be low due to incomplete reactionHighHighHigh
Particle Size Large, aggregatedSmall, controllableControllable, often nanocrystallineCan produce large single crystals
Surface Area LowHigh (mesoporous possible)Moderate to highLow
Advantages Simple, scalableHigh purity, homogeneity, microstructural controlGood control over particle size and morphologyCan grow single crystals, suitable for high-melting-point materials
Disadvantages High temperature, poor homogeneity, large particle sizeExpensive precursors, long processing timesRequires specialized equipment (autoclaves)High temperature, flux contamination possible

Quantitative Data Summary

The following tables provide a summary of quantitative data reported for the synthesis of this compound and related materials using different methods. It is important to note that direct comparison is challenging due to variations in experimental conditions and the specific stoichiometry of the synthesized materials.

Table 1: Sol-Gel Synthesis of Mesoporous this compound

ParameterValueReference
Silicon PrecursorSilicon Acetate (Si(OAc)₄)
Phosphorus PrecursorTris(trimethylsilyl) phosphate (TTP)
Gelation Temperature80°C
Calcination Temperature500°C
Calcination Time4 hours
Surface AreaUp to 128 m²/g
Pore Size~20 nm

Table 2: Hydrothermal Synthesis of Silicon-Containing Materials

ParameterValueReference
Silicon PrecursorTetraethyl orthosilicate (TEOS)
Reaction Temperature150-200°C
Reaction Time24 hours
Particle SizeNanocrystalline
MorphologyControllable (e.g., nanowires)[6]

Note: Data for hydrothermal synthesis is based on related silicon-containing phosphate materials due to the limited availability of data for pure this compound.

Table 3: Solid-State Synthesis of Phosphate Ceramics

ParameterValueReference
Silicon PrecursorSilicon Dioxide (SiO₂)[3]
Phosphorus PrecursorCalcium Pyrophosphate (for Ca-P systems)[3]
Reaction Temperature~1050°C[3]
Reaction Time5 hours[3]
Product PhaseDependent on stoichiometry and temperature[3]

Note: Data for solid-state synthesis is based on a related calcium phosphate system, illustrating typical conditions.

Conclusion

The synthesis of this compound can be achieved through various methods, each offering a unique set of advantages and challenges. The solid-state reaction is a simple and scalable method but often yields products with lower homogeneity and larger particle sizes. The sol-gel process provides excellent control over the material's microstructure, leading to high-purity, high-surface-area powders, albeit with more complex and lengthy procedures. Hydrothermal synthesis is well-suited for producing nanocrystalline materials with controlled morphology. The flux method, while less documented for this specific compound, holds promise for the growth of high-quality single crystals. The selection of the optimal synthesis route will ultimately be determined by the specific requirements of the intended application, balancing factors such as desired material properties, cost, and scalability. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this compound for their scientific and developmental pursuits.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon orthophosphate, a versatile inorganic compound, has garnered significant interest across various scientific disciplines due to its unique thermal stability, chemical resistance, and potential applications in materials science. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, with a primary focus on the common stoichiometry, Si₃(PO₄)₄. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and presents a visual representation of a typical synthesis workflow. The information is intended to serve as a foundational resource for researchers and professionals engaged in materials science, ceramics, and catalysis.

Introduction

This compound is an inorganic compound composed of silicon, phosphorus, and oxygen. While the term can encompass various stoichiometries, this guide will primarily focus on trisilicon tetrakis(orthophosphate), Si₃(PO₄)₄, a well-characterized form. It is a crystalline solid, typically appearing as a white powder.[1] Its robust structural framework, formed by the linkage of silicate and phosphate tetrahedra, imparts exceptional thermal and chemical stability.[2] These properties make it a valuable material in the manufacturing of advanced ceramics, glasses, and as a catalyst in various chemical reactions.[1][2] Furthermore, its potential use as a flame retardant and as an additive in lithium-ion batteries is an active area of research.[1]

Chemical Properties

This compound is a chemically stable and largely inert compound under standard conditions. Its reactivity is generally observed at elevated temperatures.

Synthesis

This compound (Si₃(PO₄)₄) is most commonly synthesized via a solid-state reaction between phosphoric acid (H₃PO₄) and silicic acid (H₄SiO₄) or silicon dioxide (SiO₂).[1] The reaction is typically conducted at high temperatures, and the stoichiometry of the reactants must be carefully controlled to obtain the desired product.[1] Catalysts such as nitric acid or sodium hydroxide may be employed to facilitate the reaction.[1]

Another prominent method for synthesizing specific forms of silicon phosphate, such as mesoporous Si₅P₆O₂₅, is the non-hydrolytic sol-gel process. This technique involves the condensation of silicon and phosphorus precursors in a non-aqueous solvent.

Solubility and Reactivity

This compound is sparingly soluble in water, with a reported solubility of 1.085 g/L at 20°C.[3] Its aqueous solution is weakly acidic.[1] The compound exhibits high thermal stability and is resistant to decomposition at elevated temperatures. It is generally considered a low-toxicity inorganic substance.[1]

Physical Properties

The physical characteristics of this compound are integral to its applications in various industrial and research settings.

General Properties

This compound is typically a white, crystalline powder or solid.[1] It possesses a high melting point, although a specific value is not consistently reported across the literature, its thermal stability is a key characteristic.[1]

Table 1: Physical Properties of this compound (Si₃(PO₄)₄)

PropertyValueReference
Appearance White powder or crystalline solid[1]
Molecular Formula Si₃(PO₄)₄[4]
Molar Mass 464.14 g/mol [4]
Density 2.36 g/cm³ at 20°C[3]
Water Solubility 1.085 g/L at 20°C[3]
Flammability Non-flammable[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound (Si₃(PO₄)₄) via Solid-State Reaction

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Phosphoric acid (H₃PO₄)

  • Silicic acid (H₄SiO₄) or Silicon Dioxide (SiO₂)

  • High-purity alumina crucible

  • High-temperature furnace

Procedure:

  • Accurately weigh stoichiometric amounts of phosphoric acid and silicic acid (or silicon dioxide) in a 3:4 molar ratio.

  • Thoroughly mix the reactants in an agate mortar to ensure a homogeneous mixture.

  • Transfer the mixture to an alumina crucible.

  • Place the crucible in a high-temperature furnace.

  • Gradually heat the furnace to a temperature range of 800-1200°C. The exact temperature and duration will influence the crystallinity and phase purity of the final product and should be optimized based on preliminary experiments.

  • Maintain the temperature for several hours to ensure the reaction goes to completion.

  • Allow the furnace to cool down to room temperature slowly.

  • The resulting white powder is this compound.

Characterization Techniques

Objective: To determine the crystalline phase and purity of the synthesized this compound.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

Sample Preparation:

  • Grind a small amount of the synthesized this compound powder in an agate mortar to ensure a fine and uniform particle size.[5]

  • Mount the powdered sample onto a sample holder. Ensure a flat and smooth surface to minimize preferred orientation effects.[5]

Data Collection:

  • Place the sample holder in the diffractometer.

  • Set the instrument to scan over a 2θ range typically from 10° to 80°.

  • The resulting diffraction pattern should be compared with standard reference patterns from databases like the Powder Diffraction File (PDF) for phase identification.[6]

Objective: To identify the functional groups and confirm the formation of Si-O-P bonds in the synthesized product.

Instrumentation:

  • FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

  • Mix approximately 1-2 mg of the this compound powder with 100-200 mg of the dried KBr in an agate mortar.[7]

  • Grind the mixture to a very fine powder to ensure homogeneity and reduce scattering of the infrared beam.[7]

  • Place the mixture in a pellet press die and apply pressure to form a thin, transparent pellet.[7]

Data Collection:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • The presence of characteristic absorption bands for Si-O and P-O vibrations will confirm the structure of this compound.

Objective: To evaluate the thermal stability and identify any phase transitions of the this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into an alumina or platinum crucible.

  • Place the crucible in the TGA/DSC instrument.

  • Heat the sample from room temperature to a high temperature (e.g., 1200°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]

  • The TGA curve will show weight loss as a function of temperature, indicating decomposition or dehydration. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions or reactions.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the solid-state synthesis of this compound.

SynthesisWorkflow Precursors Precursors: - Phosphoric Acid (H₃PO₄) - Silicic Acid (H₄SiO₄) Mixing Homogeneous Mixing Precursors->Mixing Stoichiometric Ratio Calcination High-Temperature Calcination (800-1200°C) Mixing->Calcination Cooling Controlled Cooling Calcination->Cooling Product This compound (Si₃(PO₄)₄) Powder Cooling->Product Characterization Characterization: - XRD - FTIR - TGA/DSC Product->Characterization

Caption: Solid-state synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound (Si₃(PO₄)₄). The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for its synthesis and analysis in a laboratory setting. The visualized synthesis workflow clarifies the manufacturing process. This document serves as a valuable resource for scientists and researchers, enabling a better understanding of this important inorganic material and facilitating its application in various fields of science and technology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Discovery and Development of Silicon Orthophosphate

This technical guide provides a comprehensive overview of this compound, from its historical discovery to its modern-day synthesis and applications. It is designed for professionals in research and development who require a deep understanding of this versatile inorganic compound. The guide details key experimental protocols, presents quantitative data in a structured format, and visualizes complex processes for clarity.

Introduction and Historical Context

This compound, a compound containing silicon, phosphorus, and oxygen, represents a significant class of inorganic materials. Its unique structural framework, which combines silicate and phosphate tetrahedral units, imparts exceptional thermal stability and chemical resistance.[1] The history of this compound is not marked by a single discovery event but rather by a gradual evolution of synthesis and characterization techniques.

The journey began with the isolation of its constituent elements. While compounds of silicon, such as silica, have been used since antiquity, the element itself was first isolated in a pure form by Jöns Jacob Berzelius in 1823-1824.[2][3][4][5] This foundational discovery paved the way for the exploration of silicon-based chemistry. Early investigations into silicon-phosphate compounds were driven by the fields of geology, ceramics, and materials science. Over the decades, various stoichiometries of silicon phosphate have been identified, including Si₃(PO₄)₄, SiP₂O₇, and Si₅P₆O₂₅.[1][6][7] The development of advanced analytical techniques in the 20th century, such as X-ray diffraction and NMR spectroscopy, allowed for detailed structural elucidation of these complex materials.[8][9][10]

Today, silicon orthophosphates are investigated for a wide range of applications, from catalysts and high-performance ceramics to their potential role in biomaterials and drug delivery systems, where silicon-containing compounds are known to influence biological processes like bone metabolism.[1][11]

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several methods, each yielding materials with distinct properties. The primary routes are high-temperature solid-state reactions and sol-gel processes.

High-Temperature Solid-State Reaction

This is a traditional and straightforward method for producing crystalline this compound. It involves the high-temperature calcination of silicon and phosphorus precursors.

Experimental Protocol: Solid-State Synthesis of Calcium Phosphate/Mesoporous Silicon Blends This protocol is adapted from the synthesis of related composite biomaterials, demonstrating the solid-state reaction principle.[12][13]

  • Precursor Preparation: Oyster shell powder (as a calcium source, which also contains silica) and calcium pyrophosphate (Ca₂P₂O₇) are used as starting materials.

  • Milling: The precursors are mixed in a specific molar ratio (e.g., 4:3 to achieve a stoichiometric Ca/P ratio for hydroxyapatite) with deionized water in a planetary ball mill.[12] The mixture is milled for approximately 18 hours.[12]

  • Drying: The resulting paste is dried in an oven at 150°C for 3 hours.[12]

  • Heat Treatment: The dried material is heat-treated in a furnace at a rate of 10°C/min up to a final temperature of 1050-1100°C, where it is held for 5 hours.[12] This step facilitates the solid-state reaction to form the desired phosphate phases.

  • Pulverization: After cooling, the resulting solid is milled again for 1 hour to obtain a fine powder.[12] Mesoporous silicon particles can then be blended mechanically with the final powder.[12]

Non-Hydrolytic Sol-Gel Synthesis

The sol-gel method offers greater control over the material's texture, such as surface area and porosity, making it ideal for applications in catalysis and drug delivery. The non-hydrolytic approach avoids water, which can be beneficial for creating homogeneous Si-O-P networks.

Experimental Protocol: Synthesis of Mesoporous Nanocrystalline Si₅P₆O₂₅ This protocol is based on the first reported synthesis of this material by J. Morell et al.[6]

  • Precursor Solution: Silicon acetate (Si(OAc)₄) and tris(trimethylsilyl)phosphate (TTP, OP(OSiMe₃)₃) are condensed in a non-aqueous solvent. A block copolymer template (e.g., Pluronic P123) is used to direct the mesoporous structure.

  • Condensation: The reaction proceeds via the elimination of trimethylsilyl acetate, forming a homogeneous gel with a high density of Si-O-P bonds.

  • Aging and Drying: The gel is aged and then dried to produce a xerogel.

  • Calcination: The xerogel is calcined in air at 500°C for 4 hours.[6] This step removes the organic template, leading to the formation of a nanocrystalline Si₅P₆O₂₅ phase with a high surface area.[6]

Logical Workflow: General Synthesis and Characterization of this compound

G cluster_synthesis Synthesis Routes cluster_methods cluster_product Intermediate/Final Product cluster_characterization Characterization Techniques precursors Silicon & Phosphorus Precursors (e.g., Silicic Acid, Phosphoric Acid) solid_state Solid-State Reaction (High Temp. Calcination) precursors->solid_state sol_gel Sol-Gel Synthesis (Wet or Non-Hydrolytic) precursors->sol_gel hydrothermal Hydrothermal/ High Pressure precursors->hydrothermal product This compound (Powder, Gel, Crystal) solid_state->product sol_gel->product hydrothermal->product xrd XRD (Phase & Crystal Structure) product->xrd sem_tem SEM / TEM (Morphology) product->sem_tem nmr Solid-State NMR (Local Environment) product->nmr other_tech FTIR, N₂ Adsorption, TGA (Functional Groups, Surface Area, Stability) product->other_tech

Caption: General workflow for the synthesis and characterization of this compound.

Physicochemical Properties and Characterization Data

Silicon orthophosphates are typically white, crystalline solids with high melting points and significant thermal stability. Their insolubility in water and resistance to hydrolysis make them durable materials for various applications.[1] The precise properties depend heavily on the specific crystal structure and stoichiometry.

Structural and Physical Data

The following tables summarize key quantitative data for different forms of silicon phosphate.

Table 1: General Properties of this compound (Si₃(PO₄)₄)

PropertyValueReference
Molecular Formula O₁₆P₄Si₃[7]
Molecular Weight 464.14 g/mol [7]
CAS Number 12037-47-7[7]
Appearance White powder or crystalline solid[7]
Key Features High thermal stability, high melting point[1]

Table 2: Crystallographic Data for Silicon Phosphate Compounds

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å, °)Reference
Silicon-stabilized TCP Ca₃(P₀.₉Si₀.₁)₂(O₃.₉₅)MonoclinicP2(1)/aa=12.863, b=9.119, c=15.232, β=126.3[8]
High-Pressure SiP₂O₇ SiP₂O₇MonoclinicP21/ca=4.3042, b=7.1505, c=6.2897, β=103.805[9]
Cubic SiP₂O₇ (superstructure) SiP₂O₇CubicPa3a=22.418[9]
Characterization Techniques

A multi-technique approach is essential for fully characterizing silicon orthophosphates.

  • X-ray Diffraction (XRD): Used to identify the crystalline phases and determine lattice parameters.[8][14]

  • Electron Microscopy (SEM/TEM): Provides information on particle morphology, size, and microstructure.[6]

  • Solid-State NMR Spectroscopy (²⁹Si, ³¹P): Elucidates the local chemical environment of silicon and phosphorus atoms, confirming the formation of Si-O-P bonds.[6][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies vibrational modes of phosphate and silicate groups, confirming functionalization and composition.[14]

  • Nitrogen Adsorption (BET analysis): Measures surface area and pore size distribution, particularly important for mesoporous materials.[6]

Experimental Workflow: Sol-Gel Synthesis of Mesoporous Si₅P₆O₂₅

G precursors Precursors: - Silicon Acetate - Tris(trimethylsilyl)phosphate (TTP) - Pluronic P123 Template mixing Mixing & Condensation precursors->mixing solvent Non-Aqueous Solvent solvent->mixing gel Homogeneous Gel (Si-O-P Network) mixing->gel Elimination of trimethylsilyl acetate drying Drying gel->drying xerogel Xerogel with Template drying->xerogel calcination Calcination (500°C, 4h) xerogel->calcination Template Removal product Mesoporous Nanocrystalline Si₅P₆O₂₅ calcination->product

Caption: Step-by-step workflow for the non-hydrolytic sol-gel synthesis of Si₅P₆O₂₅.[6]

Applications in Research and Drug Development

While this compound's primary applications are in materials science, its properties make it a subject of interest for biomedical and pharmaceutical research.

Ceramics, Catalysts, and Industrial Uses

The high thermal and chemical stability of this compound makes it a valuable component in advanced ceramics and glasses.[1] Mesoporous forms, with their high surface area, have shown superior catalytic activity in reactions like methylstyrene dimerization.[6] It is also used as a flame retardant and as an additive to improve the performance of lithium-ion batteries.

Biomaterials and Bone Regeneration

The connection to drug development often involves biomaterials. Silicon is known to be essential for bone health.[3] Research into silicon-substituted hydroxyapatite (Si-HA) and tricalcium phosphate (Si-TCP) has shown that the incorporation of silicon into the calcium phosphate lattice can enhance bioactivity and influence bone tissue repair.[8] These materials are being explored for bone grafts and scaffolds. The mechanism involves the substitution of phosphate (PO₄³⁻) ions with silicate (SiO₄⁴⁻) ions in the apatite structure, which can alter surface chemistry and improve protein adsorption and cell response.[14]

Potential in Drug Delivery

The development of mesoporous silicon-based materials has been a landmark in drug delivery research.[15][16] While most work has focused on mesoporous silica nanoparticles (MSNs), mesoporous this compound presents an analogous platform.[6] Its key features for drug delivery include:

  • High Pore Volume: Allows for a high drug loading capacity.[15]

  • Tunable Pore Size: Enables control over drug release kinetics.[15]

  • Modifiable Surface Chemistry: The surface can be functionalized to attach targeting ligands or control drug interaction.[15]

The inert and stable nature of the this compound backbone could offer advantages for creating robust, slow-release drug delivery systems.[1]

Logical Relationship: Role of Silicon in Bioactive Materials

G SiP This compound & Related Materials SiHA Silicon-Substituted Hydroxyapatite (Si-HA) SiP->SiHA Related Materials MSN Mesoporous Silicon Nanoparticles (MSNs) SiP->MSN Related Materials props Key Properties: - Biocompatibility - High Surface Area - Controlled Degradation SiHA->props bone Bone Regeneration & Tissue Scaffolds SiHA->bone MSN->props drug Controlled Drug Delivery MSN->drug apps Biomedical Applications props->apps apps->bone apps->drug

Caption: Relationship between silicon phosphates and their biomedical applications.

References

Comprehensive literature review on silicon orthophosphate research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Silicon Orthophosphate Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound (Si₃(PO₄)₄) is an advanced inorganic material attracting significant interest across materials science, catalysis, and biomedicine. Its unique framework, combining silicate and phosphate anions, imparts exceptional thermal stability, chemical resistance, and, in certain forms, high ionic conductivity and biocompatibility.[1] This guide provides a comprehensive review of the current state of this compound research, detailing synthesis methodologies, physicochemical properties, and key applications. It includes summaries of quantitative data, detailed experimental protocols for synthesis and biocompatibility assessment, and graphical representations of key processes and relationships to serve as an in-depth resource for professionals in the field.

Introduction to this compound

This compound is an inorganic compound valued for its robust structural and chemical properties.[1] The combination of silicon and phosphate ions in a rigid network results in high thermal stability and resistance to chemical degradation, making it a suitable material for applications under extreme conditions.[1] While its direct biological interaction is limited by insolubility, its chemical similarity to biological phosphates allows for excellent biocompatibility in biomedical applications like bone regeneration scaffolds.[1] Furthermore, its porous forms are highly effective in catalysis.[1]

Synthesis Methodologies

The primary methods for synthesizing this compound involve high-temperature solid-state reactions and sol-gel processes. The chosen method influences the material's final properties, such as crystallinity, surface area, and porosity.

2.1 High-Temperature Solid-State Reaction The most common synthesis route involves the reaction of phosphoric acid (H₃PO₄) and silicic acid (H₄SiO₄) or silicon dioxide (SiO₂) at elevated temperatures.[1][2] Catalysts like nitric acid or sodium hydroxide may be employed to facilitate the reaction.[2] The stoichiometry of the reactants and the reaction conditions must be carefully controlled to achieve the desired phase and purity.[2] Industrial-scale production may utilize alternative silicon sources, such as rice husk ash, which is rich in silicon dioxide.[1]

2.2 Sol-Gel Method The sol-gel method offers a pathway to creating mesoporous this compound with a high surface area. This technique provides greater control over the material's microstructure. Non-hydrolytic sol-gel methods have been used to synthesize mesoporous Si₅P₆O₂₅, a form of silicon phosphate, which demonstrates superior catalytic performance due to its high porosity and surface area.[1]

G General Synthesis Workflow for this compound cluster_precursors Precursors cluster_process Processing cluster_product Final Product P_source Phosphorus Source (e.g., Phosphoric Acid) Mixing Mixing & Homogenization (Optional: Catalyst) P_source->Mixing Step 1 Si_source Silicon Source (e.g., Silicic Acid, SiO2) Si_source->Mixing Thermal Thermal Treatment (High Temperature Reaction) Mixing->Thermal Step 2 Product This compound (Si₃(PO₄)₄) Thermal->Product Step 3

Caption: General workflow for this compound synthesis.

Physicochemical Properties

This compound's utility is defined by its distinctive physical and chemical characteristics. Its high thermal stability and insolubility make it suitable for durable materials, while its porous nature in certain synthesized forms is key to its catalytic activity.[1]

PropertyValue / DescriptionSource(s)
Molecular Formula Si₃(PO₄)₄[1][3]
Appearance White powder or crystalline solid.[2]
Thermal Stability High; resilient up to 500°C, decomposing at lower temperatures than compounds like calcium orthophosphate (~250°C).[1]
Chemical Resistance Excellent. Resists hydrolysis under ambient conditions due to stable Si-O-P bonds.[1]
Solubility Generally insoluble in water, which restricts direct biological interaction but prevents leaching.[1][2]
Surface Area Can be synthesized as mesoporous materials with high surface area (up to 700 m²/g).[1]
Pore Size Mesoporous variants can have a pore size of around 20 nm.[1]
Biocompatibility Generally considered to have low toxicity and good biocompatibility, suitable for bioceramic applications.[1][2][4]

Applications

The robust properties of this compound allow for its use in a variety of industrial and biomedical fields.

G Relationship of Properties to Applications P1 High Thermal Stability & Chemical Resistance A1 Ceramics & Glass P1->A1 A2 Catalysis P1->A2 A5 Water Treatment P1->A5 P2 High Surface Area & Porosity P2->A2 Enhances Reactivity P3 Biocompatibility & Osteoconductivity A3 Bone Regeneration P3->A3 P4 Ionic Conductivity A4 Solid-State Batteries P4->A4

Caption: Core properties of this compound and their corresponding applications.

4.1 Materials Science and Catalysis In materials science, this compound is used to produce advanced ceramics and glass due to its durability under extreme conditions.[1] As a key component in solid phosphoric acid catalysts, it is widely used in hydrocarbon conversion processes like alkylation and isomerization.[1][3] Mesoporous silicon phosphate has been shown to outperform other catalysts, such as iron(III) orthophosphate, in certain reactions due to its enhanced porosity.[1]

4.2 Biomedical Applications The chemical similarity of this compound to biological calcium phosphates confers excellent biocompatibility, making it a candidate for bioceramics in bone repair and regeneration.[1] When used in implants and scaffolds, it can promote osteoconductivity, aiding in new bone growth.[1] Studies on phosphate-modified silicon oxycarbide coatings for orthopedic implants have confirmed their biocompatibility and ability to support cell adhesion and proliferation.[4][5]

Biocompatibility & Toxicity FindingsResultSource(s)
In Vitro Cytotoxicity (SiOC-based materials) Lack of cytotoxicity, with only a slight reduction in cell viability compared to controls.[4]
In Vitro Cell Adhesion (SiPOC, SiBPOC) Exhibited the best combination of bioactivity, cell adhesion, and proliferation with MG-63 osteoblast-like cells.[4][5]
Acute Dermal Toxicity Considered to have low acute dermal toxicity.[6]
90-Day Repeated Dose Toxicity (Silicon Dioxide) No observed adverse effects at doses up to 4,500 mg/kg bw/day, establishing a high NOAEL.[6]

4.3 Drug Delivery While research on this compound specifically for drug delivery is nascent, the broader class of silicon-based materials, particularly mesoporous silica nanoparticles (MSNs), is well-studied in this area.[7][8] These materials offer high surface areas and tunable pore sizes, making them ideal carriers for therapeutic agents.[8] Their surfaces can be functionalized for targeted delivery, and they have demonstrated good biocompatibility.[7][9] Given its properties, mesoporous this compound represents a promising, though less explored, platform for drug delivery applications.

Conceptual Workflow for Silicon-Based Nanoparticle Drug Delivery N1 1. Synthesis of Mesoporous Si-based Nanoparticle N2 2. Drug Loading (via adsorption) N1->N2 N3 3. Surface Functionalization (Optional Targeting) N2->N3 N4 4. Systemic Administration (e.g., Intravenous) N3->N4 N5 5. Cellular Uptake (Endocytosis) N4->N5 Circulation N6 6. Intracellular Drug Release N5->N6 Internalization P1

Caption: A conceptual workflow for drug delivery using a silicon-based nanoparticle.

Experimental Protocols

5.1 Protocol: Synthesis of this compound via Solid-State Reaction This protocol is a generalized procedure based on common synthesis methods.[1][2]

  • Precursor Preparation: Accurately weigh stoichiometric amounts of silicic acid (H₄SiO₄) and concentrated phosphoric acid (H₃PO₄).

  • Mixing: Combine the precursors in a suitable crucible (e.g., alumina or platinum). Ensure thorough mixing to create a homogeneous paste.

  • Drying: Gently heat the mixture at a low temperature (e.g., 80-100°C) to slowly evaporate water and form a solid precursor.

  • Calcination: Transfer the crucible to a high-temperature furnace.

    • Ramp the temperature to a target between 800°C and 1200°C. The exact temperature can influence the resulting crystal phase.

    • Hold at the target temperature for several hours (e.g., 5-24 hours) to ensure the reaction goes to completion.

  • Cooling and Recovery: Allow the furnace to cool down to room temperature naturally.

  • Grinding: Remove the resulting solid product and grind it into a fine powder using a mortar and pestle or a ball milling system.

  • Characterization: Analyze the final product using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Fourier-Transform Infrared (FTIR) spectroscopy to verify chemical bonds.

5.2 Protocol: In Vitro Biocompatibility Assessment Using Osteoblast-like Cells This protocol is a generalized method for assessing the cytocompatibility of a biomaterial like this compound, inspired by studies using MG-63 cells.[4][5]

  • Material Preparation: Sterilize the this compound powder or scaffold (e.g., by autoclaving or ethanol washing followed by UV exposure). Prepare material extracts by incubating the material in a cell culture medium for 24 hours, then collecting the supernatant.

  • Cell Culture: Culture MG-63 osteoblast-like cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1x10⁴ cells per well and allow them to adhere for 24 hours.

  • Exposure: Replace the standard culture medium with the prepared material extracts (or place sterile scaffolds directly into the wells). Include a negative control (cells in fresh medium) and a positive control (cells exposed to a known cytotoxic substance).

  • Incubation: Incubate the cells with the material for specific time points (e.g., 24, 48, and 72 hours).

  • Viability Assay (MTT Assay):

    • At each time point, remove the medium and add MTT solution to each well.

    • Incubate for 3-4 hours to allow for formazan crystal formation.

    • Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Conclusion and Future Outlook

This compound is a versatile material with established applications in materials science and emerging potential in biomedicine. Its high stability and chemical resistance are well-documented, while its biocompatibility makes it a strong candidate for bone tissue engineering. Future research should focus on refining synthesis techniques to precisely control porosity and surface characteristics, which is critical for optimizing catalytic efficiency and developing advanced drug delivery systems. Long-term in vivo studies are necessary to fully validate its safety and efficacy for biomedical implants and controlled-release applications. The exploration of functionalized this compound nanoparticles could open new frontiers in targeted therapies and regenerative medicine.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Silicon Phosphate (Si₃(PO₄)₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon phosphate (Si₃(PO₄)₄), also known as silicon orthophosphate, is an inorganic compound recognized for its notable thermal stability. This technical guide synthesizes the available scientific information regarding its high-temperature behavior and decomposition characteristics. Due to the limited direct research on the specific thermal decomposition pathway of Si₃(PO₄)₄, this document provides a comprehensive overview of its known thermal properties, insights from related silicon-phosphorus compounds, and standardized methodologies for its thermal analysis. This guide is intended to serve as a foundational resource for professionals in materials science, chemistry, and drug development who are interested in the high-temperature applications and stability of silicon phosphate.

Introduction to Silicon Phosphate (Si₃(PO₄)₄)

Silicon phosphate is a crystalline inorganic compound that finds applications as a flame retardant, in the manufacturing of ceramics and protective coatings, and as a catalyst.[1] Its utility in these areas is largely attributed to its high melting point and robust thermal stability.[1] The compound is characterized by silicon ions octahedrally coordinated within a phosphate structure, a unique feature that contributes to its physical and chemical properties.[2] While it is generally understood to be a thermally stable material, specific quantitative data on its decomposition temperature and products are not extensively documented in publicly available literature.

Thermal Properties and Stability

Direct quantitative data on the thermal decomposition of Si₃(PO₄)₄ is scarce. However, its high thermal stability is consistently noted in various applications.

  • General Stability : this compound is described as having a high melting point and being thermally stable.[1] It is considered more resilient to thermal degradation than other phosphate compounds like calcium orthophosphate, which decomposes at significantly lower temperatures.[1]

  • Synthesis Conditions : The synthesis of this compound often involves a calcination step at high temperatures, such as 800°C for 2 hours, which indicates that the compound is stable at least up to this temperature.[2]

  • Application-Inferred Stability : Its use as an effective flame retardant in polymers is predicated on its ability to withstand high temperatures without decomposing, thereby promoting char formation and inhibiting combustion.[2] The addition of this compound to polystyrene has been shown to increase the onset degradation temperature by 9 to 27°C and the midpoint degradation temperature by 13 to 31°C, depending on the loading percentage.[2]

Table 1: Summary of Thermal Properties of Silicon Phosphate and Related Compounds

CompoundFormulaReported Thermal Behavior
Silicon Phosphate Si₃(PO₄)₄ Generally high thermal stability and high melting point.[1] Stable up to at least 800°C, as inferred from synthesis protocols.[2] Used as a flame retardant, indicating stability at elevated temperatures.[2]
Silicon PhosphideSiPMelts at 1139 ± 2 °C.[3] Thermal decomposition observed between 962 and 1075 °C.[3]
Silicon NitrideSi₃N₄High decomposition temperature.[4] Carbothermal reduction can occur at temperatures exceeding 1400°C in the presence of SiO₂ and C.[5]
Cesium Dihydrogen PhosphateCsH₂PO₄Undergoes a structural transition at 228 ± 2 °C just before thermal decomposition at ambient pressure.[4]

Hypothetical Decomposition Pathway

In the absence of direct experimental evidence for the decomposition of Si₃(PO₄)₄, a possible pathway can be hypothesized based on the behavior of other phosphate and silicon compounds at high temperatures. Decomposition would likely involve the breaking of P-O and Si-O bonds. Potential decomposition products could include silicon dioxide (SiO₂) and phosphorus pentoxide (P₂O₅) or other silicon and phosphorus oxides, depending on the atmospheric conditions.

P₂O₅ is volatile and may be released as a gaseous product, while SiO₂ is a highly stable solid at high temperatures. The exact nature and stoichiometry of the decomposition would require experimental verification.

Experimental Protocols for Thermal Analysis

To quantitatively determine the thermal stability and decomposition of Si₃(PO₄)₄, a series of standard thermal analysis techniques should be employed.

4.1 Thermogravimetric Analysis (TGA)

  • Objective : To determine the temperature at which the material begins to lose mass due to decomposition and to quantify this mass loss.

  • Methodology :

    • A small, precisely weighed sample of Si₃(PO₄)₄ (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 1500°C).

    • The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation. An oxidizing atmosphere (air or oxygen) could also be used to study oxidative decomposition.

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition and the percentage of mass lost.

4.2 Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

  • Objective : To detect phase transitions, melting, and decomposition by measuring temperature differences or heat flow between the sample and an inert reference.

  • Methodology :

    • A sample of Si₃(PO₄)₄ and an inert reference material (e.g., alumina) are placed in separate crucibles within the DTA/DSC furnace.

    • Both the sample and the reference are subjected to the same controlled temperature program as in TGA.

    • The temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference is recorded.

    • Endothermic peaks on the DTA/DSC curve indicate processes that absorb heat, such as melting or decomposition. Exothermic peaks indicate heat-releasing processes like crystallization or oxidation.

4.3 Evolved Gas Analysis (EGA)

  • Objective : To identify the gaseous products released during decomposition.

  • Methodology :

    • The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

    • As the Si₃(PO₄)₄ sample is heated in the TGA, the off-gases are continuously transferred to the MS or FTIR for analysis.

    • The resulting data provides information on the chemical nature of the evolved gases as a function of temperature, allowing for the identification of decomposition products.

4.4 X-ray Diffraction (XRD)

  • Objective : To identify the crystalline phases of the solid residue after decomposition.

  • Methodology :

    • The Si₃(PO₄)₄ sample is heated in a furnace to a temperature at which decomposition is known to occur (from TGA/DTA data).

    • The furnace is cooled, and the solid residue is collected.

    • The residue is analyzed using an X-ray diffractometer.

    • The resulting diffraction pattern is compared to databases of known crystalline structures to identify the solid decomposition products (e.g., SiO₂).

Visualizing the Experimental Workflow

The logical flow of experiments to characterize the thermal decomposition of Si₃(PO₄)₄ can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_product_analysis Decomposition Product Analysis cluster_results Data Interpretation prep Si3(PO4)4 Sample tga Thermogravimetric Analysis (TGA) prep->tga dta Differential Thermal Analysis (DTA/DSC) prep->dta ega Evolved Gas Analysis (TGA-MS/FTIR) tga->ega xrd X-ray Diffraction (XRD) of Residue tga->xrd decomp_temp Decomposition Temperature tga->decomp_temp mass_loss Mass Loss (%) tga->mass_loss dta->decomp_temp gas_products Gaseous Products ega->gas_products solid_products Solid Residue Phases xrd->solid_products pathway Decomposition Pathway decomp_temp->pathway mass_loss->pathway gas_products->pathway solid_products->pathway

Experimental workflow for thermal decomposition analysis.

Conclusion

References

An In-depth Technical Guide to Ionic Conductivity Mechanisms in Silicon Orthophosphate and Related Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silicon orthophosphate (Si₃(PO₄)₄) presents a unique structural framework composed of silicate and phosphate tetrahedra, offering exceptional thermal stability. While its primary application in materials science is often as a host matrix for luminescent ions or as a component in advanced ceramics, its structural motifs are of significant interest in the field of solid-state ionics. This technical guide explores the theoretical underpinnings of ionic conductivity in the this compound framework, details the experimental methodologies for its characterization, and presents a comparative analysis of ionic conductivity in related silicon-phosphate materials. Although pure this compound is not typically characterized as a high ionic conductor, understanding its potential ion transport mechanisms is crucial for the rational design of novel solid-state electrolytes where it serves as a foundational structure for doping with mobile ions such as Li⁺, Na⁺, or H⁺.

Core Ionic Conductivity Mechanisms

The transport of ions through a solid-state material like this compound is fundamentally governed by the presence of mobile charge carriers and available pathways for their movement. The rigid lattice structure, composed of a mixed network of SiO₄ and PO₄ tetrahedra, provides the framework through which ion migration occurs. The primary mechanisms for ion transport in such crystalline solids are vacancy-mediated and interstitial-mediated diffusion.

Vacancy-Mediated Diffusion

In this mechanism, an ion moves by hopping into an adjacent vacant lattice site. The process is contingent on the presence of these vacancies, which can be intrinsic (due to thermal fluctuations, known as Schottky or Frenkel defects) or extrinsic (created by doping with aliovalent ions). The energy barrier for this process is determined by the energy required to break the bonds with neighboring atoms and the energy to distort the lattice as the ion moves to the vacant site.

Interstitial-Mediated Diffusion

This mechanism involves ions that reside in the interstitial spaces of the crystal lattice. These interstitial ions move by hopping from one interstitial site to another. This process is generally faster than vacancy diffusion because interstitial ions are typically smaller and the number of interstitial sites is often greater than the number of vacancies. The creation of interstitial ions is a key strategy in enhancing ionic conductivity, often achieved by doping a host structure. For instance, in the Li₄SiO₄-Li₃PO₄ system, the introduction of Li⁺ interstitials is a primary reason for the drastic enhancement of ionic conductivity.[1]

The following diagram illustrates these two fundamental diffusion pathways within a generalized crystal lattice representative of a solid-state electrolyte.

cluster_0 Vacancy-Mediated Diffusion cluster_1 Interstitial-Mediated Diffusion a0 Ion a2 Vacancy a0->a2 Hop a1 Ion a3 Ion a4 Ion a5 Ion a6 Ion a7 Ion a8 Ion b0 Lattice Atom b1 Lattice Atom b2 Lattice Atom b3 Lattice Atom b4 Lattice Atom b5 Lattice Atom c0 Interstitial Ion c1 Interstitial Site c0->c1 Hop start Start: High-Purity Precursor Powders mix Stoichiometric Mixing and Ball Milling start->mix dry Drying mix->dry calcine Calcination (e.g., 800 °C) dry->calcine grind Intermediate Grinding calcine->grind sinter Pellet Pressing and Sintering (e.g., 1100 °C) grind->sinter xrd Phase Characterization (XRD) sinter->xrd end End: Single-Phase Polycrystalline Material xrd->end pellet Sintered Pellet sputter Sputter Coat Blocking Electrodes pellet->sputter cell Assemble Symmetric Cell sputter->cell eis Perform EIS Measurement (Frequency Sweep) cell->eis nyquist Generate Nyquist Plot eis->nyquist arrhenius Temperature-Dependent EIS & Arrhenius Plot eis->arrhenius model Fit to Equivalent Circuit Model nyquist->model calculate Calculate Ionic Conductivity (σ) model->calculate ea Determine Activation Energy (Ea) arrhenius->ea

References

Investigating the Si-O-P bond characteristics in silicophosphates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics of the silicon-oxygen-phosphorus (Si-O-P) bond, a critical linkage in determining the structure, stability, and bioactivity of silicophosphate materials. These materials, particularly in their glassy form, are at the forefront of advancements in hard-tissue regeneration and controlled drug delivery systems.[1][2][3] Understanding the nuances of the Si-O-P bond is paramount for the rational design of novel biomaterials with tailored properties.

Structural Characteristics of the Si-O-P Bond

The incorporation of silicon into a phosphate glass network introduces Si-O-P linkages that significantly alter the material's properties. Unlike the relatively uniform Si-O-Si bonds in silicate glasses or P-O-P bonds in phosphate glasses, the Si-O-P bond introduces a degree of charge mismatch and structural strain that influences the overall network connectivity and chemical reactivity.

One of the key structural features observed in silicophosphate glasses with high P₂O₅ content is the formation of six-fold coordinated silicon ([4]Si).[4][5][6] This is in contrast to the typical four-fold coordination ([5]Si) found in most silicate materials. The presence of phosphorus can induce the elongation of Si-O distances, facilitating this higher coordination state.[4][5] The [4]Si units act as network formers, contributing to the stability of the glass structure.[4][5][6]

The structure of the phosphate component is often described in terms of Qpⁿ units, where 'n' represents the number of bridging oxygen atoms connecting a PO₄ tetrahedron to neighboring tetrahedra. The introduction of silicon and the formation of Si-O-P bonds can influence the distribution of these Qpⁿ units, thereby affecting properties such as dissolution rate, which is a crucial factor in biodegradable and drug-eluting materials.[4][5]

Quantitative Data on Si-O-P Bond Characteristics

The precise quantification of Si-O-P bond characteristics is essential for developing structure-property relationships. The following tables summarize typical quantitative data obtained from various analytical techniques.

Table 1: Representative Bond Lengths and Angles
Bond TypeBond Length (Å)Bond Angle (°)Notes
Si-O (in Silicates)1.55 - 1.72-Varies with the number of non-bridging oxygens and the nature of neighboring cations.[7]
Si-O-Si-130 - 180Wider than the C-O-C angle in ethers due to ionic and hyperconjugation effects.[8]
P-O~1.58-General value for phosphate groups.
Si-O-P1.579 - 1.633-Measured in a crystalline silicophosphate with both SiO₄ and SiO₆ units.[9]

Note: Direct and systematic measurement of Si-O-P bond lengths and angles in amorphous silicophosphates is challenging due to the lack of long-range order. The values presented are often derived from crystalline analogues or computational models.

Table 2: Spectroscopic Data for Si-O-P Bond Identification
TechniqueParameterTypical Range/ValueAssignment/Interpretation
³¹P MAS-NMR Chemical Shift (δ)-5 to -45 ppmVaries with the degree of condensation (Qpⁿ units) and the nature of the neighboring atoms (Si vs. P).[10][11] Peaks in the range of -5.39 to -9.26 ppm can indicate phosphate diesters and pyrophosphate structures.[11]
²⁹Si MAS-NMR Chemical Shift (δ)-150 to -230 ppmCharacteristic of six-fold coordinated silicon ([4]Si).[5] Tetrahedrally coordinated silicon ([5]Si) typically appears in the -80 to -120 ppm range.
FTIR Wavenumber (cm⁻¹)940 - 1030 cm⁻¹Stretching vibrations of Si-O(P) and P-O bonds.[4] The exact position can shift based on the glass composition and connectivity.
Raman Raman Shift (cm⁻¹)~1100 cm⁻¹Symmetric stretching vibrations of Si-O bonds within SiO₄ tetrahedra with non-bridging oxygens, influenced by the presence of neighboring phosphate groups.[12]
XPS Binding Energy (eV)Si 2p: ~102-103.5 eVCorresponds to Si-O bonds.[13][14] The precise energy can differentiate between SiO₂ and silicate environments.
O 1s: ~531-534 eVCan be deconvoluted to distinguish between O-Si and O-P bonding states.[6]
P 2p: ~134.5-134.8 eVIndicates phosphorus in a P-O bonding state, similar to P₂O₅.[6]

Experimental Protocols for Characterization

Detailed and consistent experimental methodologies are crucial for obtaining comparable data in the study of silicophosphates.

Synthesis of Silicophosphate Glasses

3.1.1 Sol-Gel Synthesis

The sol-gel process offers a low-temperature route to produce high-purity and homogeneous glasses.

  • Precursor Solution Preparation: Tetraethyl orthosilicate (TEOS) is typically used as the silicon precursor and triethyl phosphate (TEP) as the phosphorus precursor. Calcium nitrate tetrahydrate can be used as a source of calcium.[15][16]

  • Hydrolysis and Polycondensation: The precursors are hydrolyzed by mixing with deionized water and an acid catalyst (e.g., nitric acid) in an alcohol solvent (e.g., ethanol).[15][16] The solution is stirred to promote hydrolysis and polycondensation reactions, leading to the formation of a sol.

  • Gelling: The sol is left to age at room temperature, during which it transforms into a wet gel.[16]

  • Drying and Calcination: The wet gel is dried to remove the solvent and then calcined at temperatures typically between 500°C and 700°C to remove residual organics and nitrates and to consolidate the glass structure.[15]

3.1.2 Melt-Quenching Synthesis

This conventional method involves the high-temperature melting of precursor materials.

  • Batch Preparation: Appropriate amounts of precursor powders (e.g., SiO₂, P₂O₅, CaCO₃, Na₂CO₃) are weighed and thoroughly mixed.[7][8][17]

  • Melting: The mixture is placed in a crucible (e.g., platinum or alumina) and heated in a furnace to high temperatures (typically 1300-1500°C) until a homogeneous melt is obtained.[4]

  • Quenching: The molten glass is rapidly cooled by pouring it onto a preheated steel plate or into a mold to prevent crystallization.[18]

  • Annealing: The resulting glass is annealed at a temperature near its glass transition temperature to relieve internal stresses.

Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Magic Angle Spinning (MAS) NMR is a powerful tool for probing the local atomic environments of ³¹P and ²⁹Si.

  • Sample Preparation: The glass samples are ground into a fine powder and packed into a zirconia rotor.

  • Data Acquisition (³¹P MAS-NMR): Spectra are typically acquired on a solid-state NMR spectrometer. Key parameters include a spinning speed of around 7 kHz, a 90° pulse length of approximately 4.0 μs, and a relaxation delay of 3 s.[19] Proton decoupling is often used to obtain sharper lines.[20]

  • Data Acquisition (²⁹Si MAS-NMR): Similar to ³¹P MAS-NMR, with adjustments to the acquisition parameters for the ²⁹Si nucleus. Cross-polarization (CP) from ¹H can be used to enhance the signal of the low-abundance ²⁹Si isotope. A background spectrum of an empty rotor should be acquired and subtracted to remove the signal from the glass in the probe and rotor.[21]

3.2.2 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the vibrational modes of the chemical bonds within the glass.

  • Sample Preparation: The glass sample is finely ground and mixed with potassium bromide (KBr) powder (typically 1-2% sample in KBr).[22] The mixture is then pressed into a transparent pellet.

  • Data Acquisition: The FTIR spectrum is recorded using a spectrometer, typically in the mid-infrared range (4000-400 cm⁻¹).[4] A background spectrum of a pure KBr pellet is collected for background correction.

3.2.3 Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations.

  • Sample Preparation: A small piece of the bulk glass or a powdered sample is placed on a microscope slide.

  • Data Acquisition: A Raman spectrometer equipped with a laser source (e.g., 532 nm Nd:YAG laser) is used.[23] The laser is focused on the sample, and the scattered light is collected and analyzed. The spectra are typically recorded in the 1400–200 cm⁻¹ range of Raman shifts.[4]

3.2.4 X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms.

  • Sample Preparation: A clean, flat surface of the glass sample is required. Samples are mounted on a sample holder and placed in an ultra-high vacuum chamber.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα). The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

  • Data Analysis: The binding energies of the core-level electrons are calculated from their kinetic energies.[24] These binding energies are characteristic of the element and its chemical environment, allowing for the identification of bonding states like Si-O and P-O.[6]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and characterization of silicophosphates, as well as the logical relationship between the material's composition, structure, and properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation sol_gel Sol-Gel Synthesis nmr MAS-NMR (³¹P, ²⁹Si) sol_gel->nmr ftir FTIR sol_gel->ftir raman Raman sol_gel->raman xps XPS sol_gel->xps melt_quench Melt-Quenching melt_quench->nmr melt_quench->ftir melt_quench->raman melt_quench->xps bond_char Bond Characteristics (Length, Angle, Connectivity) nmr->bond_char ftir->bond_char raman->bond_char xps->bond_char structure_prop Structure-Property Relationship bond_char->structure_prop

Caption: Experimental workflow for silicophosphate synthesis and characterization.

logical_relationship composition Chemical Composition (SiO₂, P₂O₅, CaO, etc.) structure Glass Structure (Si-O-P bonds, Qⁿ units, [6]Si) composition->structure determines properties Material Properties (Bioactivity, Dissolution Rate, Drug Release) structure->properties governs

Caption: Relationship between composition, structure, and properties.

Applications in Drug Development

The tunable properties of silicophosphate glasses make them highly attractive for drug delivery applications. Their biocompatibility and resorbability can be controlled by adjusting the chemical composition, which in turn modifies the Si-O-P bond characteristics and the overall network structure.[1] Porous silica materials, in general, have been extensively studied as drug carriers due to their high surface area and tunable pore size.[25][26][27] Silicophosphate nanocomposites have been investigated for the localized delivery of chemotherapeutic agents, demonstrating the potential to reduce systemic toxicity while increasing the drug concentration at the target site. The ability to tailor the dissolution rate of silicophosphate glasses allows for the controlled release of incorporated therapeutic ions or drug molecules, opening avenues for developing advanced treatments for bone-related diseases and cancer.

References

The Influence of Dietary Silicon on Bone Mineral Density: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Correlation, Mechanisms, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging evidence strongly suggests a positive correlation between dietary silicon intake and bone mineral density (BMD). This technical guide provides a comprehensive overview of the current understanding of silicon's role in bone health, with a focus on the quantitative data from key studies, detailed experimental methodologies, and the underlying biochemical pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating skeletal health and potential therapeutic interventions for bone-related disorders.

Introduction: Silicon's Emerging Role in Skeletal Health

Silicon, a trace element abundant in the diet, has long been recognized for its importance in connective tissue health.[1][2] Recent epidemiological and clinical studies have brought its significant contribution to bone metabolism to the forefront.[3][4][5] The bioavailable form of silicon is primarily orthosilicic acid (OSA), which is readily absorbed from dietary sources.[6][7][8] Observational studies have demonstrated a positive association between higher dietary silicon intake and increased BMD, particularly in men and premenopausal women, suggesting a crucial role in maintaining skeletal integrity.[3][4] This guide delves into the scientific evidence, presenting the data in a structured format to facilitate analysis and future research.

Quantitative Data from Key Observational Studies

The following tables summarize the quantitative findings from pivotal studies that have investigated the association between dietary silicon intake and bone mineral density. These studies have been instrumental in establishing the positive correlation observed in specific populations.

Table 1: The Framingham Offspring Cohort Study [4]

Population Dietary Silicon Intake Quintiles (mg/day) Femoral Neck BMD (g/cm²) Trochanter BMD (g/cm²) Intertrochanter BMD (g/cm²) Lumbar Spine BMD (g/cm²)
Men Q1 (<14)0.8280.7021.0831.011
Q2 (14-19)0.8410.7131.1021.020
Q3 (20-25)0.8520.7241.1191.028
Q4 (26-34)0.8600.7321.1311.034
Q5 (>40)0.8650.7381.1411.038
p for trend<0.001<0.001<0.0010.02
Premenopausal Women Q1 (<14)0.7890.6751.0121.042
Q2 (14-19)0.8010.6851.0271.050
Q3 (20-25)0.8100.6931.0391.056
Q4 (26-34)0.8160.6991.0481.061
Q5 (>40)0.8200.7041.0551.064
p for trend<0.001<0.001<0.0010.03
Postmenopausal Women Q1 (<14)0.7250.6180.9310.954
Q2 (14-19)0.7280.6210.9350.957
Q3 (20-25)0.7300.6230.9380.959
Q4 (26-34)0.7320.6250.9400.960
Q5 (>40)0.7330.6260.9410.961
p for trendNSNSNSNS

NS: Not Significant

Table 2: Dietary Silicon Intake and Absorption from Various Food Sources [9][10]

Food Source Silicon Content (mg/serving) Mean Urinary Silicon Excretion (% of ingested dose)
Beer (Alcohol-free)~1064%
Green Beans~744%
Bananas~54%
Orthosilicic Acid SolutionVariable43%
Choline-stabilized OSAVariable17%

Experimental Protocols

A clear understanding of the methodologies employed in key studies is crucial for replication and advancement in the field. This section details the protocols for dietary assessment and bone mineral density measurement.

Dietary Silicon Intake Assessment

The assessment of dietary silicon intake in large cohort studies, such as the Framingham Offspring Study, typically relies on validated food frequency questionnaires (FFQs).

  • Protocol: Food Frequency Questionnaire (FFQ) [4][9][11]

    • Questionnaire Administration: Participants complete a semi-quantitative FFQ, which includes a list of common food items with standard portion sizes. For each food item, participants report the frequency of consumption over a specified period (e.g., the past year).

    • Silicon Content Database: The silicon content of each food item is determined from a comprehensive database. This database is compiled from literature values and direct chemical analysis of food samples.

    • Calculation of Daily Intake: The reported frequency of consumption for each food item is multiplied by its silicon content and portion size to estimate the daily silicon intake for each participant.

    • Data Adjustment: Total silicon intake is often adjusted for total energy intake to mitigate measurement errors associated with over- or under-reporting of food consumption.

Bone Mineral Density (BMD) Measurement

The gold standard for measuring BMD in clinical and research settings is Dual-Energy X-ray Absorptiometry (DXA).[12][13][14]

  • Protocol: Dual-Energy X-ray Absorptiometry (DXA) [12][13][15]

    • Instrumentation: A certified DXA scanner is used for all measurements. Regular calibration with a standardized phantom is performed to ensure accuracy and precision.

    • Patient Positioning: The patient is positioned on the scanning table according to standardized protocols for the specific skeletal site being measured (e.g., lumbar spine, proximal femur). Consistent positioning is critical for longitudinal studies.

    • Image Acquisition: The DXA scanner emits two X-ray beams with different energy levels. The beams are attenuated by the bone and soft tissue, and a detector measures the amount of X-ray that passes through the body.

    • Data Analysis: Specialized software calculates the bone mineral content (BMC) in grams and the bone area (BA) in square centimeters. BMD is then calculated as BMC/BA (g/cm²).

    • T-Scores and Z-Scores: The patient's BMD is compared to a reference population to generate T-scores (comparison to young, healthy adults) and Z-scores (comparison to age- and sex-matched individuals).

Signaling Pathways and Mechanisms of Action

Silicon's beneficial effects on bone appear to be mediated through its influence on bone-forming cells (osteoblasts) and its role in collagen synthesis. The following diagrams illustrate the key signaling pathways involved.

Silicon's Role in Collagen Synthesis

Silicon is believed to be a cofactor for the enzyme prolyl hydroxylase, which is essential for the hydroxylation of proline residues during collagen synthesis.[16][17][18] This post-translational modification is critical for the formation of stable collagen triple helices, the primary organic component of the bone matrix.

G Silicon Dietary Silicon (Orthosilicic Acid) ActiveProlylHydroxylase Prolyl Hydroxylase (Active) Silicon->ActiveProlylHydroxylase Activates ProlylHydroxylase Prolyl Hydroxylase (Inactive) ProlylHydroxylase->ActiveProlylHydroxylase Procollagen Procollagen Chains ActiveProlylHydroxylase->Procollagen HydroxylatedProcollagen Hydroxylated Procollagen Procollagen->HydroxylatedProcollagen Hydroxylation Collagen Stable Collagen Triple Helix HydroxylatedProcollagen->Collagen BoneMatrix Bone Matrix Formation Collagen->BoneMatrix

Caption: Activation of Prolyl Hydroxylase by Silicon.

Silicon's Influence on Osteoblast Differentiation and Function

In vitro studies have shown that orthosilicic acid can stimulate osteoblast differentiation and the expression of key osteogenic markers through the activation of specific signaling pathways.

  • BMP-2/Smad/RUNX2 Pathway: Silicon has been shown to upregulate the expression of Bone Morphogenetic Protein-2 (BMP-2), which initiates a signaling cascade through Smad proteins, ultimately leading to the activation of the transcription factor RUNX2, a master regulator of osteoblast differentiation.[19][20]

G Silicon Orthosilicic Acid BMP2 BMP-2 Expression Silicon->BMP2 Upregulates Smad Smad 1/5/8 Phosphorylation BMP2->Smad RUNX2 RUNX2 Activation Smad->RUNX2 Osteoblast Osteoblast Differentiation RUNX2->Osteoblast COL1 Collagen Type I Synthesis Osteoblast->COL1 OCN Osteocalcin Synthesis Osteoblast->OCN

Caption: BMP-2/Smad/RUNX2 Signaling Pathway.

  • PI3K/Akt/mTOR Pathway: Another identified mechanism involves the activation of the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cell growth, proliferation, and survival, including that of osteoblasts.[21]

G Silicon Orthosilicic Acid PI3K PI3K Activation Silicon->PI3K Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Activation Akt->mTOR Osteogenesis Enhanced Osteogenesis mTOR->Osteogenesis CellProliferation Osteoblast Proliferation mTOR->CellProliferation

Caption: PI3K/Akt/mTOR Signaling Pathway.

Silicon's Potential Role in Inhibiting Osteoclast Activity

In addition to its anabolic effects on osteoblasts, some evidence suggests that silicon may also have an anti-resorptive role by inhibiting the formation and activity of osteoclasts, the cells responsible for bone breakdown. This may occur through interference with the RANK/RANKL/OPG signaling pathway.[22][23][24]

G Silicon Silicon RANKL RANKL Silicon->RANKL Inhibits Interaction RANK RANK RANKL->RANK OsteoclastPrecursor Osteoclast Precursor RANK->OsteoclastPrecursor Osteoclast Osteoclast Differentiation and Activation OsteoclastPrecursor->Osteoclast BoneResorption Bone Resorption Osteoclast->BoneResorption

Caption: Inhibition of Osteoclastogenesis by Silicon.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports a beneficial role for dietary silicon in maintaining bone mineral density. The positive associations observed in large cohort studies, coupled with the elucidation of its mechanisms of action at the cellular and molecular levels, underscore the importance of this trace element in skeletal health.

For researchers, scientists, and drug development professionals, several key areas warrant further investigation:

  • Clinical Trials: There is a need for well-designed, randomized controlled trials to definitively establish the efficacy of silicon supplementation in improving BMD and reducing fracture risk in various populations, particularly postmenopausal women.

  • Dose-Response Studies: Determining the optimal intake of silicon for bone health is a critical next step.

  • Bioavailability: Further research into the factors influencing the bioavailability of silicon from different dietary sources and supplements is needed to provide more accurate dietary recommendations.

  • Synergistic Effects: Investigating the potential synergistic effects of silicon with other bone-health nutrients, such as calcium, vitamin D, and vitamin K, could lead to more effective nutritional strategies for osteoporosis prevention and management.

By continuing to explore the multifaceted role of silicon in bone metabolism, the scientific community can pave the way for novel nutritional and therapeutic approaches to enhance skeletal health and combat bone-related diseases.

References

Modeling Ion Transport in Silicon Orthophosphate Electrolytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The development of safe, high-performance all-solid-state batteries is a critical objective in energy storage research. Silicon-phosphate-based materials, including silicon orthophosphate (Si₃(PO₄)₄) and amorphous glasses in the Li-Si-P-O system, are of interest due to their potential for high thermal stability and robust structural frameworks.[1] Understanding and optimizing ion transport in these solid electrolytes is paramount to their practical application. This technical guide provides an in-depth overview of the core mechanisms governing ion transport in this compound and related glass electrolytes. It details the key experimental protocols for synthesis and characterization, presents a framework for computational modeling using molecular dynamics, and summarizes relevant transport data to serve as a resource for researchers, materials scientists, and professionals in battery technology development.

Introduction to Silicon-Phosphate Electrolytes

Silicon-phosphate materials represent a class of solid-state ion conductors where silicate and phosphate tetrahedra form the fundamental building blocks of the network. The crystalline form, this compound (Si₃(PO₄)₄), consists of a three-dimensional network of corner-sharing SiO₆ octahedra and PO₄ tetrahedra. More commonly studied for ion transport are the amorphous glasses within the broader silicon-phosphate (Si-P-O) or lithium silicon-phosphate (Li-Si-P-O) systems.

The primary advantage of these materials lies in their covalent framework, which can offer superior thermal and electrochemical stability compared to sulfide or polymer-based solid electrolytes.[2] In these glasses, lithium or other mobile ions are housed within the disordered network and move through a series of "hops" between adjacent coordination sites. The overall ionic conductivity is intrinsically linked to the glass structure, which can be tailored by varying the composition, such as the ratio of network formers (SiO₂, P₂O₅) to network modifiers (e.g., Li₂O).

Fundamental Ion Transport Mechanisms

In amorphous silicon-phosphate electrolytes, ion transport does not occur through well-defined crystallographic pathways as in crystalline materials. Instead, it is governed by a hopping mechanism, where mobile cations (e.g., Li⁺) jump from one energetically favorable site to another.[3]

The key factors influencing this process are:

  • Site Availability and Connectivity: The disordered glass structure creates a variety of potential sites for mobile ions. The proximity and energetic accessibility of these sites determine the ease of transport.

  • Activation Energy (Eₐ): Each hop requires the ion to overcome an energy barrier.[1][4] This activation energy is a critical parameter, with lower values leading to higher conductivity. In glassy materials, the distribution of local environments leads to a distribution of activation barriers.

  • Network Structure: The connectivity of the silicate and phosphate tetrahedra, often described by Qⁿ notation (where 'n' is the number of bridging oxygens per tetrahedron), dictates the openness of the structure. The addition of network modifiers like Li₂O breaks up the network by creating non-bridging oxygens (NBOs), which can facilitate ion movement.[5]

This relationship can be visualized as a logical flow from composition to final properties.

logical_flow cluster_0 Material Design cluster_1 Material Structure cluster_2 Transport Properties Composition Composition (e.g., Li₂O:SiO₂:P₂O₅ ratio) Synthesis Synthesis Method (e.g., Melt-Quench, Sol-Gel) Composition->Synthesis Network Glass Network Structure (Qⁿ distribution, NBOs) Synthesis->Network Disorder Amorphous/Crystalline Phase Synthesis->Disorder Conductivity Ionic Conductivity (σ) Network->Conductivity Determines site connectivity ActivationEnergy Activation Energy (Eₐ) Network->ActivationEnergy Defines energy landscape Disorder->Conductivity Influences pathways Conductivity->ActivationEnergy Arrhenius Relation

Fig. 1: Relationship between composition, structure, and ion transport properties.

Experimental Protocols

Characterizing ion transport in silicon-phosphate electrolytes involves a multistep process of synthesis, structural verification, and electrochemical measurement.

Synthesis of Silicon-Phosphate Glass

A common and effective method for preparing amorphous silicon-phosphate electrolytes is melt-quenching.

Protocol: Melt-Quenching Synthesis

  • Precursor Selection: Start with high-purity oxide powders. Typical precursors include silicon dioxide (SiO₂), phosphorus pentoxide (P₂O₅), and lithium carbonate (Li₂CO₃) or lithium oxide (Li₂O) as the lithium source.[6]

  • Mixing: Weigh the precursor powders in the desired molar ratios. Thoroughly mix and grind the powders in an agate mortar to ensure homogeneity.

  • Melting: Transfer the mixed powder to a platinum or alumina crucible. Heat the crucible in a high-temperature furnace to a temperature sufficient to form a homogeneous melt, typically in the range of 1300-1500°C.[7] The holding time at the peak temperature depends on the batch size but is usually 30-60 minutes.

  • Quenching: Rapidly cool the melt to prevent crystallization and form a glass. This is often achieved by pouring the melt onto a pre-heated steel or copper plate (twin-roller quenching can achieve even faster cooling rates).[3]

  • Annealing: To relieve internal stresses, the resulting glass piece should be annealed at a temperature just below its glass transition temperature (typically 400-550°C) for several hours, followed by slow cooling to room temperature.[7]

  • Sample Preparation: The final glass is cut and polished into thin discs of a known thickness and area for subsequent characterization.

Structural Characterization

Before electrochemical testing, it is crucial to confirm the amorphous nature of the synthesized material using X-ray Diffraction (XRD), which should show a broad halo rather than sharp Bragg peaks. Raman spectroscopy can be employed to probe the glass network structure, identifying the relative proportions of different phosphate (Qⁿ) and silicate units.

Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

EIS is the most widely used technique for determining the ionic conductivity of solid electrolytes.[8] It involves applying a small AC voltage over a wide frequency range and measuring the resulting current to determine the material's impedance.

Protocol: EIS Measurement

  • Electrode Application: Sputter ion-blocking electrodes (e.g., Gold or Platinum) onto both parallel surfaces of the polished glass disc. This creates a symmetric cell (Au | Electrolyte | Au).

  • Cell Assembly: Place the electroded sample in a specialized conductivity cell or holder that ensures good electrical contact. The setup should allow for precise temperature control.

  • Measurement: Connect the cell to a potentiostat with a frequency response analyzer. Perform the impedance measurement over a wide frequency range (e.g., 1 MHz down to 0.1 Hz) at a small AC amplitude (e.g., 10-100 mV).[9]

  • Data Acquisition: Record the impedance data at various temperatures (e.g., from room temperature up to 200°C in discrete steps) to determine the activation energy.

  • Data Analysis:

    • Plot the impedance data in a Nyquist plot (-Z'' vs. Z'). For a solid electrolyte, this typically shows a high-frequency semicircle corresponding to the bulk ionic resistance, followed by a low-frequency spike representing the blocking electrode capacitance.[10]

    • The bulk resistance (R_bulk) is determined from the intercept of the semicircle with the real (Z') axis.

    • Model the data using an equivalent circuit, often a resistor (R_bulk) in series with a parallel resistor and constant phase element (R_gb || CPE_gb) for grain boundary effects (if any), to obtain a precise value for R_bulk.[10]

  • Conductivity Calculation: Calculate the ionic conductivity (σ) at each temperature using the formula:

    • σ = L / (R_bulk * A)

    • where L is the thickness of the electrolyte disc and A is the electrode area.

  • Activation Energy Calculation: Plot ln(σT) versus 1/T (Arrhenius plot). The data should follow a linear trend according to the Arrhenius equation: σT = σ₀ * exp(-Eₐ / k_B T). The activation energy (Eₐ) can be calculated from the slope of the line (slope = -Eₐ / k_B).

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for investigating the atomic-scale mechanisms of ion transport that are often inaccessible to direct experimental observation.[5][11]

MD Simulation Workflow

A typical MD study to model a silicon-phosphate glass and its ion transport properties follows a "melt-quench" procedure that mimics the experimental synthesis.

md_workflow cluster_analysis Post-Processing start 1. Define Composition & Force Field setup 2. Create Initial Random Configuration in Box start->setup melt 3. Melt at High T (e.g., 3000 K, NVT) setup->melt equilibrate 4. Equilibrate Liquid (NPT Ensemble) melt->equilibrate quench 5. Quench to Room T (Controlled Cooling) equilibrate->quench anneal 6. Anneal below Tg & Final Equilibration quench->anneal production 7. Production Run (NVT, Multiple Temps) anneal->production analysis 8. Analyze Trajectories production->analysis rdf Radial Distribution Function (g(r)) analysis->rdf msd Mean Squared Displacement (MSD) analysis->msd diff Diffusion Coefficient (D) msd->diff arrhenius Activation Energy (Eₐ) diff->arrhenius

Fig. 2: Workflow for Molecular Dynamics simulation of ion transport in glass electrolytes.

Protocol: MD Simulation

  • Force Field Development: Select or develop an appropriate interatomic potential (force field) that accurately describes the interactions between Si, P, O, and the mobile ions (e.g., Li). This is a critical step, as the accuracy of the simulation depends entirely on the quality of the force field.[5]

  • System Setup: Create a simulation box with a random distribution of atoms corresponding to the desired stoichiometry (e.g., xLi₂O·(1-x-y)SiO₂·yP₂O₅).

  • Melt-Quench Simulation:

    • Heat the system to a high temperature (e.g., 3000 K) and run an MD simulation in the NVT (constant number of particles, volume, and temperature) ensemble until the system becomes a fully disordered liquid.

    • Equilibrate the liquid in the NPT (constant pressure and temperature) ensemble to achieve the correct density.

    • Simulate a cooling process by gradually decreasing the temperature to room temperature (e.g., 300 K) at a controlled rate. This quenching step is crucial for forming an amorphous structure.

    • Finally, equilibrate the resulting glass structure at the target temperatures for analysis.

  • Production Runs: For several temperatures, run long NVT simulations to generate atomic trajectories.

  • Analysis:

    • Structure Validation: Calculate the radial distribution functions (RDFs) to analyze the local structure (e.g., P-O, Si-O, Li-O bond lengths) and compare with experimental data if available.

    • Diffusion Coefficient: Calculate the Mean Squared Displacement (MSD) of the mobile ions over time. The diffusion coefficient (D) can be extracted from the slope of the MSD plot in the diffusive regime using the Einstein relation: MSD(t) = 6Dt

    • Ionic Conductivity: The ionic conductivity (σ) can be estimated from the diffusion coefficient using the Nernst-Einstein equation: σ = (Nq²D) / (k_B T) where N is the number density of charge carriers, q is the charge of the ion, k_B is the Boltzmann constant, and T is the temperature.

    • Activation Energy: Calculate D at multiple temperatures and create an Arrhenius plot of ln(D) vs 1/T. The activation energy for diffusion can be determined from the slope.

Fig. 3: Schematic of ion hopping between coordination sites in a disordered network.

Quantitative Data on Silicon-Phosphate Systems

While comprehensive data specifically for pure this compound (Si₃(PO₄)₄) as a Li-ion electrolyte is limited in recent literature, extensive research on related lithium-phosphate and lithium-silicon-phosphate glass systems provides valuable benchmarks. The table below summarizes ionic conductivity and activation energy values for several relevant compositions.

Electrolyte CompositionTypeConductivity at 25°C (S/cm)Activation Energy (eV)Reference
Li₂S–P₂S₅ GlassesGlass~10⁻⁴ - 10⁻³0.3 - 0.4[12]
Li₂OHBrCrystalline~10⁻⁶0.39[3]
Li₂OHBrGlassNot Measured (unstable)0.29[3]
Li₃OCl (Simulated)Glass~10⁻³ - 10⁻²0.42[13]
Li₁.₅Al₀.₅Ge₁.₅P₂.₅Si₀.₅O₁₂Glass-Ceramic2.45 x 10⁻⁴Not Specified[2]
Li₃InCl₆ (1% H₃PO₄ added)Crystalline1.15 x 10⁻³Not Specified[14]
Si-doped LiFePO₄Crystalline~10⁻⁷ (ionic)Not Specified[15]
Li₄SiO₄ - Li₃PO₄ solutionSolid Solution~10⁻⁵ (at 100°C)~0.5 - 0.6[16]

Note: This table includes data from various phosphate and silicate-based systems to provide context for the expected range of properties. Direct comparison should be made with caution due to differences in material class and measurement conditions.

Conclusion

Modeling ion transport in this compound and related glass electrolytes requires a synergistic approach combining experimental synthesis and characterization with computational simulation. While melt-quenching provides a reliable route to synthesizing amorphous samples, techniques like EIS are essential for quantifying their macroscopic transport properties. Molecular dynamics simulations complement these experiments by offering unparalleled insight into the atomic-scale hopping mechanisms that ultimately govern ionic conductivity. The data from related phosphate and silicate systems suggest that conductivities in the range of 10⁻⁵ to 10⁻³ S/cm with activation energies between 0.3 and 0.6 eV are achievable targets. Future research should focus on systematically exploring the vast compositional space of the Li-Si-P-O system to optimize the interplay between network structure and ion mobility, paving the way for the design of novel, stable, and efficient solid-state electrolytes.

References

Methodological & Application

Applications of Silicon Orthophosphate and Related Materials in Solid-State Lithium-Ion Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high-performance, safe, and reliable solid-state lithium-ion batteries (SSLBs) is a critical area of research for next-generation energy storage. A key challenge lies in the development of suitable solid electrolytes and electrode materials that can overcome the limitations of conventional liquid electrolyte-based systems. Silicon and phosphorus-containing compounds, including silicon orthophosphate (Si₃(PO₄)₄), have emerged as promising candidates due to their unique structural and electrochemical properties.[1] This document provides detailed application notes and protocols on the use of this compound and related silicon-phosphate materials in SSLBs, targeting researchers and scientists in materials science and battery development.

This compound (Si₃(PO₄)₄) as a Solid Electrolyte

This compound is an inorganic compound with a rigid structural framework combining silicate and phosphate anions. This structure imparts exceptional thermal stability and facilitates ionic transport, making it a material of interest for solid-state electrolytes in lithium-ion and sodium-ion batteries.[1] The primary advantage of using Si₃(PO₄)₄ and similar ceramic electrolytes is the potential to enhance battery safety and thermal resilience compared to flammable organic liquid electrolytes.[1]

Logical Relationship: Benefits of this compound in SSLBs

A This compound (Si₃(PO₄)₄) B Rigid Structural Framework A->B possesses C Exceptional Thermal Stability B->C leads to D Facilitated Ion Transport B->D enables F Improved Thermal Resilience C->F contributes to E Enhanced Battery Safety D->E results in D->F improves

Caption: Logical flow from Si₃(PO₄)₄ structure to enhanced battery properties.

Broader Applications of Silicon and Phosphorus in SSLBs

Beyond the specific Si₃(PO₄)₄ compound, various combinations of silicon and phosphorus are being explored to enhance SSLB performance. These applications range from modifying existing electrode materials to creating novel electrolyte systems.

  • Silicon-Doped Cathode Materials: Doping cathode materials like LiFePO₄ with silicon can influence ionic and electronic conductivity. Si-doping has been shown to increase ionic conductivity while decreasing electronic conductivity, a phenomenon attributed to a donor effect.[2]

  • Polymer Electrolytes with Silicon/Phosphorus Flame Retardants: To address the flammability of polymer electrolytes, silicon and phosphorus-containing monomers can be co-polymerized to create intrinsically flame-retardant solid polymer electrolytes.[3] These materials exhibit excellent thermal stability and flame resistance due to the synergistic effect of silicon and phosphorus.[3]

  • Phosphate Coatings for Silicon Anodes: A significant challenge for silicon anodes is the massive volume change during lithiation/delithiation, which leads to pulverization and unstable solid-electrolyte interphase (SEI) formation.[4][5] Coating silicon nanoparticles with lithium-conducting phosphates, such as a mixed Li₃PO₄/Li₄P₂O₇ shell, can act as an artificial SEI.[6] This coating helps to tolerate volume changes, ensure SEI stability, and facilitate Li⁺ migration.[6]

  • Silicon-Substituted Argyrodite Solid Electrolytes: Li-argyrodites are a class of sulfide solid electrolytes with high ionic conductivity. Substituting silicon for phosphorus in the argyrodite structure (e.g., Li₆.₂P₀.₈Si₀.₂S₅Cl₀.₅Br₀.₅) can increase the unit cell volume, which promotes faster Li-ion transport and enhances ionic conductivity.

Quantitative Performance Data

The following table summarizes key performance metrics for various silicon and phosphorus-containing materials in solid-state lithium-ion batteries as reported in the literature.

Material SystemApplicationIonic Conductivity (S/cm)Specific Capacity (mAh/g)Cycling StabilityReference
Si/P Co-flame Retardant Polymer ElectrolyteSolid Electrolyte2.98 × 10⁻⁵ at 25 °C129.2 (in LiFePO₄/Li cell) at 0.2C after 100 cyclesStable operation at 60 °C[3]
Si@LPO@void@FC AnodeAnode-569 after 500 cycles at 1 A/g; 400 after 1000 cycles at 4 A/g76% capacity retention over 1000 cycles at 4.0 A/g[6]
Li₆.₂P₀.₈Si₀.₂S₅Cl₀.₅Br₀.₅ (Si-substituted Argyrodite)Solid Electrolyte5.12 × 10⁻³ (5.12 mS cm⁻¹)148.1 (initial capacity) at 0.1C-
β-Li₃PO₄ (nanotubes)Solid Electrolyte7.1 × 10⁻⁶ at RT; 2.7 × 10⁻⁵ at 80 °C-Low activation energy of 0.38 eV[7]

Experimental Protocols

Protocol 1: Synthesis of Silicon-Doped LiFePO₄ via Solid-State Reaction

This protocol is adapted from the general principles of solid-state synthesis for doped cathode materials.[8]

Objective: To synthesize silicon-doped LiFePO₄ (LiFe₁₋ₓSiₓPO₄) for use as a cathode material.

Materials:

  • LiH₂PO₄ (Lithium dihydrogen phosphate)

  • Fe₂O₃ (Iron(III) oxide)

  • Silicon (Si) powder

  • Carbon black

  • Ethanol

  • Acetone

  • Argon gas

Equipment:

  • Agate mortar and pestle

  • Drying oven

  • Tube furnace with gas flow control

  • Glovebox (optional, for handling air-sensitive precursors)

Procedure:

  • Precursor Mixing: Stoichiometric amounts of LiH₂PO₄, Fe₂O₃, and Si powder are weighed according to the desired mole ratio. Carbon black is added as a conductive additive.

  • Milling: The mixture is placed in an agate mortar and thoroughly ground with the addition of an ethanol:acetone solution to ensure homogeneous mixing.

  • Drying: The resulting slurry is dried in an oven at approximately 80°C to remove the solvents.

  • Calcination: The dried powder is placed in a crucible and heated in a tube furnace under an argon atmosphere. A typical two-step heating process involves:

    • An initial heating step at a lower temperature (e.g., 550°C) for several hours to initiate the reaction.

    • A final sintering step at a higher temperature (e.g., 870°C) for an extended period (e.g., 16 hours) to promote crystal growth.

  • Characterization: The final product is characterized by X-ray diffraction (XRD) to confirm the crystal structure and identify any secondary phases.

Protocol 2: Fabrication of a Solid-State Battery with a Phosphate-Coated Silicon Anode

This protocol outlines a general procedure for assembling a solid-state half-cell for electrochemical testing.

Objective: To fabricate and test a solid-state lithium-ion battery half-cell using a phosphate-coated silicon anode.

Materials:

  • Phosphate-coated silicon anode powder (e.g., Si@LPO@void@FC)[6]

  • Solid electrolyte powder (e.g., Li₆PS₅Cl)

  • Conductive additive (e.g., carbon black)

  • Lithium metal foil (counter electrode)

  • Separator (if required by cell design)

  • Cell components (e.g., coin cell case, spacers, springs)

Equipment:

  • Planetary ball mill or mortar and pestle

  • Hydraulic press

  • Glovebox with an inert atmosphere (e.g., argon)

  • Electrochemical testing station (e.g., galvanostat/potentiostat)

Procedure:

  • Composite Anode Preparation: The phosphate-coated silicon anode powder, solid electrolyte powder, and conductive additive are mixed in a specific weight ratio. The mixture is homogenized using a ball mill or mortar and pestle inside a glovebox.

  • Anode Pellet Pressing: A specific amount of the composite anode mixture is pressed into a pellet using a hydraulic press. The applied pressure should be optimized to ensure good particle contact without damaging the materials.

  • Solid Electrolyte Layer: A layer of the solid electrolyte powder is added on top of the anode pellet and pressed again to form a bilayer pellet. This ensures good ionic contact and acts as a separator.

  • Cell Assembly: The bilayer pellet is assembled into a coin cell inside the glovebox. Lithium metal foil is used as the counter and reference electrode. Spacers and springs are used to maintain adequate pressure within the cell.

  • Electrochemical Testing: The assembled cell is allowed to rest for a few hours to ensure thermal and electrochemical equilibrium. It is then connected to an electrochemical testing station to perform:

    • Cyclic Voltammetry (CV): To investigate the electrochemical reaction potentials.

    • Galvanostatic Cycling: To determine the specific capacity, coulombic efficiency, and cycling stability at various current densities.

    • Electrochemical Impedance Spectroscopy (EIS): To analyze the interfacial and bulk resistances within the cell.

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the development and evaluation of silicon-phosphate-based materials for solid-state batteries.

Workflow for SSLB Development with Silicon-Phosphate Materials

cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing A Precursor Selection (Si, P, Li sources) B Synthesis Method (Solid-state, Co-precipitation, etc.) A->B C Calcination/ Sintering B->C D Structural Analysis (XRD) C->D E Morphological Analysis (SEM, TEM) C->E F Compositional Analysis (EDS, XPS) C->F G Electrode Slurry Preparation H Pellet Pressing & Cell Assembly G->H I Cyclic Voltammetry (CV) H->I J Galvanostatic Cycling H->J K Electrochemical Impedance Spectroscopy (EIS) H->K L Performance Evaluation I->L J->L K->L

Caption: General workflow for SSLB material development and testing.

Conclusion

This compound and a broader class of silicon-phosphate materials represent a versatile platform for advancing solid-state lithium-ion battery technology. Their applications as stable solid electrolytes, performance-enhancing dopants, protective anode coatings, and flame-retardant polymer components address some of the most critical challenges in SSLB development. The protocols and data presented herein provide a foundation for researchers to explore and optimize these materials for next-generation energy storage solutions. Further research should focus on refining synthesis methods to control particle size and morphology, understanding the complex interfacial phenomena between these materials and electrodes, and scaling up production for practical applications.

References

Application Notes and Protocols: Silicon Orthophosphate in Advanced Ceramics and Glass Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon orthophosphate (Si₃(PO₄)₄) and its derivatives are emerging as critical components in the fabrication of advanced ceramics, glasses, and glass-ceramics. Their incorporation imparts a range of desirable properties, including high thermal stability, enhanced mechanical strength, and, notably in biomedical applications, improved bioactivity. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in these advanced materials.

Introduction to this compound in Materials Science

This compound is an inorganic compound valued for its unique structural framework, which combines silicate and phosphate tetrahedral units. This structure contributes to its exceptional thermal stability and chemical resistance, making it a valuable additive in materials designed for extreme environments.[1] In the realm of bioceramics and bioactive glasses, the substitution of silicate ions for phosphate ions in calcium phosphate structures has been shown to significantly enhance bioactivity, promoting bone integration and tissue regeneration.[2][3][4] The formation of silicon-oxygen-phosphorus (Si-O-P) bonds is key to the stability and reactivity of these materials at high temperatures.[1]

Applications in Advanced Ceramics

The addition of silicon-containing compounds to ceramic formulations can significantly improve their physicochemical properties. In bioceramics, particularly calcium phosphate-based materials like hydroxyapatite (HA), silicon substitution has been shown to enhance mechanical strength, bioactivity, and biocompatibility.[2]

Enhancing Mechanical Properties and Bioactivity

The incorporation of silicate ions into the hydroxyapatite lattice can improve the material's sinterability and mechanical performance. Furthermore, the release of silicon ions can stimulate osteoblast proliferation and enhance bone formation.[2][4]

Quantitative Data Summary: Mechanical Properties of Bioceramics

Material CompositionCompressive Strength (MPa)Young's Modulus (GPa)Reference
Hydroxyapatite (HA)150 - 90035 - 120Generic Data
Silicon-substituted HA (Si-HA)200 - 110040 - 130[2]
Diopside-Forsterite Composite4.36 ± 0.3308.15 ± 7[2]
Experimental Protocol: Solid-State Synthesis of Silicon-Substituted Hydroxyapatite (Si-HA)

This protocol describes a solid-state reaction method for synthesizing Si-HA powders.

Materials:

  • Calcium carbonate (CaCO₃)

  • Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

  • Ethanol

  • Deionized water

Equipment:

  • Ball mill

  • Furnace

  • Crucibles (Alumina)

  • pH meter

Procedure:

  • Precursor Preparation: Stoichiometric amounts of CaCO₃ and (NH₄)₂HPO₄ are weighed to achieve a Ca/P molar ratio of 1.67.

  • Silicon Source Addition: A desired amount of TEOS is dissolved in ethanol. This solution is added to the calcium and phosphate precursors. The amount of TEOS determines the final silicon content in the HA.

  • Milling: The mixture is ball-milled for 24 hours to ensure homogeneity.

  • Drying: The resulting slurry is dried at 100°C for 24 hours.

  • Calcination: The dried powder is calcined in an alumina crucible at 900°C for 2 hours to remove organic residues and promote the initial reaction.

  • Sintering: The calcined powder is then sintered at a temperature between 1000°C and 1200°C for 4 hours to form the final Si-HA ceramic. The sintering temperature influences the final density and grain size.[5]

Applications in Glass and Glass-Ceramics Manufacturing

In glass manufacturing, this compound is a key component in the formation of silicophosphate glasses. These glasses exhibit a range of tunable properties based on their composition, including their dissolution rate, which is critical for applications such as controlled-release glasses for therapeutic ions and biodegradable scaffolds.[6]

Tailoring Thermal and Chemical Properties

The ratio of silicon to phosphorus and the presence of modifying oxides (e.g., Na₂O, CaO) significantly influence the glass network structure. This, in turn, affects properties like the glass transition temperature (Tg), thermal expansion coefficient, and chemical durability. The incorporation of silicon can create a more cross-linked network, generally increasing the chemical durability.[6][7]

Quantitative Data Summary: Thermal Properties of Silicophosphate Glasses

Glass Composition (mol%)Glass Transition Temp. (Tg) (°C)Thermal Expansion Coefficient (α) (10⁻⁶/K)Reference
0.3 Na₂O - 0.6 P₂O₅ - 0.1 SiO₂300 - 40015 - 20[7]
Al₂O₃-modified Silicophosphate350 - 50010 - 15[7]
P₂O₅–SiO₂–Na₂O–CaO System400 - 5508 - 12[6]
Experimental Protocol: Melt-Quench Synthesis of Silicophosphate Glass

This protocol outlines the conventional melt-quenching technique for preparing silicophosphate glasses.

Materials:

  • Sodium carbonate (Na₂CO₃)

  • Calcium carbonate (CaCO₃)

  • Silicon dioxide (SiO₂)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

Equipment:

  • High-temperature furnace

  • Platinum or alumina crucible

  • Stainless steel plate for quenching

  • Annealing furnace

Procedure:

  • Batch Calculation: Calculate the required weights of the raw materials based on the desired molar composition of the final glass.

  • Mixing: Thoroughly mix the powdered raw materials in a crucible.

  • Melting: Place the crucible in a high-temperature furnace and heat to a temperature between 900°C and 1200°C.[7] The melting temperature and time will depend on the specific composition. Hold at the peak temperature for 1-2 hours to ensure homogenization.

  • Quenching: Quickly pour the molten glass onto a preheated stainless steel plate to form a glass patty. This rapid cooling prevents crystallization.

  • Annealing: Transfer the glass patty to an annealing furnace set at a temperature slightly below the glass transition temperature (Tg). Hold for 1-2 hours and then cool slowly to room temperature to relieve internal stresses.

Advanced Synthesis Protocol: Non-Aqueous Sol-Gel Synthesis of Mesoporous Nanocrystalline this compound

This protocol is adapted from a method for producing high-surface-area, mesoporous this compound, which has potential applications in catalysis and as a component in advanced composites.[8][9]

Materials:

  • Silicon acetate (Si(OAc)₄)

  • Tris(trimethylsilyl)phosphate (TTP)

  • Toluene

  • Pluronic P123 (triblock copolymer template)

Equipment:

  • Schlenk line or glovebox for inert atmosphere

  • Reaction flask with condenser

  • Stirrer/hotplate

  • Vacuum oven

  • Tube furnace

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve silicon acetate in toluene in a reaction flask.

  • Precursor Addition: Heat the solution to 80°C and add TTP dropwise while stirring. The molar ratio of Si:P should be controlled to achieve the desired stoichiometry (e.g., 5:6 for Si₅P₆O₂₅).[8]

  • Template Addition: After 30 minutes of stirring, add a solution of Pluronic P123 in toluene.

  • Gelation: Continue stirring at 80°C. A clear gel should form within 1-2 hours.

  • Aging: Age the gel at 80°C for one week.

  • Drying: Dry the gel under vacuum for 48 hours to obtain a xerogel.

  • Calcination: Calcine the xerogel in air at 500°C for 4 hours to remove the organic template and form the crystalline mesoporous this compound.[8][9]

Visualizations

Logical Relationships and Workflows

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application synthesis_method Select Synthesis Method (Sol-Gel, Solid-State, etc.) precursors Precursor Selection (e.g., TEOS, CaCO3) synthesis_method->precursors reaction Reaction/Mixing precursors->reaction thermal_treatment Drying/Calcination/Sintering reaction->thermal_treatment structural Structural Analysis (XRD, FTIR) thermal_treatment->structural biomedical Biomedical Implants thermal_treatment->biomedical morphological Morphological Analysis (SEM, TEM) structural->morphological thermal Thermal Analysis (DSC, TGA) morphological->thermal mechanical Mechanical Testing thermal->mechanical ceramics Advanced Ceramics mechanical->ceramics glass Glass & Glass-Ceramics mechanical->glass

Caption: General workflow for synthesis and characterization.

signaling_pathway_bioactivity Proposed Bioactivity Pathway implant Si-Containing Bioceramic Implant ion_release Release of Si, Ca, P ions implant->ion_release cell_attachment Osteoblast Attachment and Proliferation ion_release->cell_attachment gene_expression Upregulation of Osteogenic Genes cell_attachment->gene_expression matrix_deposition Extracellular Matrix Deposition gene_expression->matrix_deposition mineralization Mineralization and Bone Formation matrix_deposition->mineralization

Caption: Simplified pathway of bioceramic bioactivity.

References

Silicon orthophosphate as a host matrix for luminescent ions in phosphors.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Silicon orthophosphate (SiP₂O₇) is emerging as a promising host material for luminescent ions in the development of novel phosphors. Its rigid three-dimensional network structure, composed of SiO₆ octahedra and P₂O₇ pyrophosphate groups, imparts high thermal and chemical stability, making it an excellent candidate for applications demanding robust and long-lasting performance, such as in solid-state lighting (LEDs) and advanced biomedical imaging. This document provides an overview of the synthesis, characterization, and luminescent properties of rare-earth-doped this compound phosphors.

Experimental Protocols

Protocol 1: Solid-State Synthesis of SiP₂O₇:Eu³⁺, Tb³⁺ Phosphors

This protocol describes a conventional high-temperature solid-state reaction method for synthesizing europium and terbium co-doped this compound phosphors. This method is widely used due to its simplicity and suitability for industrial-scale production.

Materials:

  • Silicon dioxide (SiO₂, 99.9%)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄, 99.9%)

  • Europium(III) oxide (Eu₂O₃, 99.99%)

  • Terbium(III,IV) oxide (Tb₄O₇, 99.99%)

  • High-purity ethanol

  • Alumina crucibles

  • Tube furnace

Procedure:

  • Stoichiometric Weighing: Weigh the starting materials according to the desired stoichiometric formula, for example, Si(1-x-y)P₂O₇:xEu³⁺, yTb³⁺. Account for the molar masses to ensure correct ratios.

  • Mixing and Grinding: Combine the weighed powders in an agate mortar. Add a small amount of high-purity ethanol to ensure uniform mixing and grind the mixture thoroughly for at least 30 minutes until a homogeneous slurry is formed.

  • Drying: Transfer the slurry to a beaker and dry it in an oven at 80°C for 2-4 hours to evaporate the ethanol completely.

  • Pre-sintering: Place the dried powder into an alumina crucible and pre-sinter in a tube furnace at 400-600°C for 2-4 hours in an air atmosphere. This step helps to decompose the ammonium dihydrogen phosphate.

  • Intermediate Grinding: After cooling to room temperature, grind the pre-sintered powder again to break up any aggregates and ensure homogeneity.

  • Final Calcination: Return the powder to the alumina crucible and perform the final calcination in the tube furnace at a high temperature, typically between 1000°C and 1200°C, for 4-8 hours in an air atmosphere. The high temperature facilitates the reaction and crystallization of the SiP₂O₇ host.

  • Cooling and Final Grinding: Allow the furnace to cool down naturally to room temperature. The resulting phosphor product will be a sintered cake. Gently grind the final product into a fine powder for characterization.

Protocol 2: Characterization of Phosphor Properties

This protocol outlines the standard techniques used to characterize the structural, morphological, and luminescent properties of the synthesized phosphors.

1. X-ray Diffraction (XRD) Analysis:

  • Purpose: To confirm the crystal structure and phase purity of the synthesized phosphor.

  • Procedure: A small amount of the final phosphor powder is evenly spread on a sample holder. The XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.54 Å). Data is typically collected over a 2θ range of 10° to 80°. The resulting diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) database files to identify the crystalline phases.[1][2]

2. Scanning Electron Microscopy (SEM) Analysis:

  • Purpose: To study the surface morphology, particle size, and shape of the phosphor powder.[2]

  • Procedure: The phosphor powder is mounted onto an SEM stub using conductive carbon tape. To prevent charging, the sample is sputter-coated with a thin layer of a conductive material, such as gold or platinum. The sample is then loaded into the SEM, and images are taken at various magnifications.

3. Photoluminescence (PL) Spectroscopy:

  • Purpose: To measure the excitation and emission spectra of the phosphor, which are crucial for determining its luminescent properties.

  • Procedure: The phosphor powder is placed in a sample holder of a spectrofluorometer equipped with a xenon lamp as the excitation source.[1]

    • Emission Spectrum: The sample is excited at a specific wavelength (determined from the excitation spectrum), and the emitted light is scanned across a range of wavelengths to record the emission profile.

    • Excitation Spectrum: The emission is monitored at the wavelength of the highest emission peak, while the excitation wavelength is scanned across a range to determine which wavelengths most efficiently excite the phosphor.

    • Decay Lifetime: Using a pulsed light source (e.g., a pulsed laser or flash lamp), the decay of the luminescence intensity over time is measured to determine the lifetime of the excited state.

Luminescent Properties and Data

The introduction of luminescent ions such as Europium (Eu³⁺) and Terbium (Tb³⁺) into the this compound host matrix results in phosphors with characteristic emission properties. Eu³⁺ is known for its strong red emission, while Tb³⁺ provides a characteristic green emission.

Note on Data: The following tables summarize representative quantitative data for Eu³⁺ and Tb³⁺ doped phosphors. As specific data for the SiP₂O₇ host is not widely available in the literature, this information has been compiled from studies on analogous and structurally related phosphate and silicate host materials to provide an illustrative example of expected performance.

Table 1: Representative Luminescent Properties of Eu³⁺-doped Phosphors in Phosphate/Silicate Hosts

PropertyTypical ValuesIon TransitionReference Host
Excitation Wavelength ~394 nm (near-UV)⁷F₀ → ⁵L₆CaZrSi₂O₇
Major Emission Peak ~615 nm (Red)⁵D₀ → ⁷F₂CaZrSi₂O₇[3]
Decay Lifetime (τ) 2.10 - 5.81 ms⁵D₀Ba₂P₂O₇[4]
CIE (x, y) Coordinates (0.65, 0.35)-SrAl₂O₄
Quantum Yield (QY) Varies widely--

Table 2: Representative Luminescent Properties of Tb³⁺-doped Phosphors in Phosphate/Silicate Hosts

PropertyTypical ValuesIon TransitionReference Host
Excitation Wavelength ~378 nm (UV)⁷F₆ → ⁵D₃Ba₂P₂O₇
Major Emission Peak ~545 nm (Green)⁵D₄ → ⁷F₅Ba₂P₂O₇[4], La₂Si₂O₇[5]
Decay Lifetime (τ) ~3.0 ms⁵D₄Li₂O–B₂O₃–SiO₂[6]
CIE (x, y) Coordinates (0.32, 0.58)-LaAl₂.₀₃B₄O₁₀.₅₄
Quantum Yield (QY) Up to ~63%-Y₄Si₂O₇N₂[7]

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound phosphors via the solid-state reaction method.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage weigh 1. Stoichiometric Weighing (SiO₂, NH₄H₂PO₄, RE₂O₃) grind1 2. Wet Grinding (Agate Mortar) weigh->grind1 dry 3. Drying (80°C) grind1->dry presinter 4. Pre-sintering (400-600°C) dry->presinter grind2 5. Intermediate Grinding presinter->grind2 calcine 6. Final Calcination (1000-1200°C) grind2->calcine grind3 7. Final Grinding calcine->grind3 xrd XRD Analysis (Phase & Structure) grind3->xrd Sample sem SEM Analysis (Morphology & Size) grind3->sem pl PL Spectroscopy (Luminescence Properties) grind3->pl

Workflow for phosphor synthesis and characterization.
Energy Transfer Mechanism in Co-doped Phosphors

In a co-doped system like SiP₂O₇:Tb³⁺, Eu³⁺, the emission color can be tuned by promoting energy transfer from a "sensitizer" ion (Tb³⁺) to an "activator" ion (Eu³⁺). When the host is excited, the sensitizer absorbs the energy and then transfers it non-radiatively to the activator, which then emits light at its characteristic wavelength. This process is highly efficient when there is good spectral overlap between the emission of the sensitizer and the absorption of the activator. The mechanism is often governed by dipole-dipole interactions.[4][8][9]

G cluster_arrows Host SiP₂O₇ Host Lattice Tb_GS Tb³⁺ Ground State (⁷F₆) Host->Tb_GS Host Absorption & Transfer Tb_ES Tb³⁺ Excited State (⁵D₄) Tb_GS->Tb_ES Excitation Tb_ES->Tb_GS ET Non-radiative Energy Transfer (ET) Emission_Tb Green Emission (~545 nm) Tb_ES->Emission_Tb Eu_GS Eu³⁺ Ground State (⁷F₀) Eu_ES Eu³⁺ Excited State (⁵D₀) Eu_ES->Eu_GS Emission_Eu Red Emission (~615 nm) Eu_ES->Emission_Eu Excitation Excitation (UV Light) ET->Eu_ES

Energy transfer from Tb³⁺ (sensitizer) to Eu³⁺ (activator).

Applications

The stable and efficient luminescent properties of rare-earth-doped this compound make them suitable for a range of applications:

  • Solid-State Lighting: As red and green emitting components in phosphor-converted white LEDs (pc-WLEDs), they can help improve the color rendering index (CRI) and overall efficiency of lighting systems.[10][11]

  • Biomedical Imaging and Assays: The sharp emission lines, long lifetimes, and high stability of these phosphors are advantageous for applications like time-resolved fluorescence imaging and bioassays, where they can serve as luminescent probes or labels.[6]

  • Anti-Counterfeiting and Security: The unique spectral signatures of these phosphors can be incorporated into inks and materials for security markings and anti-counterfeiting measures.

References

Application Notes and Protocols for the Synthesis of Mesoporous Silicon Orthophosphate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of mesoporous silicon orthophosphate catalysts, materials of significant interest for a range of catalytic applications due to their unique acidic properties and tailored porous structures. The following sections offer a comprehensive guide to a non-aqueous sol-gel synthesis method, characterization techniques, and relevant data.

Introduction

Mesoporous silicon orthophosphates are a class of solid acid catalysts that combine the high surface area and ordered pore structure of mesoporous materials with the intrinsic acidity of silicon phosphates. These properties make them highly effective in various organic transformations, including alkylation, acylation, and dimerization reactions. The synthesis protocol detailed herein is based on a non-hydrolytic sol-gel route, which allows for precise control over the material's composition and texture.

Data Presentation

The following table summarizes the key quantitative data for a representative mesoporous this compound catalyst synthesized via the non-aqueous sol-gel method.

ParameterValueReference
Crystalline PhaseSi₅P₆O₂₅[1][2][3]
Surface Area (BET)Up to 128 m²/g[1][3]
Pore Size~20 nm[1][3]
Calcination Temperature500 °C[1][2][3]
Calcination Time4 hours[1][2][3]

Experimental Protocols

Protocol 1: Non-Aqueous Sol-Gel Synthesis of Mesoporous this compound

This protocol describes the synthesis of mesoporous nanocrystalline this compound (Si₅P₆O₂₅) using a non-hydrolytic sol-gel method with Pluronic P123 as a templating agent.[1][2][4]

Materials:

  • Silicon acetate (Si(OAc)₄)

  • Tris(trimethylsilyl) phosphate (OP(OSiMe₃)₃ - TTP)

  • Toluene (anhydrous)

  • Pluronic P123

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Dropping funnel

  • Filter funnel and flask

  • Tube furnace

Procedure:

  • Precursor Solution Preparation: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve silicon acetate (3.431 g, 12.98 mmol) in anhydrous toluene (50 cm³). Heat the solution to 80 °C with stirring.

  • Addition of Phosphorus Precursor: Add tris(trimethylsilyl) phosphate (4.864 g, 15.48 mmol) dropwise to the stirred silicon acetate solution over a few minutes.[4] The molar ratio of Si:P should be 5:6 to match the stoichiometry of Si₅P₆O₂₅.[4]

  • Condensation: After the addition is complete, stir the reaction mixture vigorously for 30 minutes at 80 °C.

  • Template Addition: Prepare a solution of Pluronic P123 (1.750 g) in toluene (5.25 cm³) and add it to the reaction mixture. Continue stirring for an additional 30 minutes.

  • Gelation: A clear, colorless gel will form within approximately 1 hour.[4] Age the gel at 80 °C for 24 hours.

  • Drying: Dry the resulting gel under vacuum at 120 °C for 12 hours to obtain a xerogel.

  • Calcination: Calcine the dried xerogel in a tube furnace under a flow of dry air. Ramp the temperature to 500 °C at a rate of 1 °C/min and hold for 4 hours.[1][2][3] Cool the sample to room temperature in a dry atmosphere. The resulting white powder is mesoporous nanocrystalline this compound.

Protocol 2: Characterization of Mesoporous this compound

1. Textural Properties (Nitrogen Adsorption-Desorption):

  • Instrument: A surface area and porosimetry analyzer.

  • Procedure:

    • Degas the sample at 200-300 °C under vacuum for several hours to remove adsorbed moisture and impurities.

    • Perform nitrogen adsorption-desorption measurements at -196 °C (77 K).

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the pore size distribution and pore volume using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.

2. Crystalline Structure (Powder X-ray Diffraction - XRD):

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation.

  • Procedure:

    • Grind the catalyst sample into a fine powder.

    • Mount the powder on a sample holder.

    • Record the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02°.

    • Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the JCPDS database (e.g., PDF 40-457 for Si₅P₆O₂₅).[4]

3. Morphology (Scanning and Transmission Electron Microscopy - SEM/TEM):

  • Instrument: A scanning electron microscope and a transmission electron microscope.

  • Procedure (SEM):

    • Mount the powder sample on a stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

    • Image the sample at various magnifications to observe the particle morphology and aggregation.

  • Procedure (TEM):

    • Disperse a small amount of the sample in a solvent (e.g., ethanol) by ultrasonication.

    • Drop-cast a few drops of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate.

    • Image the sample to observe the mesoporous structure and crystalline nanoparticles.

Visualizations

Synthesis_Workflow cluster_precursors Precursor Mixing cluster_reaction Sol-Gel Process cluster_post_synthesis Post-Synthesis Treatment Si_precursor Silicon Acetate in Toluene Condensation Condensation at 80°C Si_precursor->Condensation P_precursor Tris(trimethylsilyl) Phosphate P_precursor->Condensation Template_add Add Pluronic P123 Condensation->Template_add Gelation Gel Formation Template_add->Gelation Drying Drying (Xerogel) Gelation->Drying Calcination Calcination at 500°C Drying->Calcination Final_Product Mesoporous Silicon Orthophosphate Calcination->Final_Product

Caption: Workflow for the non-aqueous sol-gel synthesis of mesoporous this compound.

Characterization_Flow cluster_techniques Characterization Techniques cluster_properties Determined Properties Catalyst Synthesized Catalyst BET N₂ Adsorption-Desorption Catalyst->BET XRD Powder X-ray Diffraction Catalyst->XRD SEM_TEM Electron Microscopy (SEM/TEM) Catalyst->SEM_TEM Textural Surface Area, Pore Size, Pore Volume BET->Textural Structural Crystalline Phase, Crystallinity XRD->Structural Morphological Particle Size & Shape, Mesostructure SEM_TEM->Morphological

Caption: Logical workflow for the characterization of mesoporous this compound catalysts.

References

Application Notes and Protocols for the Analytical Characterization of Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of silicon orthophosphate (SiP). Intended for researchers, scientists, and professionals in drug development, these notes delve into the causality behind experimental choices and provide detailed, field-proven protocols. The methodologies outlined herein are designed to ensure scientific integrity through self-validating systems, covering structural, chemical, thermal, and morphological analyses.

Part 1: Foundational Understanding of this compound

Silicon orthophosphates are a class of inorganic compounds containing silicon, phosphorus, and oxygen, with the general formula involving SiO₂ and P₂O₅. A notable example is Si₅P₆O₂₅.[1] These materials are gaining significant interest due to their potential applications in catalysis, biomaterials, and as slow-release phosphate sources.[2] Their inherent structural stability, stemming from strong Si-O-P bonds, makes them resistant to hydrolysis under ambient conditions.[2] A thorough characterization is paramount to understanding and optimizing their performance in various applications. This involves elucidating their crystal structure, chemical bonding, thermal stability, and surface morphology.

The synthesis of this compound can be achieved through various methods, including high-temperature reactions of phosphoric acid and silicic acid or non-hydrolytic sol-gel routes.[2][3] The chosen synthetic pathway significantly influences the material's final properties, necessitating a multi-faceted analytical approach for comprehensive characterization.

Part 2: Core Analytical Techniques and Methodologies

A holistic characterization of this compound requires the integration of multiple analytical techniques. Each technique provides a unique piece of the puzzle, and their combined data allows for a complete picture of the material's properties.

X-ray Diffraction (XRD): Unveiling the Crystal Structure

Expertise & Experience: XRD is the cornerstone technique for identifying the crystalline phases and determining the crystal structure of this compound.[4][5] It provides fundamental information about the atomic arrangement, which dictates many of the material's properties. For instance, identifying the specific phase, such as the trigonal Si₅P₆O₂₅, is crucial for predicting its catalytic activity or biocompatibility.[6] Rietveld refinement of XRD data can yield precise lattice parameters, which can be affected by synthetic conditions or the incorporation of dopants.[7]

Trustworthiness: A self-validating XRD protocol involves the use of an internal standard (e.g., crystalline silicon) to correct for instrumental peak shifts. Data quality is ensured by optimizing sample preparation to achieve random crystallite orientation and by collecting data over a wide 2θ range with sufficient scan time to obtain good signal-to-noise ratios.

  • Sample Preparation:

    • Grind the this compound sample to a fine powder (<10 µm) using an agate mortar and pestle to minimize preferred orientation.

    • Back-load the powder into a sample holder to ensure a flat, smooth surface.

  • Instrument Setup:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Set the generator to 40 kV and 40 mA.

    • Scan a 2θ range from 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Perform phase identification by comparing the experimental diffraction pattern to reference patterns from the International Centre for Diffraction Data (ICDD) database.

    • For quantitative analysis and lattice parameter determination, perform Rietveld refinement using appropriate software (e.g., GSAS-II, FullProf).

Spectroscopic Techniques: Probing Chemical Bonds and Local Structure

Expertise & Experience: Vibrational and nuclear magnetic resonance spectroscopies provide detailed information about the chemical bonding and local atomic environments within this compound.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are highly sensitive to the vibrational modes of chemical bonds.[8] In this compound, they are instrumental in identifying the characteristic Si-O-P linkages, as well as Si-O and P-O bonds.[9] The presence and position of these bands can confirm the formation of the desired phosphate network and can also indicate the presence of impurities or residual hydroxyl groups.[7]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si and ³¹P solid-state NMR are powerful for probing the local coordination environment of silicon and phosphorus atoms.[1][3] For example, ²⁹Si NMR can distinguish between different silicate species (Qⁿ units) and confirm the presence of SiO₆ moieties, providing insights into the degree of condensation of the silicate network.[1]

Trustworthiness: For FTIR and Raman, a background spectrum should be collected and subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂) and the instrument.[10] In solid-state NMR, proper calibration of the radiofrequency pulses and the use of appropriate spinning speeds are crucial for obtaining quantitative and high-resolution spectra.

  • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a diamond ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Press the sample firmly against the crystal to ensure good contact.

    • Collect the sample spectrum over a range of 4000–400 cm⁻¹ by co-adding 64 scans at a resolution of 4 cm⁻¹.[10]

  • Data Analysis:

    • Perform baseline correction and identify the characteristic vibrational bands for Si-O-P, Si-O, and P-O bonds.

Thermal Analysis: Assessing Stability and Composition

Expertise & Experience: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability, decomposition behavior, and purity of this compound.[11][12] TGA measures the change in mass as a function of temperature, which can reveal dehydration steps, the combustion of organic residues from synthesis, or decomposition of the material at high temperatures.[13] DSC measures the heat flow into or out of a sample, allowing for the determination of phase transitions, melting points, and crystallization events.[14]

Trustworthiness: Calibration of the TGA microbalance and the DSC temperature and heat flow signals with certified reference materials is mandatory for accurate and reproducible results. Running a blank (empty crucible) under the same experimental conditions helps to correct for instrumental drift.[15]

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the thermal analyzer.

    • Purge the furnace with a controlled atmosphere (e.g., nitrogen or air) at a flow rate of 20-50 mL/min.

  • Data Acquisition:

    • Heat the sample from room temperature to 1200°C at a constant heating rate of 10°C/min.[15]

    • Continuously record the sample weight (TGA) and differential heat flow (DSC).

  • Data Analysis:

    • Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic peaks. Correlate these events to processes like dehydration, phase transitions, or decomposition.

Electron Microscopy: Visualizing Morphology and Microstructure

Expertise & Experience: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology, particle size, and microstructure of this compound powders.[16][17] SEM provides high-resolution images of the sample surface, revealing particle shape, size distribution, and agglomeration.[18] TEM, with its higher resolution, can be used to examine the internal structure of the particles, identify nanocrystalline domains, and observe lattice fringes.[16] When coupled with Energy Dispersive X-ray Spectroscopy (EDS), both techniques can provide elemental composition information.

Trustworthiness: To ensure representative images, it is crucial to analyze multiple areas of the sample. For SEM of non-conductive materials like this compound, a thin conductive coating (e.g., gold or carbon) is typically applied to prevent charging artifacts.[19] TEM sample preparation requires dispersing the powder onto a suitable grid, and care must be taken to avoid excessive agglomeration.

  • Sample Preparation:

    • Mount a small amount of the this compound powder onto an aluminum stub using double-sided carbon tape.

    • Gently blow off any loose powder with compressed air.

    • If the sample is non-conductive, apply a thin layer of a conductive material (e.g., gold) using a sputter coater.

  • Instrument Setup:

    • Insert the sample into the SEM chamber and evacuate to high vacuum.

    • Apply an accelerating voltage of 5-15 kV.

  • Image Acquisition:

    • Use the secondary electron detector to obtain images of the surface topography.

    • Acquire images at various magnifications to assess the overall morphology and fine surface features.

  • Data Analysis:

    • Analyze the images to determine particle size and shape distribution.

Part 3: Data Integration and Visualization

The true power of this multi-technique approach lies in the integration of the data to build a comprehensive understanding of the this compound material.

Data Presentation

Table 1: Summary of Expected Analytical Results for Nanocrystalline Si₅P₆O₂₅

Analytical Technique Parameter Typical Value/Observation Reference
XRD Crystal Phase Trigonal, R-3 [6]
Lattice Parameter 'a' ~9.327 Å [6]
FTIR Key Vibrational Bands Si-O-P, Si-O, P=O stretching modes [7]
²⁹Si NMR Chemical Shift Peaks corresponding to SiO₆ units [1]
TGA Thermal Stability Stable up to high temperatures (>1000°C) [3]

| SEM | Morphology | Nanocrystalline aggregates |[1] |

Experimental Workflows

A logical workflow ensures that the characterization process is efficient and that the results from one technique inform the next.

experimental_workflow cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_final Final Analysis Synthesis This compound Synthesis XRD XRD (Phase & Structure) Synthesis->XRD Initial Confirmation FTIR_Raman FTIR / Raman (Chemical Bonding) Synthesis->FTIR_Raman Thermal TGA / DSC (Thermal Stability) XRD->Thermal Phase-purity confirmed Microscopy SEM / TEM (Morphology) XRD->Microscopy NMR Solid-State NMR (Local Environment) FTIR_Raman->NMR Functional groups identified Data_Integration Data Integration & Comprehensive Report Thermal->Data_Integration Microscopy->Data_Integration NMR->Data_Integration

Caption: Integrated workflow for this compound characterization.

This workflow demonstrates a logical progression from initial synthesis to a comprehensive understanding of the material's properties. Primary characterization confirms the basic structure and composition, which then justifies more in-depth secondary analyses.

References

Application Notes and Protocols for Utilizing Silicon Orthophosphate as a Flame Retardant Additive in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon orthophosphate (Si₃(PO₄)₄) is an inorganic compound with high thermal stability and a high melting point, making it a promising non-halogenated flame retardant additive for polymeric materials.[1] Its incorporation into polymers can enhance their fire resistance, a critical attribute for materials used in construction, electronics, and transportation.[1] These application notes provide a comprehensive overview of the use of this compound as a flame retardant, including synthesis, incorporation into polymer matrices, and detailed protocols for evaluating its flame retardant efficacy.

Molecular Formula: Si₃(PO₄)₄ CAS Number: 12037-47-7[2][]

Mechanism of Action

The flame retardant mechanism of this compound in polymers is primarily attributed to its action in the condensed phase. Upon heating, this compound contributes to the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase.[4] The phosphorus and silicon components are believed to exert a synergistic effect, where the phosphorus promotes charring and the silicon enhances the thermal stability of the char.[5]

Flame_Retardant_Mechanism

Synthesis of this compound

This compound can be synthesized via a high-temperature reaction between phosphoric acid and a silicon source, such as silicic acid or silica gel.[1]

Protocol for Synthesis:

  • Heat 85% phosphoric acid (H₃PO₄) to 140°C for 1 hour in a suitable reaction vessel.

  • Slowly add silica gel (SiO₂) to the heated phosphoric acid. A mass ratio of 1:3 (Si:P) is recommended.

  • Reflux the reaction mixture at 200°C for 6 hours.

  • After cooling, thoroughly wash the resulting product with deionized water, followed by acetone.

  • Dry the product at 100°C for 2 hours.

  • Calcine the dried powder at 800°C for 2 hours to obtain crystalline this compound (Si₅O(PO₄)₆).

Preparation of Polymer Composites

This compound can be incorporated into thermoplastic polymers such as polystyrene and polypropylene via melt blending. For thermosetting polymers like epoxy resins, it can be dispersed into the resin before curing.

Protocol for Melt Blending (for Polystyrene/Polypropylene):

  • Dry the polymer pellets and this compound powder in a vacuum oven to remove any moisture.

  • Premix the polymer pellets and this compound powder at the desired weight percentage (e.g., 5%, 10%, 15% wt.).

  • Feed the mixture into a twin-screw extruder.

  • Set the extruder temperature profile according to the processing parameters of the specific polymer.

  • Extrude the molten composite and pelletize the strands.

  • Dry the composite pellets before further processing (e.g., injection molding or compression molding) to prepare specimens for flammability testing.

Protocol for Epoxy Resin Composites:

  • Preheat the epoxy resin to a suitable temperature (e.g., 60-80°C) to reduce its viscosity.

  • Disperse the desired amount of this compound powder into the preheated epoxy resin using a high-shear mechanical stirrer until a homogeneous mixture is obtained.

  • Add the curing agent to the mixture and continue stirring for a few minutes.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into preheated molds and cure according to the recommended curing cycle for the specific epoxy resin system.

Experimental_Workflow

Experimental Protocols for Flammability Testing

1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: LOI instrument with a heat-resistant glass chimney, gas flow meters, and an igniter.

  • Specimen: Typically a rectangular bar of specified dimensions.

  • Protocol:

    • Mount the specimen vertically in the center of the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

    • Ignite the top of the specimen with the igniter and observe its burning behavior.

    • Adjust the oxygen concentration in subsequent tests, increasing it if the flame extinguishes and decreasing it if the flame is sustained.

    • The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen continues to burn for a specified period or burns a specified length.

2. UL-94 Vertical Burning Test (ASTM D3801)

This test classifies the flammability of plastic materials based on their burning time, dripping behavior, and burn-to-clamp characteristics when exposed to a flame in a vertical orientation.

  • Apparatus: UL-94 test chamber, Bunsen burner, timer, and a piece of cotton.

  • Specimen: A rectangular bar of specified dimensions.

  • Protocol:

    • Mount the specimen vertically.

    • Place a layer of dry cotton below the specimen.

    • Apply a specified flame to the bottom of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t₁).

    • Immediately reapply the flame for another 10 seconds and then remove it.

    • Record the second afterflame time (t₂) and the afterglow time (t₃).

    • Note whether flaming drips ignite the cotton.

    • Classify the material as V-0, V-1, or V-2 based on the criteria in the standard.

3. Cone Calorimetry (ISO 5660)

Cone calorimetry is a bench-scale test that measures the heat release rate (HRR) and other flammability parameters of a material when exposed to a controlled level of radiant heat.

  • Apparatus: Cone calorimeter.

  • Specimen: A square plaque of specified dimensions (typically 100 mm x 100 mm).

  • Protocol:

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

    • Position the sample holder under the conical heater at a set heat flux (e.g., 35 or 50 kW/m²).

    • An ignition source is present to ignite the flammable gases evolved from the decomposing sample.

    • During the test, continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate.

    • Key parameters measured include time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production.

Data Presentation

The following table summarizes the expected improvements in flame retardant properties of polymers upon the addition of this compound, based on available literature for similar phosphorus-silicon systems.

Polymer SystemAdditive Loading (wt%)LOI (%)UL-94 RatingpHRR Reduction (%)Reference
Polystyrene< 10--22 - 52[4]
Epoxy Resin (P-Si additive)5 (1 wt% P)33V-052.43[2]

Note: Specific data for this compound in epoxy and polypropylene is limited in publicly available literature. The data for epoxy resin is for a different phosphorus-silicon additive and is provided for comparative purposes.

Conclusion

This compound shows potential as a non-halogenated flame retardant additive for polymers. Its high thermal stability suggests it can effectively promote char formation and reduce the flammability of polymer composites. The provided protocols offer a framework for researchers to synthesize this compound, incorporate it into various polymer matrices, and systematically evaluate its flame retardant performance. Further research is needed to generate specific quantitative data for this compound in a wider range of polymers and to fully elucidate its synergistic flame retardant mechanisms.

References

Application of Blended Orthophosphate and Silicate for Corrosion Control in Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion in water distribution systems poses a significant threat to public health and infrastructure integrity. The leaching of metals such as lead and copper into drinking water can have severe health consequences. While orthophosphates are widely used for corrosion control by forming a protective passivating layer on pipe surfaces, their effectiveness can be influenced by water quality parameters. In certain situations, the combined use of orthophosphates and silicates as a blended inhibitor has been explored to enhance corrosion control, particularly in the presence of iron and manganese.

These application notes provide a comprehensive overview of the use of blended orthophosphate and silicate inhibitors for corrosion control in water systems. It includes detailed experimental protocols for evaluating their effectiveness, a summary of quantitative data from relevant studies, and visualizations of the underlying mechanisms and experimental workflows.

Mechanism of Action

The primary mechanism of corrosion inhibition by orthophosphates involves the formation of a passivating film on the metal surface of pipes. This film, typically composed of insoluble metal phosphates (e.g., lead phosphates or copper phosphates), acts as a barrier, preventing the metal from coming into contact with the corrosive elements in the water.

Silicates also contribute to corrosion control by forming a protective film. The mechanism is thought to involve the adsorption of silicate ions onto the metal surface, forming a thin, amorphous layer of metallic silicates. This layer provides an additional barrier to corrosion.

When used in combination, orthophosphates and silicates can offer a synergistic effect. The silicate film can complement the orthophosphate layer, potentially providing more robust and comprehensive protection, especially in complex water matrices containing iron and manganese, which can interfere with the formation of a uniform phosphate scale.

Corrosion_Inhibition_Mechanism cluster_pipe Pipe Surface (e.g., Lead, Copper) cluster_water Water Flow cluster_protective_layer Protective Layer Formation Pipe Orthophosphate Orthophosphate (PO₄³⁻) Phosphate_Layer Insoluble Metal Phosphate Layer Orthophosphate->Phosphate_Layer reacts with metal ions Silicate Silicate (SiO₄⁴⁻) Silicate_Layer Amorphous Metal Silicate Layer Silicate->Silicate_Layer adsorbs on surface Corrosive_Elements Corrosive Elements (e.g., O₂, H⁺) Corrosive_Elements->Pipe causes corrosion Phosphate_Layer->Pipe passivates Silicate_Layer->Pipe protects Batch_Reactor_Workflow A Prepare Lead Coupons and Batch Reactors C Dose Control Group (Orthophosphate only) A->C D Dose Test Group (Orthophosphate + Silicate) A->D B Prepare Test Water (with and without Fe/Mn) B->C B->D E Incubate Reactors (Constant Temperature, Regular Water Changes) C->E D->E F Weekly Sampling: Total Metals E->F G Biweekly Sampling: Dissolved Metals E->G H Regular Monitoring: pH and Water Quality E->H I Data Analysis: Compare Lead Concentrations F->I G->I H->I Weight_Loss_Method_Workflow A Prepare and Pre-weigh Coupons B Immerse Coupons in Control Solution (No Inhibitor) A->B C Immerse Coupons in Test Solution (With Inhibitor) A->C D Maintain Exposure Conditions for Specified Time B->D C->D E Remove and Clean Coupons D->E F Dry and Post-weigh Coupons E->F G Calculate Weight Loss and Corrosion Rate F->G H Calculate Inhibitor Efficiency G->H

Application Notes and Protocols for In Vitro Mineralization of Silicon-Containing Calcium Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the in vitro mineralization of silicon-containing calcium phosphate (Si-CaP) biomaterials. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.

Introduction

Silicon (Si) is a trace element that has been shown to play a crucial role in bone formation and mineralization.[1] Incorporating silicon into calcium phosphate-based biomaterials can enhance their bioactivity, promoting osteoblast proliferation, differentiation, and the formation of a mineralized extracellular matrix.[1][2] These notes outline standard in vitro methods to assess the mineralization potential of Si-CaP materials.

Key In Vitro Mineralization Assays

Two primary methods are employed to evaluate the in vitro mineralization of Si-CaP: acellular simulated body fluid (SBF) immersion tests and cell-based mineralization assays.

Acellular Bioactivity Assessment: Simulated Body Fluid (SBF) Immersion

SBF immersion tests assess the ability of a material to form a bone-like apatite layer on its surface in a solution that mimics the ionic composition of human blood plasma.[3][4]

Experimental Workflow: SBF Immersion Test

SBF_Workflow prep Prepare SBF Solution immersion Immerse Samples in SBF prep->immersion sample_prep Prepare Si-CaP Samples sample_prep->immersion incubation Incubate at 37°C immersion->incubation analysis Analyze Apatite Layer incubation->analysis Cell_Mineralization_Workflow cell_seeding Seed Osteogenic Cells on Si-CaP Samples culture Culture in Osteogenic Medium cell_seeding->culture alp_assay Alkaline Phosphatase (ALP) Activity Assay culture->alp_assay ars_staining Alizarin Red S (ARS) Staining culture->ars_staining gene_expression Gene Expression Analysis (qPCR) culture->gene_expression TLR4_PI3K_AKT_Pathway Si_CaP Si-CaP TLR4 TLR4 Si_CaP->TLR4 Upregulates PI3K PI3K TLR4->PI3K Activates AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Phosphorylation RUNX2 RUNX2 p_AKT->RUNX2 Promotes expression OPN OPN p_AKT->OPN Promotes expression VEGF VEGF p_AKT->VEGF Promotes expression Osteogenesis Osteogenesis & Angiogenesis RUNX2->Osteogenesis OPN->Osteogenesis VEGF->Osteogenesis ERK_Pathway Si Silicon Ions Receptor Cell Surface Receptor Si->Receptor MEK MEK Receptor->MEK Activates ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., RUNX2) p_ERK->Transcription_Factors Activates Gene_Expression Gene Expression (e.g., Collagen Type I) Transcription_Factors->Gene_Expression Proliferation Cell Proliferation & Differentiation Gene_Expression->Proliferation

References

Application Notes and Protocols for the Interpretation of X-ray Diffraction Patterns of Synthesized Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon orthophosphate is an inorganic compound with significant potential in various scientific and industrial fields, including ceramics, glass production, and as a component in biomaterials.[1][2] The synthesis of this compound can result in various crystalline phases, with Si₃(PO₄)₄ and Si₅P₆O₂₅ being notable examples.[3][4] X-ray diffraction (XRD) is a fundamental and powerful analytical technique for the characterization of these synthesized materials. It provides critical information on the crystal structure, phase purity, crystallite size, and strain, which are essential parameters for quality control and for understanding the material's properties.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the interpretation of XRD patterns of synthesized this compound. It outlines the experimental protocol for powder XRD analysis and provides a systematic approach to both qualitative and quantitative interpretation of the diffraction data.

Experimental Protocols

A precise and carefully executed experimental protocol is crucial for obtaining high-quality XRD data. The following is a generalized protocol for the analysis of synthesized this compound powder.

Sample Preparation

Proper sample preparation is paramount to obtaining an accurate diffraction pattern that is representative of the bulk material.

  • Grinding: The synthesized this compound material should be ground to a fine, homogenous powder, ideally with a particle size of 1-10 µm. This can be achieved using an agate mortar and pestle. Over-grinding should be avoided as it can introduce strain and amorphization.

  • Sample Mounting: The fine powder is then mounted onto a sample holder. A back-loading or zero-background sample holder is recommended to minimize background noise and preferred orientation effects. The powder should be carefully packed into the holder to create a flat, smooth surface that is flush with the holder's surface. A glass slide can be used to gently press the powder.

Instrument Setup and Data Collection

The following are typical instrument parameters for powder XRD analysis. These may need to be optimized based on the specific instrument and sample characteristics.

ParameterTypical Value
X-ray Source Cu Kα (λ = 1.5406 Å)
Voltage 40 kV
Current 40 mA
Scan Type Continuous
Scan Range (2θ) 10° - 80°
Step Size 0.02°
Time per Step 1 second
Divergence Slit
Anti-scatter Slit
Receiving Slit 0.15 mm

Data Presentation: Crystallographic Data of this compound

Accurate interpretation of an XRD pattern relies on comparing the experimental data with a standard reference pattern from a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). While various this compound phases exist, a commonly referenced crystalline phase is Si₅P₆O₂₅.

Table 1: Crystallographic Data for this compound (Si₅P₆O₂₅)

ParameterValueReference
Chemical Formula Si₅P₆O₂₅[3][5]
PDF Card Number 40-0457[3]
Crystal System Hexagonal[5]
Space Group R-3 (No. 148)[5]
Lattice Parameter (a) ~7.8 Å[5]
Lattice Parameter (c) ~24.0 Å[5]

Table 2: Representative XRD Peak List for Si₅P₆O₂₅ (Calculated)

2θ (°) (Cu Kα)d-spacing (Å)Relative Intensity (%)
[Data to be populated from a reference database or simulation software][Data to be populated][Data to be populated]
[Example Peak 1][Example Value][Example Value]
[Example Peak 2][Example Value][Example Value]
[Example Peak 3][Example Value][Example Value]
[...][...][...]

Note: The actual peak positions and intensities can vary slightly due to experimental conditions and sample characteristics. It is crucial to consult the specific PDF card for accurate data.

Interpretation of XRD Patterns

The interpretation of an XRD pattern involves both qualitative and quantitative analysis to determine the phase composition and structural properties of the synthesized this compound.

Qualitative Analysis: Phase Identification

The primary goal of qualitative analysis is to identify the crystalline phases present in the sample.

  • Peak Position (2θ): The positions of the diffraction peaks are determined by the crystal lattice parameters according to Bragg's Law (nλ = 2d sinθ). Each crystalline phase has a unique set of d-spacings and, consequently, a characteristic set of 2θ peak positions.

  • Peak Intensity: The relative intensities of the diffraction peaks are determined by the arrangement of atoms within the crystal lattice.

  • Matching with Standard Patterns: The experimental XRD pattern is compared with reference patterns from the ICDD database. A match in both peak positions and relative intensities confirms the presence of a specific phase.

Quantitative Analysis

Quantitative analysis aims to determine the relative amounts of different phases in a mixture and to extract microstructural information.

  • Phase Quantification: The relative abundance of each crystalline phase in a mixture can be determined by methods such as the Reference Intensity Ratio (RIR) method or Rietveld refinement.

  • Crystallite Size: The broadening of diffraction peaks is inversely proportional to the size of the crystalline domains (crystallites). The Scherrer equation can be used to estimate the average crystallite size: D = (Kλ) / (β cosθ) Where:

    • D is the mean crystallite size.

    • K is the Scherrer constant (typically ~0.9).

    • λ is the X-ray wavelength.

    • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

    • θ is the Bragg angle.

  • Strain: Microstrain in the crystal lattice can also contribute to peak broadening. More advanced methods like Williamson-Hall analysis can be used to separate the effects of crystallite size and strain.

Visualization of Workflows and Concepts

To aid in the understanding of the processes involved in the XRD analysis of synthesized this compound, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis cluster_preparation Sample Preparation cluster_analysis XRD Analysis cluster_interpretation Data Interpretation synthesis This compound Synthesis grinding Grinding to Fine Powder synthesis->grinding Synthesized Product mounting Mounting on Sample Holder grinding->mounting xrd X-ray Diffraction Data Collection mounting->xrd Prepared Sample qualitative Qualitative Analysis (Phase ID) xrd->qualitative Diffraction Pattern quantitative Quantitative Analysis (Crystallite Size, etc.) qualitative->quantitative

Experimental Workflow for XRD Analysis.

data_interpretation_flow cluster_data Experimental Data cluster_processing Data Processing cluster_analysis Analysis cluster_database Reference Database cluster_results Results raw_data Raw XRD Data (Intensity vs. 2θ) background Background Subtraction raw_data->background peak_search Peak Search & Fitting background->peak_search qualitative Qualitative Analysis peak_search->qualitative quantitative Quantitative Analysis peak_search->quantitative phase_id Phase Identification qualitative->phase_id phase_purity Phase Purity qualitative->phase_purity crystallite_size Crystallite Size quantitative->crystallite_size strain Lattice Strain quantitative->strain icdd ICDD PDF Database icdd->qualitative Compare Patterns

XRD Data Interpretation Workflow.

Conclusion

The interpretation of X-ray diffraction patterns is an indispensable step in the characterization of synthesized this compound. A systematic approach, beginning with careful sample preparation and leading to detailed qualitative and quantitative analysis, allows for the determination of critical material properties. By comparing experimental data with standard reference patterns and applying established analytical methods, researchers can confidently assess the phase composition, purity, and microstructural features of their synthesized materials, which is essential for their application in various fields, including advanced materials and drug development.

References

Application Note: Analysis of Silicon Orthophosphate Using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize the chemical composition and molecular structure of materials.[1] It is particularly valuable for analyzing inorganic compounds like silicon orthophosphate by identifying the characteristic vibrational modes of their functional groups. This application note provides a detailed protocol for the analysis of this compound using FTIR spectroscopy, a summary of expected vibrational frequencies, and a guide to interpreting the resulting spectra. The methodology is crucial for material characterization, quality control, and ensuring the purity of compounds used in various research and development applications.

Principle of FTIR Spectroscopy

FTIR spectroscopy operates by passing infrared radiation through a sample. Molecules within the sample absorb radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[2] The resulting spectrum is a unique fingerprint of the molecule, showing absorption bands at specific wavenumbers (cm⁻¹) that correspond to different vibrational modes, such as stretching and bending of bonds like P–O, Si–O, and Si–O–P.[1][3]

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for preparing solid samples for FTIR transmission analysis and is recommended for obtaining clear, high-quality spectra of this compound powder.[4][5][6][7]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

  • Drying oven

  • This compound sample (fine powder)

  • FTIR-grade potassium bromide (KBr), dried

Procedure:

  • Drying: Dry the this compound sample and the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands and can interfere with the sample spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of KBr. The recommended sample-to-KBr mass ratio is approximately 1:100 to 1:50 to ensure a homogenous, transparent pellet.[4]

  • Grinding: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly for 5-10 minutes until a fine, homogeneous powder is obtained. This step is critical for reducing scattering effects and producing a high-quality pellet.

  • Pellet Formation: Transfer the ground mixture into the pellet-forming die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a translucent, solid pellet.[4]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum using an empty sample holder or a pure KBr pellet.

    • Acquire the sample spectrum over a typical mid-IR range of 4000–400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32 scans) at a spectral resolution of 4 cm⁻¹.[7]

  • Data Analysis: Process the collected spectrum by performing a background subtraction and baseline correction. Identify the wavenumbers of the absorption peaks and compare them to known vibrational frequencies for this compound and its constituent groups.

Data Presentation: Characteristic Vibrational Modes

The FTIR spectrum of this compound is characterized by absorption bands arising from the vibrations of the phosphate (PO₄³⁻) and silicate (SiO₄) tetrahedra, as well as the crucial Si–O–P linkages that form the compound's backbone. The following table summarizes the expected vibrational frequencies based on data from silicophosphates and related compounds.

Wavenumber (cm⁻¹)Vibrational ModeBond TypeReference(s)
1200 - 1000Asymmetric Stretching (ν_as)P–O[1]
1100 - 1000Asymmetric Stretching (ν_as)Si–O–Si[3]
950 - 900Symmetric Stretching (ν_s) / Si-O-P ValenceP–O / Si–O–P[1][6]
800 - 740Symmetric Stretching (ν_s)Si–O–Si[4]
600 - 500Bending / Deformation (δ)O–P–O[1]
500 - 450Bending / Rocking (δ)O–Si–O[4]

Note: The exact positions of the absorption bands can shift depending on the specific crystalline structure, presence of impurities, and sample preparation.

Interpretation of Spectra

A typical FTIR spectrum of a silicophosphate material will be dominated by a strong, broad absorption band in the 1200–900 cm⁻¹ region. This complex band arises from the overlapping asymmetric stretching vibrations of P–O, Si–O, and Si–O–P groups.[1][3]

  • Phosphate Group (PO₄³⁻): The presence of phosphate is confirmed by strong absorptions between 1200 cm⁻¹ and 1000 cm⁻¹ (asymmetric stretching) and bending vibrations in the 600-500 cm⁻¹ range.[1]

  • Silicate Group (SiO₄): Silicate structures are identified by the very strong Si–O–Si asymmetric stretching band between 1100 cm⁻¹ and 1000 cm⁻¹. A weaker symmetric stretching vibration is typically observed around 800 cm⁻¹.[4]

  • Si–O–P Linkage: The formation of this compound is critically confirmed by the presence of bands attributed to the Si–O–P linkage. The valence vibrations for these bonds are expected in the 950-900 cm⁻¹ region.[6] The presence of these bands distinguishes the compound from a simple mixture of silica and phosphate.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Interpretation start Start: this compound Powder dry Dry Sample & KBr (110°C, 2h) start->dry weigh Weigh Sample & KBr (Ratio ~1:100) dry->weigh grind Grind Mixture in Agate Mortar weigh->grind press Press into Pellet (7-10 tons) grind->press load Load Pellet into Spectrometer press->load bg Collect Background Spectrum load->bg sample Acquire Sample Spectrum (4000-400 cm⁻¹) bg->sample process Process Data (Background Subtraction) sample->process identify Identify Peak Wavenumbers process->identify assign Assign Vibrational Modes (P-O, Si-O, Si-O-P) identify->assign report Report Findings assign->report logical_relationship cluster_spectrum FTIR Spectrum cluster_features Characteristic Absorption Regions (cm⁻¹) cluster_interpretation Structural Interpretation spectrum Observed Spectrum po_stretch 1200-1000 (P-O Stretch) spectrum->po_stretch correlates to sio_stretch 1100-1000 (Si-O Stretch) spectrum->sio_stretch correlates to siop_link 950-900 (Si-O-P Linkage) spectrum->siop_link correlates to sio_sym ~800 (Si-O-Si Sym. Stretch) spectrum->sio_sym correlates to po_bend 600-500 (O-P-O Bend) spectrum->po_bend correlates to sio_bend 500-450 (O-Si-O Bend) spectrum->sio_bend correlates to phosphate Presence of Phosphate Groups po_stretch->phosphate silicate Presence of Silicate Network sio_stretch->silicate orthophosphate Confirmation of This compound Structure siop_link->orthophosphate collectively indicate sio_sym->silicate po_bend->phosphate sio_bend->silicate phosphate->orthophosphate collectively indicate silicate->orthophosphate collectively indicate

References

Unlocking the Atomic-Scale Structure of Silicophosphates: Application Notes and Protocols for 29Si and 31P Solid-State NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the atomic-level structure of amorphous and crystalline silicophosphate materials. These materials are of significant interest in fields ranging from biomaterials, such as bioactive glasses for bone regeneration, to catalysis and glass science. This document provides detailed application notes and experimental protocols for conducting and interpreting 29Si and 31P solid-state NMR experiments on silicophosphates.

Application Notes: Understanding Silicophosphate Structures

29Si and 31P solid-state NMR provides invaluable insights into the local chemical environments of silicon and phosphorus atoms within a silicophosphate network. The key information derived from these experiments includes:

  • Speciation of Silicate and Phosphate Units: The primary application is the identification and quantification of different silicate (Qn) and phosphate (Qp) structural units. The notation Qn(mP) for silicon describes a central silicon atom bonded to 'n' bridging oxygen atoms (Si-O-Si) and (4-n) non-bridging oxygen atoms, where 'm' of these non-bridging oxygens are bonded to phosphorus atoms (Si-O-P). Similarly, for phosphorus, Qp(nSi) denotes a central phosphorus atom linked to 'p' bridging oxygen atoms (P-O-P) and (3-p) non-bridging oxygens, with 'n' of these connected to silicon (P-O-Si).

  • Network Connectivity: By analyzing the relative intensities of the different Qn and Qp signals, the overall connectivity and degree of polymerization of the silicophosphate network can be determined. This is crucial for understanding material properties like dissolution rates, bioactivity, and thermal stability.

  • Phase Analysis: Solid-state NMR can distinguish between different crystalline and amorphous phases within a sample, providing quantitative information on their relative abundance.[1]

  • Spatial Proximity: Advanced 2D NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, can establish through-space or through-bond correlations between 29Si and 31P nuclei, confirming the presence and nature of Si-O-P linkages.

The interpretation of 29Si and 31P NMR spectra is based on the chemical shift (δ), which is highly sensitive to the local electronic environment of the nucleus. The following tables summarize typical chemical shift ranges for various silicate and phosphate species in silicophosphate materials.

Data Presentation: Quantitative NMR Data Summary

Table 1: Typical 29Si Chemical Shift Ranges in Silicophosphates
Silicon SpeciesDescriptionTypical Chemical Shift (δ) Range (ppm)
Q0Isolated silicate tetrahedra (e.g., orthosilicate)-60 to -80
Q1End-chain silicate groups-80 to -90
Q2Middle-chain silicate groups-90 to -100
Q3Branching silicate sites-100 to -110
Q4Fully cross-linked silicate network-110 to -120
Six-coordinated SiOctahedrally coordinated silicon-190 to -220[2]

Note: The presence of P-O-Si bonds generally leads to a downfield shift (less negative) for the corresponding silicon resonance compared to a Si-O-Si or Si-OH group.

Table 2: Typical 31P Chemical Shift Ranges in Silicophosphates
Phosphorus SpeciesDescriptionTypical Chemical Shift (δ) Range (ppm)
Qp(0Si)Orthophosphate (PO4) groups not bonded to Si0 to 10
Qp(1Si)Phosphate groups with one Si-O-P linkage-5 to -15
Qp(2Si)Phosphate groups with two Si-O-P linkages-15 to -30
Qp(3Si)Phosphate groups with three Si-O-P linkages-30 to -50
PyrophosphateP2O7 groups-10 to -20

Note: Chemical shifts are referenced to 85% H3PO4 for 31P and tetramethylsilane (TMS) for 29Si.[3] The specific chemical shift within these ranges can be influenced by factors such as the nature of the charge-balancing cations and bond angles.

Experimental Protocols

Protocol 1: 1D 29Si and 31P Magic-Angle Spinning (MAS) NMR

This is the fundamental experiment for determining the types and relative amounts of silicon and phosphorus species.

1. Sample Preparation:

  • Grind the silicophosphate sample into a fine, homogeneous powder.
  • Pack the powdered sample into a zirconia rotor (typically 4 mm or 7 mm diameter). Ensure the rotor is packed tightly and symmetrically to maintain stable spinning.

2. Spectrometer Setup:

  • Insert the rotor into the MAS probe and place the probe in the magnet.
  • Tune the probe to the 29Si or 31P resonance frequency.
  • Set the magic-angle spinning rate. A typical starting point is 5-10 kHz. Higher spinning speeds can help to average out anisotropic interactions and simplify spectra.

3. Acquisition Parameters:

  • Pulse Sequence: A simple single-pulse-and-acquire sequence is used.
  • 29Si:
  • Pulse Width: Calibrate a 90° pulse for 29Si.
  • Recycle Delay: Due to the long spin-lattice relaxation times (T1) of 29Si, a long recycle delay (e.g., 60-300 s) is often necessary for quantitative results.
  • Number of Scans: A large number of scans is typically required due to the low natural abundance of 29Si (4.7%).
  • 31P:
  • Pulse Width: Calibrate a 90° pulse for 31P.
  • Recycle Delay: 31P T1 values are generally shorter than for 29Si, but can still be long. A recycle delay of 30-120 s is a reasonable starting point. Test for saturation by acquiring spectra at different recycle delays.
  • Number of Scans: Fewer scans are needed for 31P due to its 100% natural abundance.

4. Data Processing:

  • Apply an exponential line broadening function to improve the signal-to-noise ratio.
  • Fourier transform the free induction decay (FID).
  • Phase and baseline correct the spectrum.
  • Reference the spectrum externally using a suitable standard (e.g., 85% H3PO4 for 31P, TMS for 29Si).
  • Deconvolute the spectrum using Gaussian/Lorentzian peak fitting to quantify the relative areas of the different Qn or Qp species.

Protocol 2: 29Si{1H} and 31P{1H} Cross-Polarization MAS (CP-MAS) NMR

CP-MAS is used to enhance the signal of dilute nuclei like 29Si by transferring magnetization from abundant protons. It is particularly useful for samples containing hydroxyl groups or adsorbed water.

1. Sample Preparation and Spectrometer Setup:

  • Follow steps 1 and 2 from Protocol 1.

2. Acquisition Parameters:

  • Pulse Sequence: A standard cross-polarization pulse sequence with high-power proton decoupling during acquisition.
  • Contact Time: This is a crucial parameter that determines the efficiency of magnetization transfer. It needs to be optimized for each sample. Typical contact times range from 1 to 10 ms. Acquire a series of spectra with varying contact times to find the optimal value.
  • Recycle Delay: The recycle delay is now governed by the proton T1, which is usually much shorter than that of 29Si or 31P. A recycle delay of 2-5 s is common.
  • Number of Scans: The signal enhancement from CP allows for a significant reduction in the number of scans and overall experiment time.

3. Data Processing:

  • Follow step 4 from Protocol 1. Note that CP-MAS spectra are not inherently quantitative due to the dependence of signal intensity on the CP dynamics of each species. However, with careful calibration, quantitative information can be obtained.

Protocol 3: 2D 29Si-31P Heteronuclear Correlation (HETCOR) NMR

This 2D experiment provides direct evidence for Si-O-P linkages by correlating 29Si and 31P nuclei that are close in space.

1. Sample Preparation and Spectrometer Setup:

  • Follow steps 1 and 2 from Protocol 1. A smaller rotor with a faster spinning speed is often preferred for 2D experiments to improve resolution.

2. Acquisition Parameters:

  • Pulse Sequence: A HETCOR pulse sequence, typically involving cross-polarization for magnetization transfer from protons to the first nucleus (e.g., 31P), followed by a mixing period for transfer to the second nucleus (29Si).
  • Contact Times: Optimize the CP contact times for both channels.
  • Mixing Time: The mixing time determines the distance over which correlation is observed. Longer mixing times allow for the detection of longer-range correlations.
  • t1 Increments: The number of increments in the indirect dimension (t1) will determine the resolution in that dimension.

3. Data Processing:

  • Apply appropriate window functions in both dimensions.
  • Perform a 2D Fourier transform.
  • Phase and baseline correct the 2D spectrum.
  • The presence of a cross-peak at the chemical shifts of a specific 29Si and 31P species confirms their spatial proximity.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_processing Data Processing & Analysis start Silicophosphate Material grind Grind to Fine Powder start->grind pack Pack into Rotor grind->pack spectrometer Insert into Spectrometer & Tune Probe pack->spectrometer mas Set Magic-Angle Spinning Rate spectrometer->mas acquire Acquire Data (1D/2D Pulse Sequence) mas->acquire process Fourier Transform & Phasing acquire->process deconvolute Deconvolution & Integration process->deconvolute interpret Structural Interpretation deconvolute->interpret end Structural Model interpret->end

Caption: General workflow for solid-state NMR analysis of silicophosphates.

q_unit_relationship cluster_Si 29Si NMR Spectrum cluster_P 31P NMR Spectrum cluster_structure Local Structure Si_spectrum Multiple Resonances Q_Si Silicate Qn(mP) Units Si_spectrum->Q_Si Chemical Shift Interpretation P_spectrum Multiple Resonances Q_P Phosphate Qp(nSi) Units P_spectrum->Q_P Chemical Shift Interpretation Q_Si->Q_P Si-O-P Linkages hetcor_logic start 2D HETCOR Experiment cross_peak Cross-Peak Observed at (δSi, δP) start->cross_peak Yes no_cross_peak No Cross-Peak start->no_cross_peak No conclusion_linked Conclusion: Si and P species are spatially close (Si-O-P linkage) cross_peak->conclusion_linked conclusion_not_linked Conclusion: Si and P species are not in close proximity no_cross_peak->conclusion_not_linked

References

Application Notes and Protocols for Calculating the Ionic Conductivity of Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silicon orthophosphate (Si₃(PO₄)₄) is a ceramic material with potential applications as a solid-state electrolyte in various electrochemical devices. Its rigid framework of silicate and phosphate tetrahedra may facilitate ion transport, making it a candidate for use in solid-state batteries and sensors. The ionic conductivity is a critical parameter that determines the performance of an electrolyte material. This document provides detailed application notes and protocols for the calculation of ionic conductivity in this compound, primarily focusing on the widely used technique of Electrochemical Impedance Spectroscopy (EIS).

Theoretical Background

The ionic conductivity (σ) of a material is a measure of its ability to conduct ions. It is the reciprocal of resistivity (ρ) and is calculated using the bulk resistance (R), the thickness of the sample (L), and the cross-sectional area of the electrodes (A).

The fundamental equation for ionic conductivity is:

σ = L / (R * A)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to determine the bulk resistance of a solid electrolyte by separating it from other contributions to the total impedance, such as grain boundary resistance and electrode polarization.[1] EIS involves applying a small amplitude sinusoidal AC voltage across the material over a range of frequencies and measuring the resulting current. The complex impedance (Z*) is then plotted in a Nyquist plot (Z'' vs. Z'), from which the bulk resistance can be extracted.

Experimental Protocols

This section details the necessary protocols for sample preparation and ionic conductivity measurement of this compound.

Synthesis of this compound Powder

A common method for synthesizing this compound is through a solid-state reaction.

Materials:

  • Silicon dioxide (SiO₂) powder (high purity)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphoric acid (H₃PO₄)

  • Alumina or platinum crucibles

  • Ball mill

  • Tube furnace

Protocol:

  • Stoichiometric amounts of SiO₂ and (NH₄)₂HPO₄ are thoroughly mixed. The molar ratio should correspond to the desired Si₃(PO₄)₄ composition.

  • The mixture is ball-milled for several hours to ensure homogeneity and reduce particle size.

  • The homogenized powder is placed in an alumina or platinum crucible.

  • The crucible is heated in a tube furnace in an air or inert atmosphere. A typical heating profile involves a slow ramp-up in temperature to allow for the decomposition of the phosphate precursor, followed by a high-temperature calcination step (e.g., 1000-1200 °C) for several hours to facilitate the solid-state reaction and formation of the desired crystalline phase.

  • After calcination, the furnace is cooled down to room temperature, and the resulting this compound powder is collected.

  • X-ray diffraction (XRD) should be performed to confirm the phase purity of the synthesized Si₃(PO₄)₄.

Preparation of this compound Pellets

For conductivity measurements, the synthesized powder must be pressed into dense pellets.

Materials:

  • Synthesized Si₃(PO₄)₄ powder

  • Hydraulic press

  • Pellet die (e.g., 10-13 mm diameter)

  • Binder solution (e.g., polyvinyl alcohol - PVA), if necessary

Protocol:

  • An appropriate amount of Si₃(PO₄)₄ powder is placed into the pellet die. A few drops of a binder solution can be added to improve the mechanical strength of the pellet, although this may require a subsequent heat treatment to remove the binder, which could affect the material's properties.

  • The powder is uniaxially pressed at a high pressure (e.g., 200-300 MPa) for several minutes to form a green pellet.

  • The green pellet is then sintered at a high temperature (e.g., 1100-1300 °C) for several hours to achieve high density and good grain-to-grain contact. The sintering temperature and duration should be optimized to maximize density while avoiding decomposition.

  • The final dimensions (thickness and diameter) of the sintered pellet are carefully measured using a caliper or micrometer. A high relative density (≥95%) is desirable for accurate conductivity measurements.[2]

Electrochemical Impedance Spectroscopy (EIS) Measurement

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA)

  • Sample holder with blocking electrodes (e.g., gold or platinum)

  • Furnace or temperature-controlled chamber

  • Computer with EIS analysis software

Protocol:

  • Sputter blocking electrodes (typically gold or platinum) onto both flat surfaces of the sintered Si₃(PO₄)₄ pellet. This ensures good electrical contact and prevents electrochemical reactions at the electrode-electrolyte interface.

  • Place the pellet in the sample holder, ensuring firm contact between the pellet faces and the current collectors.

  • Position the sample holder inside a furnace or temperature-controlled chamber to allow for measurements at various temperatures.

  • Connect the electrodes to the potentiostat.

  • Set the EIS parameters:

    • Frequency range: Typically from 1 MHz down to 1 Hz or lower.

    • AC amplitude: A small voltage perturbation (e.g., 10-100 mV) to ensure a linear response.

    • Temperature: Set the desired measurement temperature and allow the system to equilibrate.

  • Perform the EIS measurement. The instrument will apply the AC voltage at each frequency and measure the resulting current to calculate the impedance.

  • Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity and calculate the activation energy.

Data Analysis
  • The collected impedance data is typically visualized as a Nyquist plot. For a polycrystalline solid electrolyte, the plot often shows one or two semicircles at high to medium frequencies and a sloping line (spur) at low frequencies.

  • The high-frequency semicircle corresponds to the bulk (grain) resistance, while a second semicircle at lower frequencies, if present, represents the grain boundary resistance. The low-frequency spur is due to the electrode polarization.

  • The bulk resistance (R) is determined from the intercept of the high-frequency semicircle with the real axis (Z').

  • Fit the impedance data to an equivalent circuit model to obtain a more accurate value for the bulk resistance. A common equivalent circuit for a solid electrolyte consists of a series of resistor-capacitor (or constant phase element) circuits representing the bulk, grain boundary, and electrode interface phenomena.[1]

  • Using the determined bulk resistance (R), the measured pellet thickness (L), and the electrode area (A), calculate the ionic conductivity (σ) using the formula: σ = L / (R * A) .

  • To determine the activation energy for ion conduction (Ea), plot the natural logarithm of conductivity (ln σ) against the reciprocal of the absolute temperature (1/T). The data should follow the Arrhenius relationship: σ = σ₀ * exp(-Ea / (k * T)) , where σ₀ is the pre-exponential factor and k is the Boltzmann constant. The activation energy can be calculated from the slope of the linear fit (-Ea / k).

Data Presentation

Temperature (°C)Temperature (K)1000/T (K⁻¹)Bulk Resistance (Ω)Ionic Conductivity (S/cm)
300573.151.7455.00E+042.55E-06
350623.151.6051.50E+048.49E-06
400673.151.4865.00E+032.55E-05
450723.151.3832.00E+036.37E-05
500773.151.2948.00E+021.59E-04

Note: Pellet dimensions used for calculation: Thickness (L) = 0.2 cm, Diameter = 1.3 cm, Area (A) = 1.327 cm².

Visualizations

Experimental_Workflow cluster_synthesis Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Synthesis Synthesis of Si3(PO4)4 Powder Pelletizing Pelletizing & Sintering Synthesis->Pelletizing Electrode_Deposition Electrode Deposition (Au/Pt) Pelletizing->Electrode_Deposition EIS_Measurement Electrochemical Impedance Spectroscopy (EIS) Electrode_Deposition->EIS_Measurement Nyquist_Plot Generate Nyquist Plot EIS_Measurement->Nyquist_Plot Equivalent_Circuit Equivalent Circuit Fitting Nyquist_Plot->Equivalent_Circuit Conductivity_Calc Calculate Ionic Conductivity Equivalent_Circuit->Conductivity_Calc Arrhenius_Plot Arrhenius Plot & Ea Calculation Conductivity_Calc->Arrhenius_Plot

Caption: Experimental workflow for determining the ionic conductivity of this compound.

EIS_Setup cluster_cell Electrochemical Cell cluster_instrumentation Instrumentation Cell Current Collector (Pt/Au) Si3(PO4)4 Pellet Current Collector (Pt/Au) Potentiostat Potentiostat / FRA Potentiostat->Cell:p1 Working Electrode Potentiostat->Cell:p3 Counter/Reference Electrode Furnace Temperature Controller / Furnace Furnace->Cell Temperature Control

Caption: Schematic of the experimental setup for EIS measurement of a solid electrolyte pellet.

References

Application Notes and Protocols for Interpreting Scanning Electron Microscopy Images of Mesoporous Silicon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to interpreting scanning electron microscopy (SEM) images of mesopoporou silicon, a critical material in drug development and delivery. Understanding the morphology and porous structure of mesoporous silicon through SEM is essential for optimizing its performance as a drug carrier.

Introduction to Mesoporous Silicon in Drug Delivery

Mesoporous silicon (PSi) is a biocompatible and biodegradable material characterized by a network of nanoscale pores. This unique structure provides a high surface area and large pore volume, making it an ideal candidate for loading and delivering therapeutic agents.[1] The efficacy of mesoporous silicon as a drug delivery system is heavily dependent on its physical characteristics, such as pore size, porosity, and particle morphology, all of which can be meticulously examined using Scanning Electron Microscopy (SEM).[2][3]

Principles of SEM for Mesoporous Silicon Characterization

SEM is a powerful imaging technique that utilizes a focused beam of electrons to scan the surface of a sample, generating detailed, high-resolution images of its topography and composition.[2] When the electron beam interacts with the mesoporous silicon, it produces various signals, primarily secondary electrons (SE) and backscattered electrons (BSE). SE signals are excellent for visualizing the surface topography, including the intricate network of pores, while BSE signals can provide information about the elemental composition of the sample.

Low-voltage SEM (LVSEM) is particularly advantageous for imaging mesoporous silicon as it reduces charging effects on the insulating silica framework and minimizes beam-induced damage, allowing for the direct observation of fine surface details and pore structures.[4][5][6][7]

Interpreting Morphological Features in SEM Images

The interpretation of SEM images of mesoporous silicon involves a qualitative and quantitative assessment of several key features.

Particle Size and Shape

SEM provides a direct visualization of the size and shape of mesoporous silicon particles. For drug delivery applications, particle size is a critical parameter as it influences cellular uptake, biodistribution, and clearance from the body.[8] SEM images can reveal whether the particles are spherical, rod-shaped, or irregular, and whether they are monodispersed or aggregated.[9][10]

Surface Morphology and Porosity

The surface of mesoporous silicon as seen in an SEM image reveals the openings of the pores. The density and arrangement of these pore openings provide a qualitative understanding of the material's porosity.[11] High-resolution SEM can even visualize the ordered arrangement of pores in materials like MCM-41 and SBA-15.[4][7] Cross-sectional SEM images can be used to observe the internal pore structure, showing whether the pores are parallel channels or a more complex, interconnected network.[11][12]

Effects of Drug Loading

SEM is a valuable tool for observing morphological changes after a drug has been loaded into the mesoporous silicon carrier. Successful drug loading may result in a smoother surface appearance as the drug molecules fill the pores.[13] By comparing SEM images of empty and drug-loaded particles, researchers can gain qualitative evidence of successful encapsulation.

Quantitative Analysis of SEM Images

Quantitative data extracted from SEM images is crucial for the consistent and reliable characterization of mesoporous silicon. This data is often obtained using image analysis software.

Pore Size and Porosity Measurement

Image processing techniques, such as gray-level thresholding and segmentation, can be applied to top-view SEM images to differentiate between the silicon framework and the pores (which typically appear as darker areas).[14][15] From these processed images, the following parameters can be calculated:

  • Average Pore Diameter: The mean diameter of the pore openings.

  • Pore Size Distribution: The range and frequency of different pore sizes.

  • Porosity (%): The ratio of the total pore area to the total image area.[11]

It is important to note that automated analysis algorithms may have limitations in accurately characterizing irregularly shaped or elongated pores.[14]

Particle Size Distribution

By analyzing a statistically significant number of particles in SEM images, a particle size distribution histogram can be generated. This provides a more comprehensive understanding of the sample's homogeneity than a simple average particle size.

The following table summarizes the key quantitative parameters that can be extracted from SEM images of mesoporous silicon.

ParameterDescriptionMethod of Determination from SEM ImagesImportance in Drug Delivery
Average Particle Size The mean diameter of the mesoporous silicon particles.Measurement of multiple particles using image analysis software.Influences cellular uptake, biodistribution, and clearance.[8]
Particle Size Distribution The range and frequency of particle sizes in a sample.Analysis of a large population of particles from multiple SEM images.Indicates the homogeneity of the particle synthesis.
Average Pore Diameter The mean diameter of the pores on the silicon surface.Image analysis of high-magnification top-view SEM images.[11]Determines the size of drug molecules that can be loaded.[1]
Porosity The percentage of the total volume that is void space.Calculated from the ratio of pore area to total area in segmented SEM images.[11]Affects the drug loading capacity.
Surface Roughness Qualitative and quantitative assessment of surface texture.Visual inspection and advanced image analysis.Can influence interactions with biological systems.

Experimental Protocols

Protocol for SEM Sample Preparation of Mesoporous Silicon

Proper sample preparation is critical for obtaining high-quality SEM images.[16]

Materials:

  • Mesoporous silicon powder or suspension

  • Volatile solvent (e.g., ethanol)

  • SEM stubs (aluminum)

  • Double-sided carbon adhesive tape or conductive paint

  • Pipette or microsyringe

  • Nitrogen gas or compressed air

  • Sputter coater with a conductive target (e.g., gold, platinum)

Procedure:

  • Dispersion (for powder samples): Disperse a small amount of the mesoporous silicon powder in a volatile solvent like ethanol. Use ultrasonication for a few minutes to ensure a homogenous dispersion and break up agglomerates.[17]

  • Mounting: Securely fix a double-sided carbon adhesive tape onto a clean SEM stub.[18]

  • Sample Deposition: Carefully drop a small aliquot (a few microliters) of the dispersed sample onto the carbon tape. Allow the solvent to evaporate completely in a dust-free environment. For dry powders, a small amount can be gently sprinkled onto the tape, and the excess removed by a gentle stream of nitrogen gas.[16]

  • Drying: Ensure the sample is completely dry to prevent outgassing in the high-vacuum SEM chamber. This can be done by air-drying or using a desiccator.

  • Coating: For non-conductive mesoporous silicon, a thin layer of a conductive material (e.g., gold, platinum) must be sputter-coated onto the sample surface. This coating prevents the accumulation of static charge from the electron beam, which can cause image distortions.[16] The coating thickness should be minimized to avoid obscuring the fine surface features.

  • Loading: Carefully load the prepared stub into the SEM sample holder, ensuring it is securely fastened.

Protocol for SEM Imaging and Analysis

Instrumentation:

  • Scanning Electron Microscope (SEM), preferably with low-voltage capabilities.

Imaging Parameters:

  • Accelerating Voltage: Use a low accelerating voltage (e.g., 1-5 kV) to minimize sample charging and beam damage, and to enhance surface detail.[5]

  • Working Distance: Optimize the working distance to achieve the desired balance between resolution and depth of field.

  • Magnification: Use a range of magnifications. Low magnification provides an overview of the sample morphology and particle distribution, while high magnification is necessary to resolve the pore structure.

  • Detector: Use the secondary electron (SE) detector for topographical imaging.

Image Analysis:

  • Software: Utilize image analysis software such as ImageJ or commercial software provided with the SEM.

  • Calibration: Calibrate the software using the scale bar on the SEM image to ensure accurate measurements.

  • Pore Size and Porosity:

    • Select a high-magnification, top-view image with clearly visible pores.

    • Use thresholding to create a binary image where pores are one color and the silicon framework is another.

    • Use the software's analysis tools to measure the area and diameter of the pores. Calculate the porosity as the percentage of the pore area relative to the total image area.

  • Particle Size:

    • Select several low-magnification images to get a representative sample of particles.

    • Manually or automatically measure the diameter of a large number of individual particles.

    • Calculate the average particle size and generate a size distribution histogram.

Visualizing Workflows and Relationships

The following diagrams illustrate key workflows and relationships in the characterization of mesoporous silicon for drug delivery.

experimental_workflow cluster_synthesis Material Synthesis & Preparation cluster_sem SEM Characterization cluster_data Data Interpretation & Application synthesis Synthesis of Mesoporous Silicon drug_loading Drug Loading synthesis->drug_loading sample_prep SEM Sample Preparation synthesis->sample_prep Characterize empty particles drug_loading->sample_prep Characterize loaded particles sem_imaging SEM Imaging sample_prep->sem_imaging image_analysis Image Analysis sem_imaging->image_analysis quant_data Quantitative Data (Size, Porosity) image_analysis->quant_data qual_data Qualitative Data (Morphology) image_analysis->qual_data drug_dev Drug Development Decisions quant_data->drug_dev qual_data->drug_dev

Caption: Experimental workflow for SEM characterization.

logical_relationship cluster_material Material Properties cluster_performance Drug Delivery Performance pore_size Pore Size loading_capacity Drug Loading Capacity pore_size->loading_capacity release_kinetics Release Kinetics pore_size->release_kinetics porosity Porosity porosity->loading_capacity particle_size Particle Size cellular_uptake Cellular Uptake particle_size->cellular_uptake

Caption: Relationship between material properties and performance.

References

Application Notes and Protocols: Statistical Analysis of Biocompatibility for Silicon-Based Bioceramics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silicon-based bioceramics, including bioactive glasses, silicon nitride, and various calcium silicate compositions, are integral to bone tissue engineering and medical implants due to their excellent mechanical properties and bioactivity.[1][2] Ensuring the biocompatibility of these materials is a critical step in their development, mandated by regulatory bodies and guided by international standards such as ISO 10993.[3][4] Biocompatibility assessment involves a multi-faceted approach, evaluating the material's interaction with biological systems at the cellular and tissue levels.

This document provides detailed protocols for key biocompatibility assays, guidelines for data presentation, and the application of appropriate statistical methods for the robust analysis of silicon-based bioceramics.

General Experimental Workflow

A systematic approach is essential for evaluating the biocompatibility of bioceramics. The workflow begins with material preparation, followed by a series of in vitro and in vivo tests to assess different biological endpoints.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Data Analysis & Interpretation A Silicon-Based Bioceramic Synthesis B Sterilization (e.g., Autoclave, Gamma) A->B C Sample Preparation (ISO 10993-12) (e.g., discs, powders, extracts) B->C D Cytotoxicity Assay (ISO 10993-5) (e.g., MTT, NRU) C->D E Hemocompatibility Assay (ISO 10993-4) (e.g., Hemolysis) C->E F Subcutaneous Implantation (Local Tissue Response) D->F If non-cytotoxic H Quantitative Data Collection D->H E->F If hemocompatible E->H G Orthotopic Implantation (e.g., bone defect) (Osseointegration & Systemic Effects) F->G If low inflammation G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Biocompatibility Conclusion I->J

Caption: General workflow for biocompatibility testing of bioceramics.

Key Experiments: Protocols and Data Analysis

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

Cytotoxicity tests are fundamental for screening the potential of a material to cause cell death.[5] The MTT assay, which measures cell metabolic activity, is a common quantitative method.[6]

Experimental Protocol: MTT Assay for Bioceramic Extracts

  • Material & Reagent Preparation:

    • Silicon-based bioceramic samples (sterilized).

    • Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • Osteoblast-like cells (e.g., MC3T3-E1) or human fibroblasts.

    • Phosphate Buffered Saline (PBS).

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO) or isopropanol.[6]

  • Preparation of Extracts (ISO 10993-12):

    • Incubate the sterile bioceramic material in a complete cell culture medium at a surface area-to-volume ratio of 3 cm²/mL.

    • Place the container in a humidified incubator at 37°C for 24-72 hours with agitation.[6]

    • Collect the medium (now the "extract") and serially dilute it to obtain concentrations of 100%, 50%, 25%, and 12.5%.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Cell Exposure:

    • Remove the old medium and replace it with 100 µL of the prepared material extracts.

    • Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).

    • Incubate for 24 hours.

  • MTT Assay:

    • Remove the extracts and add 50 µL of fresh medium and 50 µL of MTT solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Calculation:

    • Calculate Cell Viability (%) = (OD_test / OD_negative_control) * 100.

G A Prepare Bioceramic Extracts (37°C, 24h) D Replace Medium with Extracts (100%, 50%, 25% dilutions) A->D B Seed Osteoblasts in 96-well Plate (1x10^4 cells/well) C Incubate 24h for Adhesion B->C C->D E Incubate for 24h D->E F Add MTT Reagent E->F G Incubate for 4h (Formazan Formation) F->G H Add DMSO to Dissolve Crystals G->H I Read Absorbance at 570nm H->I J Calculate Cell Viability (%) I->J

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Data Presentation & Statistical Analysis

Quantitative results from cytotoxicity assays should be summarized in a table.

Material GroupExtract Conc.Replicate 1 (Viability %)Replicate 2 (Viability %)Replicate 3 (Viability %)Mean Viability (%)Std. Dev.
Negative ControlN/A100.0100.0100.0100.00.0
Positive ControlN/A15.218.516.816.81.7
Si-Bioceramic A100%92.595.193.393.61.3
Si-Bioceramic A50%96.898.297.597.50.7
Si-Bioceramic B100%75.478.977.077.11.8
Si-Bioceramic B50%85.186.384.585.30.9

Statistical Methods:

  • To compare the mean viability of multiple bioceramic groups against the negative control, use a one-way Analysis of Variance (ANOVA).[7]

  • If the ANOVA result is significant (p < 0.05), perform a post-hoc test (e.g., Tukey's or Dunnett's test) to identify which specific groups differ from the control.[8]

  • If comparing only one bioceramic group to the control, a Student's t-test is appropriate.[9]

  • Assumptions of normality and equal variances should be checked before analysis. If these assumptions are not met, especially with small sample sizes, a non-parametric alternative like the Kruskal-Wallis test (for ANOVA) or Wilcoxon rank-sum test (for t-test) should be used.[9][10]

Hemocompatibility Assay (Based on ISO 10993-4)

For blood-contacting devices, hemocompatibility is crucial. The hemolysis assay evaluates the material's potential to damage red blood cells (RBCs).[11]

Experimental Protocol: Direct Contact Hemolysis Assay

  • Material & Reagent Preparation:

    • Silicon-based bioceramic samples (sterilized).

    • Fresh human whole blood with an anticoagulant (e.g., heparin).[12]

    • PBS (pH 7.4) as a negative control.

    • Deionized water as a positive control.

  • Assay Procedure:

    • Place bioceramic samples into sterile tubes.

    • Dilute the whole blood with PBS to obtain a 4:5 ratio.

    • Add 10 mL of the diluted blood to the tubes containing the test materials.

    • Prepare control tubes: 10 mL of diluted blood with PBS (negative) and 10 mL of diluted blood with deionized water (positive).

    • Incubate all tubes at 37°C for 60 minutes with gentle agitation.

    • Centrifuge the tubes at 800 x g for 10 minutes.

    • Carefully collect the supernatant.

  • Data Collection:

    • Measure the absorbance of the supernatant at 545 nm using a spectrophotometer. This measures the amount of hemoglobin released.

  • Data Calculation:

    • Hemolysis (%) = [(OD_test - OD_neg) / (OD_pos - OD_neg)] * 100.

    • According to ISO 10993-4, a hemolysis rate below 2% is considered non-hemolytic.[11]

Data Presentation & Statistical Analysis

Material GroupReplicate 1 (Hemolysis %)Replicate 2 (Hemolysis %)Replicate 3 (Hemolysis %)Mean Hemolysis (%)Std. Dev.Classification
Negative Control0.00.00.00.00.0Non-hemolytic
Positive Control100.0100.0100.0100.00.0Hemolytic
Si-Bioceramic A1.251.401.331.330.08Non-hemolytic
Si-Bioceramic B4.805.154.924.960.18Hemolytic

Statistical Methods:

  • Use a one-way ANOVA followed by a post-hoc test to compare the mean hemolysis percentages of different material groups against the negative control.

  • The primary analysis is often a direct comparison to the acceptance criteria (e.g., <2%). Statistical tests confirm if the material induces significantly more hemolysis than the negative control.

In Vivo Implantation Study (Based on ISO 10993-6)

In vivo studies assess the local tissue response to an implanted material over time.[13] This is often done via subcutaneous or intramuscular implantation in an animal model like a rat or rabbit.[14][15]

Experimental Protocol: Subcutaneous Implantation in Rats

  • Animal Model & Material:

    • Wistar rats (male, 8-10 weeks old).[15]

    • Sterile, uniformly sized silicon-based bioceramic implants.

    • Negative control material (e.g., medical-grade polyethylene).

  • Surgical Procedure:

    • Anesthetize the animal following approved ethical protocols.

    • Shave and disinfect the dorsal surface.

    • Create small subcutaneous pockets through skin incisions.

    • Insert one bioceramic implant per pocket.

    • Suture the incisions.

  • Post-Operative Care & Euthanasia:

    • Monitor animals for signs of inflammation or distress.

    • Euthanize groups of animals at predefined time points (e.g., 1, 4, and 12 weeks).[14]

  • Histological Analysis:

    • Excise the implant along with the surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Dehydrate, embed in paraffin, and section the tissue.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • A pathologist scores the tissue response based on the presence of inflammatory cells (neutrophils, lymphocytes, macrophages), neovascularization, and fibrous capsule formation.[13]

G A Anesthetize Animal Model (Rat) B Surgical Implantation of Bioceramic in Subcutaneous Pockets A->B C Suture Incision & Post-Op Care B->C D Euthanasia at Time Points (1, 4, 12 weeks) C->D E Excise Implant and Surrounding Tissue D->E F Fixation, Embedding & Sectioning E->F G H&E Staining of Tissue Slides F->G H Microscopic Evaluation & Histological Scoring G->H I Statistical Analysis of Scores H->I

Caption: Workflow for an in vivo subcutaneous implantation study.

Data Presentation & Statistical Analysis

Histological scores are semi-quantitative and should be presented clearly.

Time PointMaterial GroupInflammatory Cells (Score 0-4)Fibrous Capsule Thickness (μm)Neovascularization (Score 0-4)
4 Weeks Control0.5 ± 0.225.3 ± 5.11.1 ± 0.4
Si-Bioceramic A0.8 ± 0.330.1 ± 6.81.5 ± 0.5
Si-Bioceramic B2.5 ± 0.695.7 ± 15.21.2 ± 0.3
12 Weeks Control0.2 ± 0.120.5 ± 4.50.8 ± 0.2
Si-Bioceramic A0.3 ± 0.222.4 ± 5.01.0 ± 0.3
Si-Bioceramic B1.5 ± 0.470.2 ± 10.10.9 ± 0.4

Statistical Methods:

  • Due to the ordinal nature of scoring data and often small sample sizes in animal studies, non-parametric tests are generally preferred.

  • Use the Kruskal-Wallis test to compare scores among multiple groups at a single time point.

  • Use the Mann-Whitney U test for comparing two groups.

  • For continuous data like fibrous capsule thickness, a two-way ANOVA can be used to analyze the effects of both material type and time.

Signaling Pathways in Bioceramic-Cell Interactions

The bioactivity of silicon-based bioceramics, particularly their ability to promote bone formation (osteointegration), is mediated by the activation of specific intracellular signaling pathways in osteoblasts.[16] Ions released from the bioceramic (e.g., Si, Ca) can trigger these cascades.[17] Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and Wnt/β-catenin pathways, which converge to activate transcription factors like RUNX2, the master regulator of osteoblast differentiation.[16][18]

G cluster_0 Stimulus cluster_1 Signaling Cascades cluster_2 Transcription Factor Activation cluster_3 Cellular Response A Si, Ca ions from Bioceramic Surface B MAPK Pathway (ERK, p38) A->B C Wnt/β-catenin Pathway A->C D BMP Pathway A->D E RUNX2 Activation B->E C->E D->E F Osteoblast Differentiation (ALP, OCN expression) E->F G Matrix Mineralization F->G

Caption: Key signaling pathways in bioceramic-induced osteogenesis.

Understanding these pathways can help in designing bioceramics with enhanced regenerative capabilities. For instance, modulating the release of specific ions could be used to selectively activate pathways that promote bone healing while minimizing inflammatory responses.[19]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pure silicon orthophosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are solid-state reactions at high temperatures and sol-gel processes.[1][2] Solid-state methods typically involve the high-temperature reaction of precursors like phosphoric acid and silicic acid or silica.[1] Sol-gel synthesis offers a lower-temperature route, often involving the hydrolysis and condensation of silicon and phosphorus alkoxide precursors.[3][4][5] A non-hydrolytic sol-gel approach using precursors like silicon acetate and tris(trimethylsilyl)phosphate has also been demonstrated to produce mesoporous nanocrystalline this compound.[3][4]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Strict control over reaction conditions is crucial for obtaining pure this compound.[1] Key parameters include the purity of precursors, the molar ratio of silicon to phosphorus, reaction temperature and time, and the calcination conditions.[3][6] For sol-gel methods, the pH and water content can also significantly influence the hydrolysis and condensation reactions.

Q3: What are the common impurities encountered in this compound synthesis?

A3: Common impurities can include unreacted precursors, byproducts of the reaction (such as trimethylsilyl acetate in non-hydrolytic sol-gel synthesis), and undesired crystalline or amorphous phases like silica (SiO₂).[3] The presence of moisture can also lead to the hydrolysis of Si-O-P bonds, affecting the purity and stability of the final product.[3]

Q4: How can the purity of the synthesized this compound be assessed?

A4: The purity and phase composition of this compound are typically evaluated using analytical techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy (²⁹Si and ³¹P).[3][4][5] Elemental analysis can also be used to determine the precise stoichiometry of the final product.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield

Q: My final product contains a significant amount of unreacted precursors. How can I improve the reaction conversion?

A: Incomplete reactions are a common challenge. Here are several factors to investigate:

  • Reaction Temperature and Time: For solid-state reactions, ensure the temperature is high enough and the reaction time is sufficient for the complete conversion of precursors. For sol-gel synthesis, inadequate aging time or temperature can lead to incomplete condensation.

  • Mixing of Precursors: In solid-state synthesis, intimate mixing of the solid precursors is essential. Consider using a high-energy ball milling process to ensure homogeneity. In sol-gel synthesis, vigorous stirring is necessary to achieve a homogeneous sol.

  • Precursor Reactivity: The choice of precursors can significantly impact reactivity. For instance, in sol-gel synthesis, alkoxide precursors are generally more reactive than inorganic salts.[7]

Issue 2: Presence of Impurity Phases (e.g., Silica)

Q: My XRD analysis shows the presence of an amorphous hump or crystalline silica peaks in addition to the desired this compound phase. How can I prevent the formation of silica?

A: The formation of a separate silica phase is a frequent side reaction. To minimize its occurrence:

  • Control Stoichiometry: Precisely controlling the molar ratio of silicon to phosphorus precursors is critical. An excess of the silicon precursor can lead to the formation of silica. The ideal Si:P ratio should correspond to the desired this compound phase (e.g., 5:6 for Si₅P₆O₂₅).[3]

  • Homogeneity of Precursors: Ensuring atomic-level mixing of the silicon and phosphorus precursors in the initial stages can prevent the localized formation of silica. Non-hydrolytic sol-gel methods that generate a homogeneous network of Si-O-P bonds are particularly effective in this regard.[3][4][5]

  • Calcination Conditions: The calcination temperature and atmosphere can influence phase separation. A controlled heating rate and holding temperature can promote the crystallization of the desired this compound phase over silica.

Issue 3: Hydrolysis and Instability of the Product

Q: The synthesized this compound appears to be unstable and degrades over time. What is the likely cause and how can it be prevented?

A: The Si-O-P bonds in this compound can be susceptible to hydrolysis, especially in the presence of moisture.

  • Anhydrous Conditions: For moisture-sensitive synthesis routes, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).

  • Controlled Cooling and Storage: After calcination, it is recommended to cool the product in a dry atmosphere (e.g., in a desiccator or under a stream of dry air) to prevent moisture absorption on the hot, reactive surface.[3] For long-term storage, keep the material in a tightly sealed container in a dry environment.

  • Non-Hydrolytic Synthesis: Employing a non-hydrolytic sol-gel synthesis route can inherently minimize the risk of hydrolysis during the reaction and gelation stages.[3][4][5]

Data Presentation

Table 1: Effect of Calcination Temperature on the Properties of Mesoporous this compound (Si₅P₆O₂₅) Synthesized via Non-Aqueous Sol-Gel Method.

Calcination Temperature (°C)Calcination Time (h)Surface Area (m²/g)Pore Size (nm)Crystalline PhaseAmorphous Phase Content (wt%)
5004128~20Si₅P₆O₂₅18
>500-DecreasesIncreasesSi₅P₆O₂₅-

Data synthesized from Styskalik et al., RSC Adv., 2015, 5, 78809-78818.[3]

Table 2: Influence of Precursor Type on the Resulting Structure in Calcium Phosphate Silicate Systems.

Phosphorus PrecursorResulting SystemStructural Characteristics
Triethyl phosphate (TEP)Monolithic GelEffective connection between phosphorous and silicon tetrahedra.
Phosphoric acid (H₃PO₄)SolRandomly bonded aggregate structure.
Ammonium hydrogen phosphate ((NH₄)₂HPO₄)SolRandomly bonded aggregate structure.

Data adapted from Sinko, K. et al., Mater. Sci. Eng. C, 2017, 73, 544-553.[7]

Experimental Protocols

Protocol 1: Non-Aqueous Template-Assisted Synthesis of Mesoporous Nanocrystalline this compound (Si₅P₆O₂₅)

This protocol is based on the method described by Styskalik et al.[3][4]

Materials:

  • Silicon acetate (Si(OAc)₄)

  • Tris(trimethylsilyl)phosphate (OP(OSiMe₃)₃, TTP)

  • Toluene (anhydrous)

  • Pluronic P123

Procedure:

  • In a nitrogen atmosphere, add tris(trimethylsilyl)phosphate (15.48 mmol) dropwise to a stirred solution of silicon acetate (12.98 mmol) in toluene (50 cm³) at 80 °C. The desired molar ratio of Si:P is 5:6.

  • After the addition is complete, stir the reaction mixture vigorously for 30 minutes.

  • Add a solution of Pluronic P123 (1.750 g) in toluene (5.25 cm³) to the reaction mixture and continue stirring for an additional 30 minutes.

  • A clear, colorless gel should form within 1 hour.

  • Keep the gel at 80 °C for one week to allow for syneresis.

  • Dry the gel under vacuum for 2 days to obtain a white xerogel.

  • Calcine the xerogel in an ambient atmosphere at 500 °C for 4 hours.

  • Cool the calcined product in dry air to prevent hydrolysis of the Si-O-P bonds.

Protocol 2: Solid-State Synthesis of this compound

This is a general protocol based on the principles of solid-state synthesis.[1][2]

Materials:

  • Silicic acid (H₄SiO₄) or high-purity silica (SiO₂)

  • Phosphoric acid (H₃PO₄, 85%)

Procedure:

  • Calculate the required amounts of silicic acid (or silica) and phosphoric acid to achieve the desired stoichiometry of the target this compound phase.

  • Thoroughly mix the precursors. For solid precursors, this can be done by grinding in an agate mortar or by ball milling to ensure a homogeneous mixture.

  • Place the mixture in a suitable crucible (e.g., alumina or platinum).

  • Heat the mixture in a furnace. A typical heating profile involves a gradual ramp up to a high temperature (e.g., 800-1100 °C) and holding at that temperature for several hours to ensure complete reaction. The exact temperature and duration will depend on the specific precursors and desired phase.

  • After the reaction is complete, cool the furnace down to room temperature.

  • The resulting product can be ground into a fine powder for characterization and use.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Synthesis of this compound check_purity Characterize Product (XRD, FTIR) start->check_purity pure_product Pure this compound check_purity->pure_product Pure impure_product Impure Product Detected check_purity->impure_product Impure check_precursors Incomplete Reaction? (Unreacted Precursors) impure_product->check_precursors check_phases Impurity Phases? (e.g., SiO2) check_precursors->check_phases No adjust_conditions Adjust Reaction Conditions: - Increase Temperature/Time - Improve Mixing check_precursors->adjust_conditions Yes check_stability Product Unstable? (Degradation) check_phases->check_stability No adjust_ratio Adjust Precursor Ratio: - Ensure Correct Stoichiometry - Improve Homogeneity check_phases->adjust_ratio Yes check_stability->start No, Re-evaluate Synthesis control_atmosphere Control Atmosphere: - Use Anhydrous Reagents - Cool in Dry Air check_stability->control_atmosphere Yes adjust_conditions->start Retry Synthesis adjust_ratio->start Retry Synthesis control_atmosphere->start

Caption: Troubleshooting workflow for the synthesis of pure this compound.

SynthesisProcess cluster_solgel Sol-Gel Synthesis cluster_solidstate Solid-State Synthesis precursors_sg Si & P Precursors (e.g., Alkoxides) mixing_sg Mixing in Solvent precursors_sg->mixing_sg hydrolysis_condensation Hydrolysis & Condensation mixing_sg->hydrolysis_condensation gelation Gelation hydrolysis_condensation->gelation aging_drying Aging & Drying gelation->aging_drying calcination_sg Calcination aging_drying->calcination_sg product_sg Pure Silicon Orthophosphate calcination_sg->product_sg precursors_ss Si & P Precursors (e.g., Oxides, Acids) mixing_ss Mechanical Mixing (e.g., Ball Milling) precursors_ss->mixing_ss high_temp_reaction High-Temperature Reaction mixing_ss->high_temp_reaction cooling_grinding Cooling & Grinding high_temp_reaction->cooling_grinding product_ss Pure Silicon Orthophosphate cooling_grinding->product_ss

Caption: Comparison of sol-gel and solid-state synthesis workflows for this compound.

References

Technical Support Center: Optimizing Thermal Stability of Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the thermal stability of silicon orthophosphate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound, and how do they influence thermal stability?

A1: The two primary synthesis methods for this compound are solid-state reaction and sol-gel synthesis.

  • Solid-State Reaction: This method involves heating precursors at high temperatures (e.g., 1050°C for 5 hours) and can produce crystalline this compound.[1] The thermal stability of the final product is highly dependent on the calcination temperature and duration.

  • Non-Aqueous Sol-Gel Synthesis: This technique utilizes the condensation of silicon and phosphorus precursors in a non-aqueous solvent, followed by calcination at a relatively lower temperature (e.g., 500°C for 4 hours) to obtain nanocrystalline this compound.[2][3] This method can offer better control over the material's homogeneity and surface area.

Q2: How does calcination temperature affect the thermal stability and phase purity of this compound?

A2: Calcination temperature is a critical parameter that significantly influences the crystallinity, phase composition, and ultimately, the thermal stability of this compound.

  • Low Temperatures (<500°C): Insufficient temperatures may lead to incomplete reaction of precursors, resulting in an amorphous phase or the presence of impurities, which can compromise thermal stability.

  • Optimal Temperatures (e.g., 500°C - 1100°C): Within an optimal range, a stable, crystalline phase of this compound is formed. For instance, a nanocrystalline Si₅P₆O₂₅ phase can be formed at 500°C.[2][3] In other systems, temperatures up to 1100°C are used to ensure the formation of desired crystalline phases.[4]

  • High Temperatures (>1100°C): Excessive temperatures can lead to phase transformations or decomposition, potentially forming less stable phases or leading to the loss of volatile components. For example, in calcium phosphate systems, different polymorphs can form depending on the annealing temperature.[5]

Q3: Can doping improve the thermal stability of this compound?

A3: Yes, doping with certain elements can enhance the thermal stability of phosphate-based materials. Silicon doping in biphasic calcium phosphate (BCP) has been shown to enhance its biological functions and can influence its degradation and thermal properties.[4] While direct studies on doping this compound for thermal stability are not prevalent in the provided results, the principle of using dopants to stabilize crystal structures at high temperatures is a known strategy in materials science. The introduction of dopants can create a more robust crystal lattice that is resistant to thermal degradation.

Troubleshooting Guides

Issue 1: Low Thermal Stability or Unexpected Decomposition

Symptoms:

  • The material shows significant weight loss at lower than expected temperatures during Thermogravimetric Analysis (TGA).

  • XRD analysis reveals the presence of amorphous phases or undesired crystalline byproducts after synthesis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete reaction of precursors Increase the calcination time or temperature to ensure the complete reaction of the starting materials. For solid-state reactions, consider intermediate grinding steps to improve homogeneity.
Presence of residual organic templates or solvents (in sol-gel synthesis) Ensure complete removal of organic templates during the calcination step. A slow heating rate and a sufficiently long dwell time at the calcination temperature are crucial. TGA can be used to verify the removal of organic components.
Hygroscopic nature of precursors or product Handle precursors and the final product in a dry atmosphere (e.g., a glovebox) to prevent moisture absorption, which can lead to the formation of less stable hydrated phases.
Incorrect precursor stoichiometry Precisely control the molar ratios of silicon and phosphorus precursors to ensure the formation of the desired stoichiometric compound.
Issue 2: Formation of Amorphous Product Instead of Crystalline this compound

Symptoms:

  • Broad, featureless peaks in the XRD pattern.

  • Poor thermal stability observed in TGA.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient calcination temperature or time Increase the calcination temperature and/or duration to provide sufficient energy for crystallization. The nanocrystalline Si₅P₆O₂₅ phase, for example, forms readily at 500°C for 4 hours.[2][3]
Rapid cooling after calcination Employ a slow and controlled cooling rate after calcination to allow for proper crystal growth and ordering.
Presence of impurities that inhibit crystallization Use high-purity precursors to avoid the introduction of impurities that can disrupt the crystal lattice formation.
Inappropriate synthesis route for desired crystallinity For highly crystalline materials, a high-temperature solid-state reaction might be more suitable than a low-temperature sol-gel method.

Experimental Protocols

Non-Aqueous Sol-Gel Synthesis of Mesoporous Nanocrystalline this compound

This protocol is based on the synthesis of mesoporous nanocrystalline Si₅P₆O₂₅.[2][3]

  • Precursor Solution Preparation:

    • Dissolve Pluronic P123 (as a template) in a non-aqueous solvent.

    • Add silicon acetate (Si(OAc)₄) and tris(trimethylsilyl)phosphate (OP(OSiMe₃)₃) to the solution.

  • Sol-Gel Reaction:

    • Stir the mixture to allow the condensation reaction to proceed, driven by the elimination of trimethylsilyl acetate. This forms a homogeneous gel network with a high content of Si-O-P bonds.

  • Aging and Drying:

    • Age the gel to strengthen the network.

    • Dry the gel to obtain a xerogel.

  • Calcination:

    • Calcine the xerogel in air at 500°C for 4 hours to burn out the organic template and form the nanocrystalline this compound.

Quantitative Data Summary

Table 1: Effect of Additives on Thermal Stability of Polystyrene Composites [6]

Additive (10 mass%)Onset Degradation Temp. Increase (°C)Midpoint Degradation Temp. Increase (°C)
Aluminum Phosphate413
This compound 9 - 27 13 - 31

Visualizations

Experimental Workflow for Non-Aqueous Sol-Gel Synthesis

experimental_workflow cluster_solution Solution Preparation cluster_process Synthesis Process cluster_product Final Product precursors Silicon Acetate & Tris(trimethylsilyl)phosphate mixing Mixing and Stirring precursors->mixing template Pluronic P123 template->mixing solvent Non-aqueous Solvent solvent->mixing gelation Gel Formation mixing->gelation aging Aging gelation->aging drying Drying aging->drying calcination Calcination (500°C, 4h) drying->calcination product Mesoporous Nanocrystalline This compound calcination->product

Caption: Workflow for non-aqueous sol-gel synthesis of this compound.

Troubleshooting Logic for Low Thermal Stability

troubleshooting_thermal_stability cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Thermal Stability Detected (e.g., via TGA) cause1 Incomplete Reaction start->cause1 cause2 Residual Organics start->cause2 cause3 Amorphous Phase start->cause3 cause4 Incorrect Stoichiometry start->cause4 solution1 Increase Calcination Temp/Time cause1->solution1 solution2 Optimize Calcination Profile cause2->solution2 cause3->solution1 solution3 Adjust Cooling Rate cause3->solution3 solution4 Verify Precursor Ratios cause4->solution4 end Improved Thermal Stability solution1->end Re-characterize solution2->end Re-characterize solution3->end Re-characterize solution4->end Re-characterize

Caption: Troubleshooting workflow for addressing low thermal stability.

References

Strategies for improving ionic conductivity in silicon orthophosphate electrolytes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experimenting with silicon orthophosphate solid-state electrolytes.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and characterization of this compound electrolytes, such as LISICON-type (e.g., Li4SiO4-Li3PO4) and NASICON-type (e.g., Na3Zr2Si2PO12) materials.

Problem / Observation Potential Cause Suggested Solution
Low Ionic Conductivity in Sintered Pellet 1. Insufficient Densification: High porosity and poor grain-to-grain contact increase grain boundary resistance. 2. Formation of Impurity Phases: Secondary phases like ZrO2 can form at grain boundaries, hindering ion transport.[1] 3. Suboptimal Sintering Temperature: Sintering at too low a temperature results in poor densification, while excessive temperatures can lead to the loss of volatile components (e.g., Na, P) and the formation of impurities.[2][3] 4. Large Precursor Particle Size: Larger particles have lower reactivity, leading to incomplete reactions and lower density.[4]1. Optimize Sintering & Pressing: Increase the pellet-forming isostatic pressure (e.g., up to 3500 kgF) to improve green body density before sintering.[5][6] Optimize the sintering temperature and duration; for Na3Zr2Si2PO12, sintering at 1100-1230°C is common.[4][5] 2. Use Sintering Aids: Introduce a liquid phase sintering aid like Na2SiO3 or NaPO3 glass to lower the required sintering temperature (e.g., to 1000°C for Na3Zr2Si2PO12) and improve densification, which helps to avoid impurity formation at higher temperatures.[2][7][8] Si3N4 can also be used as a sintering aid to enhance densification at lower temperatures.[9] 3. Control Sintering Profile: Use a controlled heating rate (e.g., 5°C/min) and ensure a suitable atmosphere (e.g., N2 flow or open air) during calcination and sintering to prevent unwanted reactions and volatilization.[6] 4. Use Nanoparticle Precursors: Employing nanoscale precursor powders (e.g., ZrO2, SiO2) can significantly enhance reactivity, leading to higher density and improved ionic conductivity.[4]
Presence of Unexpected Peaks in XRD Pattern 1. Incomplete Reaction: The reaction between precursor materials was not completed during calcination. 2. Decomposition: The material decomposed due to excessively high sintering temperatures, leading to volatile loss and formation of secondary phases (e.g., monoclinic ZrO2).[1] 3. Hygroscopic Precursors: Some precursors may absorb moisture, leading to unwanted side reactions.1. Optimize Calcination: Ensure the calcination step is sufficient to complete the initial reaction (e.g., 1100°C for 4 hours for Na3Zr2Si2PO12).[6] Intermediate grinding/milling after calcination can improve homogeneity for the final sintering step. 2. Lower Sintering Temperature: As mentioned above, using sintering aids can reduce the required temperature, preventing decomposition.[3] 3. Pre-dry Precursors: Dry all precursor materials in an oven before weighing and mixing to remove any absorbed water.
High Grain Boundary Resistance in Impedance Spectroscopy 1. Poor Densification: Voids and pores between grains impede the movement of ions. 2. Amorphous or Impurity Phases at Grain Boundaries: The presence of non-conductive phases at the grain boundaries creates a barrier for ion transport.[2][3] 3. Poor Sintering: Inadequate sintering time or temperature fails to form strong connections between grains.[1]1. Improve Pellet Processing: Increase pressing pressure and optimize sintering conditions (temperature and time) to achieve higher relative density (>90%). 2. Liquid Phase Sintering: The addition of sintering aids that form a liquid phase at the sintering temperature can help in creating a denser microstructure with cleaner grain boundaries.[2][7] 3. Doping: Aliovalent doping can sometimes reduce grain boundary resistance by altering the grain boundary chemistry.[10]
Cracked or Warped Pellets After Sintering 1. High Heating/Cooling Rate: Rapid temperature changes can induce thermal shock and stress, causing cracks. 2. Inhomogeneous Green Body: Uneven pressure distribution during pellet pressing can lead to non-uniform shrinkage during sintering.1. Control Thermal Profile: Use a slower heating and cooling rate (e.g., 2-5°C/min) in the furnace. 2. Improve Pellet Pressing: Ensure the powder is evenly distributed in the die before pressing. Using a cold isostatic press can provide more uniform pressure compared to a uniaxial press.[6]

Frequently Asked Questions (FAQs)

Synthesis and Material Processing
  • Q1: What are the main strategies to improve the ionic conductivity of this compound electrolytes? A1: The primary strategies include:

    • Aliovalent Doping: Substituting Si4+ or P5+ sites with other cations (e.g., substituting Si4+ with Al3+ or P5+) can create vacancies or interstitial ions, which act as charge carriers and enhance conductivity.[11][12] This is often referred to as creating a "mixed polyanion effect".[11][13]

    • Optimizing Sintering Conditions: Controlling the sintering temperature and duration is crucial for achieving a dense microstructure with minimal impurity phases, which reduces grain boundary resistance.[1]

    • Using Sintering Aids: Additives that create a liquid phase during sintering (e.g., Na2SiO3) can promote densification at lower temperatures, preventing the decomposition and volatilization of components that occur at higher temperatures.[3]

    • Controlling Precursor Particle Size: Using nanoparticle precursors generally leads to higher reactivity, better densification, and improved conductivity compared to micron-sized powders.[4]

  • Q2: What is a typical solid-state synthesis procedure for Na3Zr2Si2PO12 (NZSP)? A2: A conventional solid-state reaction involves mixing stoichiometric amounts of precursors like Na2CO3, ZrO2, SiO2, and NH4H2PO4. The mixture is typically ball-milled for homogeneity, followed by a two-step heating process: calcination (e.g., at 1100°C for 4 hours) to form the initial phase and remove volatiles, and then, after grinding the calcined powder and pressing it into a pellet, sintering (e.g., at 1100-1250°C for 10-40 hours) to achieve a dense ceramic.[4][6]

  • Q3: How can I reduce the high sintering temperature typically required for NASICON materials? A3: High sintering temperatures (>1200°C) can lead to Na loss and impurity formation.[3] To mitigate this, you can employ liquid-phase sintering by adding a small amount (e.g., 5 wt%) of a low-melting-point glass or compound like Na2SiO3 or NaPO3.[2][8] This forms a liquid phase that facilitates densification at significantly lower temperatures (e.g., 950-1000°C).

Characterization and Analysis
  • Q4: How do I interpret the Nyquist plot from an AC impedance spectroscopy measurement of my solid electrolyte? A4: A typical Nyquist plot for a polycrystalline solid electrolyte shows one or two semicircles at high to medium frequencies and a straight-line tail at low frequencies.

    • High-Frequency Semicircle: Represents the ionic conduction through the bulk of the crystalline grains (bulk resistance).

    • Medium-Frequency Semicircle: Corresponds to the resistance from ion transport across grain boundaries (grain boundary resistance). In many cases, these two semicircles can overlap.

    • Low-Frequency Tail: Relates to the electrode-electrolyte interface polarization. The total ionic conductivity is calculated from the sum of the bulk and grain boundary resistances.[14][15]

  • Q5: My XRD pattern shows the presence of ZrO2. What does this mean and how can I prevent it? A5: The presence of a ZrO2 impurity phase in Na3Zr2Si2PO12 typically indicates decomposition due to excessive sintering temperatures or prolonged sintering times.[1] It can also result from an incomplete reaction if the calcination step was insufficient. To prevent this, optimize the sintering temperature and duration, or use a sintering aid to lower the required temperature.[2] Ensure thorough mixing and milling of precursors for a complete reaction.

Performance and Doping
  • Q6: How does aliovalent doping improve ionic conductivity in LISICON-type Li4SiO4-Li3PO4? A6: In the Li4SiO4-Li3PO4 solid solution, substituting Si4+ with a trivalent cation like Al3+ introduces lithium vacancies to maintain charge neutrality. These vacancies provide pathways for Li-ion movement, thereby increasing the ionic conductivity.[12] For instance, doping with aluminum can increase the Li-ion conductivity by approximately 20 times compared to the undoped material.[12]

  • Q7: Can doping have a negative effect on ionic conductivity? A7: Yes, while doping is a common strategy to increase charge carrier concentration, excessive doping can lead to the formation of secondary impurity phases that block ion conduction pathways.[12] It can also lead to "ion trapping" effects where the dopant atoms immobilize the mobile ions, thereby reducing conductivity. Therefore, the dopant concentration must be carefully optimized.

Quantitative Data Summary

Table 1: Effect of Sintering Aids and Conditions on Ionic Conductivity of Na3Zr2Si2PO12
Material Composition Sintering Temperature (°C) Sintering Time (h) Total Ionic Conductivity (S cm-1) at RT Reference
Na3Zr2Si2PO12 (Macro-precursors)1230400.62 x 10-3[4]
Na3Zr2Si2PO12 (Nano-precursors)1230401.16 x 10-3[4]
Na3Zr2Si2PO12 + 5 wt% Na2SiO395061.45 x 10-3[2][3]
Na3Zr2Si2PO12 + 1 wt% Si3N41150-3.82 x 10-4[9]
Na3.3Zr1.85Mg0.15Si2PO12--3.54 x 10-3[16]
Table 2: Effect of Doping on Ionic Conductivity of LISICON-type Electrolytes
Material Composition Measurement Temperature (°C) Total Ionic Conductivity (S cm-1) Reference
0.7Li4SiO4–0.3Li3PO4 (Undoped)150~1 x 10-6 (Estimated from relative data)[12]
0.7Li4-yAlySiO4–0.3Li3PO4 (Al-doped)150~2 x 10-5[12]
Li3.75Si0.75P0.25O4300~1 x 10-4[17]
Li3.5Si0.5P0.5O4300~6 x 10-4[17]

Experimental Protocols

Protocol 1: Solid-State Synthesis of Na3Zr2Si2PO12 (NZSP)
  • Precursor Preparation: Stoichiometric amounts of Na2CO3 (with ~5-10% excess to compensate for volatilization), ZrO2, SiO2, and NH4H2PO4 are weighed.[6]

  • Milling: The precursors are mixed and ball-milled (wet or dry) for 2-12 hours to ensure homogeneous mixing. For wet milling, ethanol or isopropanol can be used.

  • Calcination: The milled powder is placed in an alumina crucible and calcined in a furnace. A typical two-step process is:

    • Heat to 600°C for 4 hours to slowly decompose carbonates and phosphates.[6]

    • Then, heat to 1100°C for 4-6 hours to form the NASICON phase.[6]

  • Grinding: The calcined powder is ground again to break up agglomerates.

  • Pellet Pressing: The powder is uniaxially pressed into a pellet at ~100-200 MPa, followed by cold isostatic pressing at a higher pressure (e.g., 2500-3500 kgF) to increase green density.[6]

  • Sintering: The pellet is sintered in a furnace at 1100-1250°C for 10-12 hours in air or N2 atmosphere with a controlled heating/cooling rate of 5°C/min.[6]

Protocol 2: AC Impedance Spectroscopy Measurement
  • Sample Preparation: The sintered pellet is polished to ensure flat, parallel surfaces. The thickness and diameter are measured accurately.

  • Electrode Application: A conductive paste or paint (e.g., silver, gold) is applied to both flat surfaces of the pellet to act as blocking electrodes. The electrodes are then dried in an oven.

  • Cell Assembly: The pellet is placed in a sample holder with good electrical contacts. The setup is often placed in a furnace or environmental chamber to control the temperature.

  • Measurement:

    • Connect the sample holder to an impedance analyzer (potentiostat with a frequency response analyzer).

    • Apply a small AC voltage perturbation (e.g., 10-100 mV).

    • Sweep the frequency over a wide range, typically from several megahertz (MHz) down to a few hertz (Hz) or millihertz (mHz).[14]

  • Data Analysis:

    • Plot the impedance data in a Nyquist plot (-Z'' vs. Z').

    • Fit the plot to an equivalent electrical circuit to separate the bulk, grain boundary, and electrode interface contributions.

    • Calculate the total resistance (Rtotal = Rbulk + Rgrain boundary).

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rtotal × A), where L is the pellet thickness and A is the electrode area.

Visualizations

Experimental_Workflow_Synthesis cluster_synthesis Solid-State Synthesis Workflow Precursor Weighing Precursor Weighing Ball Milling Ball Milling Precursor Weighing->Ball Milling Homogenization Calcination Calcination Ball Milling->Calcination Phase Formation Grinding Grinding Calcination->Grinding Deagglomeration Pellet Pressing Pellet Pressing Grinding->Pellet Pressing Shape Forming Sintering Sintering Pellet Pressing->Sintering Densification Characterization Characterization Sintering->Characterization Analysis

Caption: Workflow for solid-state synthesis of this compound electrolytes.

Troubleshooting_Conductivity cluster_troubleshooting Troubleshooting Low Ionic Conductivity Start Low Ionic Conductivity Observed CheckDensity Is Pellet Density High (>90%)? Start->CheckDensity CheckXRD Are Impurity Phases Present in XRD? CheckDensity->CheckXRD Yes OptimizeSintering Increase Sintering T/time Increase Pressing Pressure CheckDensity->OptimizeSintering No LowerSinteringT Lower Sintering T Use Sintering Aids CheckXRD->LowerSinteringT Yes CheckPrecursors Use Nanoparticle Precursors CheckXRD->CheckPrecursors No UseAids Use Sintering Aids (e.g., Na2SiO3) OptimizeSintering->UseAids Solution Improved Conductivity OptimizeSintering->Solution LowerSinteringT->Solution CheckPrecursors->Solution

Caption: Logical guide for troubleshooting low ionic conductivity.

Doping_Strategy cluster_doping Aliovalent Doping Strategy Doping {Aliovalent Doping|e.g., Substituting Si⁴⁺ with Al³⁺} Mechanism Charge Compensation Creation of Li⁺/Na⁺ vacancies or interstitials Doping->Mechanism leads to Effect Increased Charge Carriers Enhanced Ion Mobility Mechanism->Effect results in Result {Higher Ionic Conductivity} Effect->Result achieves

Caption: Mechanism of ionic conductivity enhancement via aliovalent doping.

References

Effective purification techniques for silicon orthophosphate powders.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Silicon Orthophosphate Powder Purification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of this compound powders.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound encountered in research?

A1: this compound can exist in various forms, with common examples being Si₃(PO₄)₄ and silicon pyrophosphate (SiP₂O₇).[1][2][3][4] The specific form often depends on the synthesis method and conditions, such as temperature and pressure.[2][5] SiP₂O₇, for instance, can be synthesized from activated metakaolin and phosphoric acid.[4]

Q2: What are the primary metallic impurities found in synthesized this compound powders?

A2: The primary metallic impurities are often similar to those found in silicon powders, originating from raw materials or the synthesis environment.[6] Common metallic impurities include iron (Fe), aluminum (Al), calcium (Ca), and copper (Cu).[7][8] Oxygen and carbon are also common non-metallic impurities.[9][10]

Q3: What are the recommended analytical techniques for assessing the purity of this compound powders?

A3: Several analytical techniques can be used to determine the purity and composition of your powder:

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This is a highly effective method for quantifying the concentration of metallic impurities.[11][12]

  • Energy-Dispersive X-ray Spectroscopy (EDX or EDS): Often coupled with a scanning electron microscope (SEM), EDX can provide elemental analysis of the powder's surface.[13]

  • X-ray Diffraction (XRD): This technique is used to identify the crystalline phases present in the powder and confirm the desired this compound structure.[13]

  • Colorimetric Methods: To determine the orthophosphate content, the phosphomolybdate blue colorimetric method is widely used.[14][15][16]

Q4: Can silica interfere with the analysis of orthophosphate content?

A4: Yes, silica can interfere with the common phosphomolybdate method for orthophosphate analysis by forming a pale-blue complex.[14][17] However, this interference is generally considered slight or negligible at lower concentrations.[14] High levels of silicate (above 10 mg/L) are more likely to cause positive interference.[17]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound powders.

Problem: My purified this compound powder has a yellow or off-white color.

  • Possible Cause 1: Residual Metallic Impurities.

    • Explanation: Trace amounts of metallic impurities, particularly iron, can cause discoloration.[18] Even after initial purification, some metals may remain.

    • Solution: Implement a more rigorous acid leaching protocol. A combination of hydrofluoric (HF) and nitric (HNO₃) acids, or a metal-assisted chemical etching (MACE) process, can be highly effective at removing stubborn metallic impurities.[7][8][19]

  • Possible Cause 2: Organic Residue.

    • Explanation: If organic solvents or precursors are used in the synthesis, residual organic material can lead to a yellow or brownish tint, especially after thermal treatment.

    • Solution: Perform a calcination or annealing step in an oxidizing atmosphere (e.g., air or oxygen) to burn off organic residues.[19][20] Temperatures around 600-900°C are typically effective.[7][21]

  • Possible Cause 3: Formation of Non-stoichiometric Phases.

    • Explanation: The color could be inherent to a specific, unintended phase of silicon phosphate formed during synthesis.

    • Solution: Use XRD analysis to check the phase composition of your powder.[13] If unexpected phases are present, you may need to adjust your synthesis parameters (e.g., temperature, reactant ratios, atmosphere).

Below is a troubleshooting workflow to diagnose and resolve issues with powder purity.

G start Start: Impure Powder check_color Is the powder discolored (e.g., yellow, brown)? start->check_color check_purity ICP-AES/EDX shows high metallic impurities? check_color->check_purity No solution_color Perform thermal treatment in air (600-900°C) to remove organic residue. check_color->solution_color Yes check_phase XRD analysis shows impure phases? check_purity->check_phase No solution_metals Apply advanced acid leaching (e.g., HF/HNO₃ mix or MACE). check_purity->solution_metals Yes solution_phase Optimize synthesis conditions (temp, pressure, stoichiometry). check_phase->solution_phase Yes end End: High-Purity Powder check_phase->end No solution_color->check_purity solution_metals->check_phase solution_phase->end

Caption: Troubleshooting workflow for this compound purification.

Experimental Protocols

Protocol 1: Purification of this compound Powder via Thermal Treatment and Acid Leaching

This protocol is adapted from methods used for purifying silicon and silicon carbide powders and is designed to remove both metallic and organic impurities.[19][21]

Methodology:

  • Initial Cleaning: Ultrasonically clean the raw this compound powder for 15 minutes each in deionized water and then ethanol to remove surface contaminants. Dry the powder in an oven at 100°C.

  • Thermal Treatment (Annealing):

    • Place the dried powder in a quartz crucible.

    • Heat the sample in a tube furnace under an oxygen or air atmosphere.[11][13]

    • Ramp the temperature to 900°C at a rate of 10°C/min and hold for 1-2 hours.[20][21] This step promotes the migration of impurities from the bulk of the particles to the surface.[12]

    • Allow the furnace to cool down to room temperature.

  • Acid Leaching:

    • Caution: This step involves hazardous acids (HF, HNO₃) and must be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

    • Prepare a mixed acid solution. A common mixture is a 1:1 or 1:3 volume ratio of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃).[19]

    • Submerge the annealed powder in the acid solution in a chemically resistant container (e.g., Teflon beaker).

    • Stir the mixture at room temperature for 2-4 hours.[7]

  • Washing and Drying:

    • Carefully decant the acid solution.

    • Wash the powder repeatedly with deionized water until the pH of the rinse water is neutral.

    • Rinse the powder with ethanol to aid in drying.

    • Dry the final purified powder in a vacuum oven at 80-100°C overnight.

  • Purity Verification:

    • Analyze the final product using ICP-AES to confirm the removal of metallic impurities and XRD to verify the phase integrity.

The following diagram illustrates the experimental workflow for this purification protocol.

G cluster_0 Preparation cluster_1 Purification cluster_2 Final Processing raw_powder Raw SiPO Powder ultrasonic_clean Ultrasonic Cleaning (DI Water & Ethanol) raw_powder->ultrasonic_clean initial_dry Drying (100°C) ultrasonic_clean->initial_dry thermal_treatment Thermal Annealing (900°C in O₂/Air) initial_dry->thermal_treatment acid_leach Acid Leaching (HF/HNO₃ Mixture) thermal_treatment->acid_leach washing Wash to Neutral pH acid_leach->washing final_dry Vacuum Drying (100°C) washing->final_dry analysis Purity Analysis (ICP-AES, XRD) final_dry->analysis purified_powder Purified Powder analysis->purified_powder

Caption: Experimental workflow for powder purification.

Protocol 2: Quantification of Orthophosphate using the Ascorbic Acid Method

This protocol is based on the standard colorimetric method for determining orthophosphate concentration.[14][15][16][22]

Methodology:

  • Reagent Preparation:

    • Sulfuric Acid Solution (5N): Slowly add 70 mL of concentrated H₂SO₄ to approximately 400 mL of deionized water. Cool and dilute to 500 mL.

    • Potassium Antimonyl Tartrate Solution: Dissolve 1.5 g of K(SbO)C₄H₄O₆·½H₂O in 500 mL of deionized water.[22]

    • Ammonium Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of deionized water.[14]

    • Ascorbic Acid Solution (0.1M): Dissolve 8.8 g of ascorbic acid in 500 mL of deionized water. This solution should be prepared fresh daily.[22]

    • Combined Reagent: Mix the following in order: 50 mL of 5N sulfuric acid, 5 mL of potassium antimonyl tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. Mix after each addition. This combined reagent should be used within a few hours.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a known orthophosphate concentration (e.g., using KH₂PO₄).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare your this compound sample by dissolving a precisely weighed amount in a suitable solvent or by performing a digestion if it is not readily soluble. Ensure the final concentration is within the detection range.

  • Color Development:

    • To 50 mL of each standard, sample, and a blank (deionized water), add 8 mL of the combined reagent.

    • Mix thoroughly and allow the solution to stand for at least 10 minutes for the blue color to develop.

  • Measurement:

    • Using a spectrophotometer, measure the absorbance of each solution at 880 nm.[15][22]

  • Analysis:

    • Plot a calibration curve of absorbance versus the known phosphate concentrations of the standards.

    • Use the calibration curve to determine the orthophosphate concentration in your sample.

Data Presentation

Table 1: Efficacy of Different Acid Leaching Systems for Impurity Removal from Silicon-based Powders

This table summarizes the relative effectiveness of various acid treatments for removing common metallic impurities, adapted from studies on organosilicon waste powder.[7][8]

ImpurityAcid System (in order of increasing effectiveness)Highest Removal Rate Achieved
Iron (Fe) HCl < HF < HF + HCl < HF + H₂O₂ < CuACE> 95%
Copper (Cu) CuACE < HCl < HF + HCl < HF < HF + H₂O₂> 65%
Aluminum (Al) HCl < HF + H₂O₂ < HF < HF + HCl < CuACE*> 50%

*CuACE refers to Copper-catalyzed Metal-Assisted Chemical Etching.

Table 2: Example of Purity Improvement After Purification

This table provides representative data on the reduction of impurity concentrations following a comprehensive purification process involving thermal annealing and chemical etching.[11][12]

ImpurityConcentration in Untreated Powder (ppm)Concentration After Purification (ppm)
Iron (Fe) ~3500< 10
Aluminum (Al) ~2000< 5
Calcium (Ca) ~1500< 5
Titanium (Ti) ~300< 1
Overall Purity 99.1%> 99.99%

References

Troubleshooting common issues in silicon orthophosphate characterization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of silicon orthophosphates.

Frequently Asked Questions (FAQs)

Q1: Why do the peaks in my X-ray Diffraction (XRD) pattern appear shifted compared to the reference pattern for silicon orthophosphate?

A1: Peak shifting in XRD patterns can arise from several factors:

  • Instrumental Errors: Improper calibration of the diffractometer can lead to systematic shifts. It is recommended to run a standard reference material, like silicon powder, to check for and correct any instrumental misalignment.[1][2][3]

  • Sample Displacement: If the sample surface is not perfectly aligned with the axis of the goniometer, peak shifts can occur. Ensure the sample is flat and properly mounted.[1]

  • Lattice Parameter Changes: The incorporation of substituent ions into the this compound lattice can cause changes in the unit cell dimensions, resulting in peak shifts.[4] For example, silicon substitution in hydroxyapatite has been shown to cause a small decrease in the a-axis and an increase in the c-axis of the unit cell.[4]

  • Internal Stress: Residual stress within the material, introduced during synthesis or sample preparation, can also lead to peak shifts.

Q2: My Scanning Electron Microscopy (SEM) images show significant particle agglomeration, making it difficult to analyze individual particle morphology. How can I prevent this?

A2: Particle agglomeration is a common issue in SEM sample preparation.[5][6] Here are several techniques to achieve a more uniform particle distribution:

  • Dispersion in a Solvent: Disperse the this compound powder in a suitable solvent (e.g., ethanol, isopropanol) using ultrasonication.[6][7] Then, a small drop of the suspension can be placed on the SEM stub and allowed to dry. The rapid evaporation of the solvent can help minimize aggregation.[6][7]

  • Dry Dispersion Methods:

    • Flick Method: A small amount of powder is placed on the end of a cotton swab. By flicking the handle, the powder is gently aerosolized onto the carbon tape on the SEM stub, resulting in a more even distribution.[5]

    • Dish Method: Spread a thin layer of the powder in a petri dish. Press the SEM stub with carbon tape onto the powder layer to pick up a monolayer of particles.[5]

  • Sputter Coating: For non-conductive samples, a thin conductive coating (e.g., gold, carbon) is necessary. This process can also help to adhere the particles to the stub.[7][8]

Q3: The peaks in my Fourier Transform Infrared (FTIR) spectrum are broad and poorly resolved. What could be the cause?

A3: Broad peaks in an FTIR spectrum of this compound can indicate:

  • Amorphous Nature: Amorphous or poorly crystalline materials will exhibit broader absorption bands compared to highly crystalline materials.[9][10][11] The degree of crystallinity can be inferred from the sharpness of the vibrational bands.

  • Sample Preparation:

    • KBr Pellet Technique: If using the KBr pellet method, insufficient grinding of the sample and KBr mixture can lead to scattering and broad peaks. Ensure the mixture is homogenous and finely powdered. The presence of moisture in the KBr can also lead to broad O-H bands, obscuring other peaks.

    • ATR-FTIR: For Attenuated Total Reflectance (ATR) FTIR, poor contact between the sample and the ATR crystal will result in a weak and potentially distorted spectrum.

  • Heterogeneity: The presence of multiple phases or a wide distribution of bond angles and lengths within the material can lead to the overlapping of several broad peaks, resulting in a poorly resolved spectrum.

Q4: I am seeing unexpected signals in my ³¹P Magic Angle Spinning (MAS) NMR spectrum. What are the possible sources?

A4: Extraneous peaks in a ³¹P MAS NMR spectrum can originate from:

  • Impurities: The presence of phosphorus-containing impurities from the synthesis precursors or side reactions.[12]

  • Different Phosphorus Environments: The spectrum may reveal the presence of different local chemical environments for the phosphorus atoms within your this compound structure, such as orthophosphate and pyrophosphate species.[13][14]

  • Spinning Sidebands: These are artifacts that appear at frequencies shifted from the isotropic chemical shift by multiples of the spinning rate. To identify them, you can acquire spectra at different spinning speeds; the sidebands will shift their position while the true isotropic peaks will not.[13]

  • Sample Degradation: Exposure to moisture can lead to the formation of different phosphate species, which will appear as new peaks in the spectrum.[12]

Troubleshooting Guides

XRD Analysis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No peaks observed (amorphous halo) The material is amorphous or nanocrystalline with very small crystallite sizes.Consider increasing the sintering temperature or time to induce crystallization. Use techniques like Transmission Electron Microscopy (TEM) to confirm the nanocrystalline nature.
Low signal-to-noise ratio Insufficient amount of sample, poor sample packing, or incorrect instrument settings.Ensure a sufficient amount of powder is used and that it is densely packed in the sample holder. Optimize the X-ray tube voltage and current, and increase the data acquisition time.
Presence of unexpected peaks The sample contains impurities or multiple crystalline phases.Perform a phase analysis using a crystallographic database (e.g., JCPDS) to identify the unknown phases. Review the synthesis procedure to identify potential sources of contamination.[15]
Variable peak intensities compared to reference The sample has a preferred orientation (texture).For powder samples, ensure random orientation by using a fine powder and proper sample preparation techniques like back-loading or side-drifting the sample holder. Grinding the sample can also reduce preferred orientation.[1][16]
SEM/EDX Analysis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Charging effects (image distortion, bright areas) The sample is non-conductive and is accumulating charge from the electron beam.Apply a thin conductive coating of carbon or a metal (e.g., gold, platinum).[7] Use a low vacuum SEM or variable pressure SEM if available. Reduce the accelerating voltage and beam current.
Poor image resolution Incorrect working distance, astigmatism, or sample vibration.Optimize the working distance and focus. Correct for astigmatism using the microscope's stigmators. Ensure the sample is securely mounted to prevent vibrations.
Inaccurate elemental composition from EDX Overlapping peaks from different elements, incorrect background subtraction, or sample topography effects.Use deconvolution software to separate overlapping peaks. Ensure proper background subtraction is applied. For quantitative analysis, use a flat, polished sample to minimize topographical effects.

Experimental Protocols

Protocol 1: Powder X-ray Diffraction (XRD) Sample Preparation
  • Sample Grinding: Gently grind the this compound powder in an agate mortar and pestle to a fine, uniform consistency (typically <10 µm). This helps to ensure random orientation of the crystallites.[16]

  • Sample Mounting:

    • Back-Loading Method: Fill the cavity of the sample holder from the back. Place the holder face down on a clean, flat surface (like a glass slide) and press the powder into the cavity. This method minimizes preferred orientation.

    • Zero-Background Holder: For small sample quantities, disperse the powder onto a zero-background sample holder (e.g., a single crystal silicon wafer cut to be off-axis).[1]

  • Surface Leveling: Carefully level the sample surface with a flat edge (e.g., a glass slide) to ensure it is flush with the surface of the sample holder. An incorrect sample height is a common source of peak position errors.[1]

  • Instrument Loading: Place the sample holder into the diffractometer and proceed with data collection.

Protocol 2: Scanning Electron Microscopy (SEM) Sample Preparation (Dry Method)
  • Stub Preparation: Place a double-sided carbon adhesive tab onto a clean SEM stub.

  • Powder Application:

    • Gently press the adhesive side of the stub onto a small pile of the this compound powder.

    • Alternatively, use the "flick method" by placing a small amount of powder on a spatula or cotton swab and gently tapping it to dust the powder onto the stub for a more dispersed monolayer.[5]

  • Removal of Excess Powder: Use a gentle stream of compressed air or nitrogen to blow away any loose or excess powder. This is crucial to prevent contamination of the SEM chamber.[5][7]

  • Conductive Coating: If the sample is non-conductive, place the stub in a sputter coater and apply a thin layer of a conductive material (e.g., 5-10 nm of gold or carbon).

  • Grounding: Ensure there is a conductive path from the sample surface to the stub. This can be achieved by applying a small amount of carbon or silver paint to the edge of the sample surface, connecting it to the stub.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting cluster_optimization Optimization synthesis This compound Synthesis xrd XRD Analysis synthesis->xrd sem SEM/EDX Analysis synthesis->sem ftir FTIR Spectroscopy synthesis->ftir nmr ³¹P MAS NMR synthesis->nmr ts_xrd Peak Shifts? Impurity Phases? xrd->ts_xrd ts_sem Agglomeration? Charging? sem->ts_sem ts_ftir Broad Peaks? ftir->ts_ftir ts_nmr Extra Signals? nmr->ts_nmr opt_protocol Refine Sample Prep & Instrument Settings ts_xrd->opt_protocol ts_sem->opt_protocol ts_ftir->opt_protocol ts_nmr->opt_protocol opt_protocol->synthesis Iterate

Caption: Experimental workflow for this compound characterization.

troubleshooting_logic cluster_xrd XRD Issues cluster_sem SEM Issues start Problem with Characterization Data xrd_issue XRD Pattern Anomalies start->xrd_issue XRD sem_issue Poor SEM Image Quality start->sem_issue SEM peak_shift Peak Shift? xrd_issue->peak_shift extra_peaks Extra Peaks? xrd_issue->extra_peaks check_cal Check Instrument Calibration peak_shift->check_cal Yes check_prep Review Sample Preparation peak_shift->check_prep Yes check_phase Identify Impurity Phases extra_peaks->check_phase Yes agglomeration Agglomeration? sem_issue->agglomeration charging Charging? sem_issue->charging improve_dispersion Improve Sample Dispersion agglomeration->improve_dispersion Yes apply_coating Apply Conductive Coating charging->apply_coating Yes

Caption: Troubleshooting decision tree for XRD and SEM analysis.

References

Technical Support Center: Precise Control of Reaction Conditions for Silicon Orthophosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of silicon orthophosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for this compound?

A1: The primary methods for synthesizing this compound include sol-gel synthesis, hydrothermal synthesis, and solid-state reaction.[1]

  • Sol-gel synthesis involves the hydrolysis and condensation of silicon and phosphorus precursors, offering good control over purity and homogeneity.[2][3][4][5][6]

  • Hydrothermal synthesis utilizes high temperatures and pressures in an aqueous solution to promote the crystallization of the desired phase.[7][8][9][10][11]

  • Solid-state reaction involves heating a mixture of solid precursors at high temperatures to induce a reaction. This method is often simpler but can be challenging for controlling purity and morphology.[1]

Q2: How does pH influence the synthesis of this compound?

A2: The pH of the reaction mixture is a critical parameter, especially in precipitation and sol-gel methods, as it significantly affects the hydrolysis and condensation rates of precursors and the surface charge of intermediates.[12][13][14][15] In sol-gel processes, acidic conditions tend to favor hydrolysis, leading to weakly branched polymer-like gels, while basic conditions promote condensation, resulting in more particulate gels.[3][5] For precipitation methods, pH influences the solubility of silicate and phosphate species, thereby affecting nucleation and growth.[12][13] For instance, increasing pH generally increases silicate adsorption while decreasing phosphate adsorption.[12]

Q3: What is the role of calcination temperature in determining the final properties of this compound?

A3: Calcination is a crucial final step that influences the crystallinity, phase purity, and particle size of this compound.[16][17][18][19] The temperature must be carefully controlled to ensure the formation of the desired crystalline phase and to remove any residual organic templates or precursors without causing phase decomposition.[20] Increasing the calcination temperature generally leads to higher crystallinity and larger particle sizes.[17][19] However, excessively high temperatures can lead to the formation of undesirable phases or loss of porosity.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Amorphous or Poorly Crystalline Product Insufficient calcination temperature or time.Increase the calcination temperature or duration. Refer to literature for optimal conditions for the specific phase you are targeting.[17][19]
Incomplete hydrolysis or condensation in sol-gel synthesis.Adjust the pH or water-to-precursor ratio to optimize the reaction kinetics.[3][5]
Low hydrothermal temperature or pressure.Increase the temperature and/or pressure within the safe limits of your autoclave to enhance crystallization.[7]
Formation of Impure Phases Incorrect precursor stoichiometry.Precisely control the molar ratios of silicon and phosphorus precursors.
Presence of contaminants in starting materials.Use high-purity precursors and solvents. Consider performing an elemental analysis of your starting materials.[21][22][23][24][25]
Inappropriate pH during precipitation.Carefully control the pH of the solution to selectively precipitate the desired this compound phase.[12][13]
Uncontrolled calcination atmosphere.Ensure the calcination is performed in a controlled atmosphere (e.g., air, inert gas) as required for the specific synthesis route.
Undesirable Particle Size or Morphology Inappropriate precursor concentration.Vary the concentration of the silicon and phosphorus precursors to influence nucleation and growth rates.
In sol-gel synthesis, the rate of hydrolysis and condensation is not optimized.Modify the catalyst (acid or base) concentration and type to control the gelation process.[2][3][5]
In hydrothermal synthesis, the temperature, pressure, or reaction time is not optimal.Systematically vary these parameters to control crystal growth.[7][9][10]
Low Product Yield Incomplete reaction.Increase the reaction time or temperature. Ensure proper mixing of reactants.
Loss of material during washing or filtration.Use appropriate filter pore sizes and careful washing techniques to minimize product loss.
Precursor volatility during calcination.Use a slow heating rate during calcination to prevent the loss of volatile components.

Experimental Protocols

Sol-Gel Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Precursor Solution Preparation:

    • Dissolve a silicon precursor (e.g., tetraethyl orthosilicate - TEOS) in an alcohol solvent (e.g., ethanol).

    • In a separate container, dissolve a phosphorus precursor (e.g., triethyl phosphate - TEP or phosphoric acid) in the same solvent.

  • Hydrolysis:

    • Slowly add an acidic or basic catalyst (e.g., HCl or NH4OH) and water to the silicon precursor solution while stirring vigorously. The amount of water and catalyst will control the rate of hydrolysis.[3][5]

  • Mixing and Condensation:

    • Add the phosphorus precursor solution to the hydrolyzed silicon precursor solution.

    • Continue stirring to allow for co-condensation and the formation of a sol.

  • Gelation:

    • Allow the sol to age at a controlled temperature until a gel is formed. The aging time can vary from hours to days.

  • Drying:

    • Dry the gel at a low temperature (e.g., 60-100 °C) to remove the solvent. This step must be done slowly to avoid cracking of the gel.

  • Calcination:

    • Calcine the dried gel in a furnace at a high temperature (e.g., 500-800 °C) to remove organic residues and crystallize the this compound. The heating rate and final temperature should be carefully controlled.[17][20]

Hydrothermal Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Precursor Mixture Preparation:

    • Mix aqueous solutions of a silicon source (e.g., fumed silica, sodium silicate) and a phosphorus source (e.g., phosphoric acid, diammonium hydrogen phosphate).

  • pH Adjustment:

    • Adjust the pH of the mixture using an acid or a base to control the precipitation and crystallization process.

  • Hydrothermal Treatment:

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to the desired temperature (e.g., 150-250 °C) and maintain it for a specific duration (e.g., 12-72 hours). The pressure inside the autoclave will increase due to the heating of the aqueous solution.[7][8]

  • Cooling and Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Filter the resulting solid product and wash it several times with deionized water and ethanol to remove any unreacted precursors or byproducts.

  • Drying:

    • Dry the final product in an oven at a moderate temperature (e.g., 80-120 °C).

Data Presentation

Table 1: Effect of pH on Silicate and Phosphate Adsorption

pHSilicate AdsorptionPhosphate Adsorption
< 5.0Very LowHigh
5.0 - 6.5IncreasingDecreasing
> 6.5HighLow

Source: Adapted from literature on competitive adsorption on soils, which provides insights into precipitation behavior.[12]

Table 2: Influence of Calcination Temperature on Crystallinity and Particle Size

Calcination Temperature (°C)CrystallinityAverage Particle Size
400LowSmall
600MediumMedium
800HighLarge

Source: General trend observed for various inorganic materials synthesized via sol-gel and other methods.[17][19]

Visualizations

Experimental_Workflow cluster_sol_gel Sol-Gel Synthesis cluster_hydrothermal Hydrothermal Synthesis cluster_solid_state Solid-State Reaction sg1 Precursor Solution sg2 Hydrolysis & Condensation sg1->sg2 sg3 Gelation sg2->sg3 sg4 Drying sg3->sg4 calcination Calcination sg4->calcination ht1 Precursor Mixture ht2 pH Adjustment ht1->ht2 ht3 Autoclave Treatment ht2->ht3 ht4 Washing & Drying ht3->ht4 ht4->calcination ss1 Mix Precursors ss2 High-Temp Reaction ss1->ss2 ss2->calcination characterization Characterization (XRD, SEM, etc.) calcination->characterization

Caption: Experimental workflows for common this compound synthesis methods.

Parameter_Influence cluster_params Reaction Parameters cluster_props Product Properties pH pH Purity Phase Purity pH->Purity Morphology Morphology pH->Morphology Temp Temperature Temp->Purity Crystallinity Crystallinity Temp->Crystallinity ParticleSize Particle Size Temp->ParticleSize Time Time Time->Crystallinity Precursors Precursor Ratio Precursors->Purity Precursors->Morphology

Caption: Influence of key reaction parameters on final product properties.

References

How to prevent phase impurities in silicon orthophosphate production.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Silicon Orthophosphate Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent phase impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common phase impurities in this compound synthesis?

A1: The most common phase impurities depend on the synthesis method and conditions. They often include unreacted precursors like silicon dioxide (SiO₂), often in its crystalline form α-cristobalite, especially at high temperatures[1]. In sol-gel methods, incomplete reactions or side reactions can lead to amorphous silica or incorrect Si:P stoichiometric ratios[2]. Other potential impurities can arise from the starting materials themselves, such as various metal oxides or carbon if organic precursors are used[3][4][5].

Q2: Why is controlling phase purity crucial?

A2: Phase purity is critical because the physicochemical properties of this compound—such as catalytic activity, thermal stability, and proton conductivity—are highly dependent on its specific crystalline structure[1][6]. The presence of impurities can alter these properties, leading to inconsistent experimental results and poor performance in applications like heterogeneous catalysis or as proton-conducting electrolytes.

Q3: Which synthesis methods are recommended for high purity?

A3: Several methods can yield high-purity this compound, with the choice depending on the desired morphology and scale.

  • Non-aqueous Sol-Gel Method: This technique, involving the condensation of precursors like silicon acetate and tris(trimethylsilyl) phosphate, is effective for producing nanocrystalline and mesoporous this compound at relatively low temperatures (e.g., 500°C)[2][6][7]. It allows for excellent homogeneity of the precursor mixture.

  • High-Temperature Solid-State Reaction: This is a more traditional method involving the direct reaction of phosphoric acid and a silicon source like silicic acid or silicon dioxide at high temperatures[1]. Strict control over reactant stoichiometry and temperature is essential to prevent the formation of secondary phases[1].

Troubleshooting Guide

Q1: My XRD analysis shows α-cristobalite as an impurity. How can I prevent this?

A1: The formation of α-cristobalite often occurs during high-temperature solid-state reactions when there is an excess of silicon or when the reaction with phosphate is incomplete[1].

  • Solution 1: Adjust Stoichiometry: Ensure the molar ratio of your silicon and phosphorus precursors is precise. An excess of the silicon source can lead to unreacted SiO₂ which crystallizes at high temperatures.

  • Solution 2: Optimize Thermal Treatment: Avoid excessively high calcination temperatures or prolonged heating times, as these conditions favor the crystallization of silica[1]. A review of the literature suggests that the ideal temperature for forming the desired phosphate phase without decomposing it or forming impurities is often between 1000°C and 1100°C for solid-state reactions[8]. For sol-gel routes, much lower temperatures, around 500°C, are sufficient[6].

Q2: The Si:P ratio in my final product is incorrect, showing a silicon excess. What is the cause?

A2: This issue is particularly noted in non-aqueous sol-gel syntheses using organosilane precursors.

  • Primary Cause: The partial oxidation of trimethylsilyl groups from precursors like tris(trimethylsilyl) phosphate (TTP) during calcination can convert them into silica (SiO₂), thereby increasing the silicon content relative to phosphorus[2].

  • Preventative Measures:

    • Control Calcination Atmosphere: Perform the calcination in a controlled atmosphere. After the main calcination step, cool the samples in dry air to minimize hydrolysis of Si-O-P bonds, which can also affect the final structure[2].

    • Adjust Initial Stoichiometry: Empirically adjust the starting Si:P precursor ratio to be slightly phosphorus-rich to compensate for the silicon enrichment from silyl group oxidation.

Q3: My product is amorphous rather than crystalline. How can I improve crystallinity?

A3: Achieving a crystalline product requires sufficient thermal energy for atomic arrangement into a lattice structure.

  • Solution 1: Increase Calcination Temperature: Amorphous products often result from insufficient calcination temperatures. Gradually increasing the final calcination temperature can promote crystallization. However, this must be balanced against the risk of forming unwanted phases like cristobalite at very high temperatures[9].

  • Solution 2: Increase Dwell Time: Extending the duration of the calcination at the target temperature can provide more time for crystal growth. A heating time of 4-5 hours is often cited as effective[8].

  • Solution 3: Precursor Selection: The nature of the chemical precursors can influence the crystallinity of the final product. Some studies have shown that using organic phosphate precursors in sol-gel synthesis can lead to more crystalline products compared to inorganic ones[10].

Data on Synthesis Parameters

Table 1: Comparison of Common Synthesis Methods for Silicon Phosphates

ParameterNon-Aqueous Sol-GelHigh-Temperature Solid-State
Typical Precursors Silicon Acetate, Si(OAc)₄; Tris(trimethylsilyl) phosphate, OP(OSiMe₃)₃[2][6]Silicic Acid (H₄SiO₄) or SiO₂; Phosphoric Acid (H₃PO₄)[1]
Typical Temperature 500°C[2][6]>1000°C[1]
Typical Duration 4 hours[6]3-5 hours
Key Advantages High homogeneity, mesoporous materials, lower temperature[6]Simpler precursors, scalable[8]
Common Impurities Excess SiO₂ from silyl group oxidationα-cristobalite, unreacted precursors[1]

Table 2: Effect of Calcination Temperature on Phase Purity

Temperature Range (°C)Synthesis MethodObservationReference
500Non-aqueous Sol-GelNanocrystalline Si₅P₆O₂₅ phase forms readily. Si:P ratio may increase due to oxidation of silyl groups.[2][6]
700 - 800Solid-StateIncreasing temperature can enhance crystal quality and emission intensity in doped composites.[9]
> 1150Solid-StateReactions with metal oxides can yield glass phases and α-cristobalite.[1]
1000 - 1100Solid-StateConsidered ideal for the synthesis of some crystalline calcium phosphates, avoiding impurities.[8]

Experimental Protocols

Protocol 1: Non-Aqueous Sol-Gel Synthesis of Mesoporous this compound (Si₅P₆O₂₅)

This protocol is adapted from the synthesis of nanocrystalline Si₅P₆O₂₅[2][6][7].

  • Precursor Preparation: In a dry, inert atmosphere (e.g., a glovebox), dissolve silicon tetraacetate (Si(OAc)₄) in an anhydrous non-aqueous solvent such as toluene.

  • Reaction: Add tris(trimethylsilyl) phosphate (TTP) to the solution. The Si:P molar ratio should be set to 5:6 to target the Si₅P₆O₂₅ phase[2].

  • Gelation: Allow the mixture to react at room temperature. A clear, colorless gel should form within approximately 1 hour as trimethylsilyl acetate is eliminated[2][6].

  • Aging: Age the gel at 80°C for one week, during which time syneresis (shrinkage of the gel and expulsion of solvent) will occur[2].

  • Drying: Dry the resulting gel under vacuum for 48 hours to obtain a white xerogel powder[2].

  • Calcination: Calcine the xerogel in an ambient atmosphere. Ramp the temperature to 500°C and hold for 4 hours. Afterwards, cool the sample in dry air to prevent hydrolysis of the Si-O-P bonds[2].

  • Characterization: Analyze the final product using powder X-ray Diffraction (XRD) to confirm the phase purity and identify any crystalline impurities.

Visualizations

experimental_workflow Diagram 1: Synthesis Workflow for Phase-Pure this compound cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_post 3. Post-Processing cluster_analysis 4. Analysis precursors Select High-Purity Precursors stoichiometry Calculate Precise Stoichiometry precursors->stoichiometry mixing Mix Precursors (e.g., Sol-Gel) stoichiometry->mixing reaction Reaction / Gelation (Controlled Temp) mixing->reaction drying Drying (e.g., Vacuum Oven) reaction->drying calcination Calcination (Controlled Temp, Atmosphere & Time) drying->calcination xrd Phase Analysis (XRD) calcination->xrd pure_product Phase-Pure Product xrd->pure_product

Caption: Diagram 1: General workflow for synthesizing phase-pure this compound.

troubleshooting_flowchart Diagram 2: Troubleshooting Flowchart for Impurity Detection start Impurity Detected in XRD Pattern? impurity_type What is the impurity? start->impurity_type Yes cristobalite α-cristobalite (SiO₂) impurity_type->cristobalite Crystalline SiO₂ amorphous Broad Amorphous Hump impurity_type->amorphous Amorphous Phase wrong_ratio Incorrect Si:P Ratio (e.g., from ICP-OES) impurity_type->wrong_ratio Stoichiometry Issue solution_cristobalite Action: 1. Check Precursor Stoichiometry 2. Lower Calcination Temp/Time cristobalite->solution_cristobalite solution_amorphous Action: 1. Increase Calcination Temp/Time 2. Check Precursor Reactivity amorphous->solution_amorphous solution_ratio Action: 1. Control Calcination Atmosphere 2. Adjust Initial Stoichiometry 3. Check Precursor Purity wrong_ratio->solution_ratio

References

Technical Support Center: Enhancing the Catalytic Performance of Mesoporous Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the catalytic performance of mesoporous silicon orthophosphate.

Frequently Asked Questions (FAQs)

Q1: What is mesoporous this compound and why is it a promising catalyst?

A1: Mesoporous this compound is a solid material characterized by a highly ordered internal structure with pores sized between two and fifty nanometers.[1] This unique structure provides a large surface area and allows for precise control over molecular diffusion, leading to superior reaction efficiency and product selectivity in various chemical transformations.[1] Its stable Brønsted acidity at elevated temperatures makes it particularly suitable for applications in heterogeneous catalysis.

Q2: What are the key parameters that influence the catalytic performance of mesoporous this compound?

A2: The catalytic performance is significantly influenced by several factors during synthesis, including:

  • Synthesis Method: Different methods like sol-gel, micro-emulsion, and hydrothermal synthesis yield materials with varying particle sizes, surface areas, and pore structures.[2]

  • Choice of Precursors and Templates: The silicon and phosphorus precursors, along with the structure-directing agent (surfactant), determine the final composition and porous architecture.

  • Calcination Temperature and Time: These parameters are crucial for removing the template and forming a stable mesoporous structure.

  • Surface Functionalization: Modifying the surface with functional groups can enhance selectivity and activity towards specific reactions.[3]

Q3: How can I improve the dispersion of active sites on my mesoporous catalyst?

A3: Achieving high dispersion of active metal or metal oxide particles is critical for maximizing catalytic activity. Strategies include selecting an appropriate catalyst preparation method (e.g., impregnation, precipitation, one-pot co-condensation), using suitable promoters, and adding modifying agents to the precursor solution before impregnation.[4]

Q4: What are the common causes of deactivation in mesoporous this compound catalysts?

A4: Catalyst deactivation can occur through several mechanisms, including:

  • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[5]

  • Sintering: Thermal degradation leading to the loss of surface area and agglomeration of active particles.[4]

  • Poisoning: Strong adsorption of impurities from the feedstock onto the active sites.[1][6]

  • Leaching: Dissolution of active components into the reaction medium.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and application of mesoporous this compound catalysts.

Synthesis and Structural Issues
Problem Possible Causes Troubleshooting Steps
Low Surface Area Incomplete removal of the template (surfactant).Optimize calcination temperature and duration. Perform thermal gravimetric analysis (TGA) to confirm complete template removal.
Collapse of the mesoporous structure during synthesis or calcination.Adjust the synthesis pH, aging time, and temperature. Use a slower heating rate during calcination.
Inappropriate ratio of precursors to template.Systematically vary the molar ratios of silicon source, phosphorus source, and surfactant.
Poorly Ordered Mesoporous Structure Incorrect concentration of the structure-directing agent (surfactant).Adjust the surfactant concentration. For KIT-6 materials, Pluronic P123 concentrations below 0.017 M are often required for a cubic structure.
Inadequate aging time or temperature.Increase the aging time and/or temperature to allow for better self-assembly of the mesostructure.
Use of an inappropriate solvent.The choice of alcohol can influence micelle formation and the resulting pore structure.
Irregular Particle Morphology Uncontrolled hydrolysis and condensation rates of the silica precursor.Control the pH and temperature of the reaction mixture. The type of base used (e.g., NaOH vs. NH4OH) can affect morphology.
Inappropriate surfactant concentration.The concentration of the surfactant can influence the shape of the resulting nanoparticles.
Catalytic Performance Issues
Problem Possible Causes Troubleshooting Steps
Low Catalytic Activity Low dispersion of active sites.Refer to FAQ Q3 for strategies to improve dispersion.
Insufficient number of accessible active sites.Optimize the pore size and structure to ensure reactants can access the active sites.
Catalyst deactivation (coking, poisoning, sintering).Refer to the "Catalyst Deactivation and Regeneration" section below.
Mass transfer limitations.Decrease the particle size of the catalyst or increase the pore diameter to facilitate diffusion of reactants and products.
Low Selectivity Presence of undesirable active sites.Functionalize the surface to passivate non-selective sites or introduce promoters to enhance selectivity towards the desired product.
Inappropriate reaction temperature or pressure.Optimize reaction conditions. Lower temperatures can sometimes increase selectivity by minimizing side reactions.
Incorrect pore size.The pore size can influence product selectivity through confinement effects. Synthesize materials with different pore diameters to study this effect.
Catalyst Instability (Leaching of Active Species) Weak interaction between the active species and the support.Use a stronger binding method for the active species, such as grafting or co-condensation, instead of simple impregnation.
Harsh reaction conditions (e.g., high temperature, aggressive solvents).Modify the catalyst to enhance its stability under the required reaction conditions or explore milder reaction parameters.

Data Presentation

Table 1: Influence of Synthesis Method on Mesoporous Silica Nanoparticle Properties
Synthesis MethodParticle Size (nm)Surface Area (m²/g)Pore Diameter (nm)Reference
Sol-Gel (S1)50111.04-[2]
Micro-Emulsion (S2)20-30164-[2]
Hydrothermal (S3)15538.72-[2]
Green Method-8002.5[4]
Table 2: Effect of TEOS:CTAB Ratio and Calcination Temperature on Mesoporous Silica Catalyst Properties and Performance in Hydrocracking
Catalyst IDTEOS:CTAB RatioCalcination Temp. (°C)Si (%)Pore Diameter (nm)Total Pore Volume (cc/g)Bio-gasoline Selectivity (%)Kerosene Selectivity (%)Reference
MCT21-5002:1500-----[7]
MCT41-5004:1500-----[7]
MCT81-5008:150045.3131.9120.04092.247.76[7]

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Nanocrystalline this compound

This protocol is adapted from a non-hydrolytic sol-gel synthesis method.[2]

Materials:

  • Silicon Acetate (Si(OAc)₄)

  • Tris(trimethylsilyl) phosphate (OP(OSiMe₃)₃, TTP)

  • Pluronic P123 (block copolymer template)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox under an inert atmosphere, dissolve silicon acetate in anhydrous toluene.

  • Slowly add a solution of TTP in toluene to the silicon acetate solution with vigorous stirring. The molar ratio of Si:P should be maintained at 5:6.

  • After 30 minutes of stirring, add a solution of Pluronic P123 in toluene and continue stirring for another 30 minutes.

  • Allow the mixture to stand at room temperature. A clear, colorless gel should form within 1 hour.

  • Age the gel at 80°C for one week.

  • Dry the resulting xerogel under vacuum for 48 hours.

  • Calcine the white xerogel in air at 500°C for 4 hours to remove the Pluronic P123 template and form the mesoporous nanocrystalline this compound.[2]

Protocol 2: Functionalization of Mesoporous Silica with Amino Groups

This protocol describes a post-synthesis grafting method.[3]

Materials:

  • Calcined Mesoporous Silica

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

Procedure:

  • Dry the mesoporous silica at 120°C under vacuum for 2 hours to remove any physisorbed water.

  • Suspend the activated silica in anhydrous toluene under an inert atmosphere.

  • Add APTES to the suspension and reflux the mixture for 24 hours.

  • After cooling to room temperature, collect the functionalized material by centrifugation or filtration.

  • Wash the solid product thoroughly with anhydrous toluene to remove any unreacted APTES.

  • Dry the final product at 80°C under vacuum for 2 hours.

Protocol 3: Catalyst Deactivation and Regeneration

Deactivation: Catalyst deactivation is a common issue that can be caused by coking, sintering, or poisoning.[8][9]

Regeneration Protocol (for Coking):

  • Place the deactivated catalyst in a tube furnace.

  • Heat the catalyst to a high temperature (e.g., 500-600°C) under a controlled flow of an oxidizing gas, such as air or a mixture of oxygen and an inert gas.

  • Hold the temperature for a specific duration to ensure complete combustion of the carbonaceous deposits.

  • Cool the catalyst down to room temperature under an inert gas flow.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis and Testing cluster_synthesis Synthesis Stage cluster_functionalization Functionalization (Optional) cluster_testing Catalytic Testing cluster_regeneration Deactivation & Regeneration s1 Precursor & Template Mixing s2 Sol-Gel Formation & Aging s1->s2 s3 Drying s2->s3 s4 Calcination s3->s4 f1 Grafting with Organosilane s4->f1 Post-synthesis Modification t1 Catalyst Loading in Reactor s4->t1 Direct Use f2 Washing & Drying f1->f2 f2->t1 t2 Reaction under Controlled Conditions t1->t2 t3 Product Analysis (e.g., GC-MS) t2->t3 d1 Catalyst Deactivation t3->d1 Performance Decline r1 Regeneration (e.g., Calcination) d1->r1 r1->t1 Reuse

Caption: Workflow for synthesis, functionalization, and testing of mesoporous catalysts.

troubleshooting_logic Troubleshooting Logic for Low Catalytic Activity cluster_characterization Material Characterization Checks cluster_synthesis_params Review Synthesis Parameters cluster_reaction_cond Evaluate Reaction Conditions cluster_solutions Potential Solutions start Low Catalytic Activity Observed c1 Low Surface Area? start->c1 c2 Poor Pore Ordering? start->c2 c3 Incorrect Pore Size? start->c3 r1 Mass Transfer Limitations? start->r1 r2 Catalyst Deactivation? start->r2 s1 Optimize Calcination c1->s1 s3 Vary Precursor/Template Ratios c1->s3 s2 Adjust Aging Time/Temp c2->s2 c2->s3 c3->s3 sol1 Decrease Particle Size / Increase Pore Diameter r1->sol1 sol2 Perform Catalyst Regeneration r2->sol2

Caption: Decision tree for troubleshooting low catalytic activity.

catalyst_deactivation Catalyst Deactivation Pathways and Regeneration cluster_mechanisms Deactivation Mechanisms cluster_regeneration Regeneration Methods deactivation Catalyst Deactivation coking Coking (Carbon Deposition) deactivation->coking sintering Sintering (Thermal Degradation) deactivation->sintering poisoning Poisoning (Impurity Adsorption) deactivation->poisoning reg_coking Oxidative Treatment (Calcination) coking->reg_coking reg_sintering Difficult to Reverse (May require re-dispersion) sintering->reg_sintering reg_poisoning Chemical Washing or Thermal Treatment poisoning->reg_poisoning

Caption: Common catalyst deactivation pathways and corresponding regeneration strategies.

References

Investigating the stability of silicon orthophosphate under varying pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Silicon Orthophosphate Stability

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silicon-containing phosphate biomaterials, herein referred to as this compound. The stability of these materials is critically dependent on the pH of the surrounding aqueous environment.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" in the context of biomaterials?

A1: "this compound" is a general term for materials containing silicon, phosphorus, and oxygen. In biomaterials science, this most often refers to silicon-substituted hydroxyapatites (Si-HA), silicophosphate glasses, or calcium phosphosilicate (CPS) ceramics.[1][2][3][4] These materials are designed to be bioactive and biocompatible, often for applications in bone regeneration.[3][5]

Q2: How does pH generally affect the stability of this compound materials?

A2: The stability of this compound materials is highly pH-dependent.

  • Acidic conditions (pH < 7): Generally lead to increased dissolution of the material.[6] At low pH, both the phosphate and silicate networks can be hydrolyzed.

  • Neutral to Alkaline conditions (pH ≥ 7): The behavior is more complex. While the silica network's hydrolysis can be initiated by basic pH, the dissolution of the overall material may be suppressed in some compositions due to the formation of passivating layers, such as silica gel or calcium phosphate precipitates.[7][8][9]

Q3: Why is silicon incorporated into phosphate-based biomaterials?

A3: Silicon is incorporated to enhance the material's bioactivity. The release of silicic acid is known to stimulate osteoblast proliferation and collagen formation, which are crucial for bone regeneration.[5][10] Additionally, silicon substitution can alter the material's dissolution rate and mechanical properties.[1][11]

Q4: What are the primary degradation products of this compound in an aqueous environment?

A4: The primary degradation products are ions that are released into the solution. These typically include calcium (Ca²⁺), phosphate (PO₄³⁻) in various protonated forms, and silicic acid (Si(OH)₄).[8][10] The specific ions and their concentrations will depend on the material's composition and the pH of the solution.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action(s)
Rapid Material Dissolution Low pH Environment: The experimental medium may be too acidic, accelerating the hydrolysis of both silicate and phosphate components.[6]1. Measure the pH of your solution. 2. If the pH is below 6.5, consider using a buffered solution to maintain a physiological pH (around 7.4). 3. For applications requiring lower pH, select a this compound composition specifically designed for higher stability in acidic conditions.
Inconsistent Ion Release Fluctuating pH: Unbuffered solutions can experience pH shifts as the material dissolves, altering the rate of ion release.[9] Material Inhomogeneity: The distribution of silicon and phosphate within the material may not be uniform.1. Use a suitable biological buffer (e.g., TRIS, PBS) to stabilize the pH of the immersion solution.[7] 2. Verify the homogeneity of your material using characterization techniques like SEM-EDX.
Formation of an Unexpected Surface Layer Precipitation from Solution: At neutral to alkaline pH, the release of calcium and phosphate ions can lead to the precipitation of a new calcium phosphate layer on the material's surface.[8][9] A silica-gel layer can also form.[8]1. This is often an expected part of the material's bioactive behavior. 2. Characterize the surface layer using techniques like FTIR, XRD, or SEM to identify its composition (e.g., hydroxyapatite, amorphous calcium phosphate).
Poor Bioactivity or Cell Response Incorrect Ion Release Profile: The rate of silicon and calcium release may be too slow or too fast to optimally stimulate cell activity. Surface Passivation: A dense, non-porous surface layer may have formed, preventing further ion release and interaction with cells.1. Analyze the concentration of dissolved silicon and calcium ions in your cell culture medium over time using ICP-AES. 2. Adjust the material's composition or surface area (e.g., by using porous scaffolds) to tailor the ion release kinetics. 3. Correlate the ion release data with the observed cellular response.

Experimental Protocols

Protocol 1: pH-Dependent Dissolution Study

This protocol outlines a static method to assess the stability of this compound at different pH values.

  • Material Preparation: Prepare samples of your this compound material with a known surface area and weight.

  • Buffer Preparation: Prepare a series of buffered solutions at desired pH values (e.g., pH 4.5, 7.4, and 9.0). Use buffers that will not interfere with ion analysis (e.g., TRIS buffer).

  • Immersion: Immerse the prepared samples in the buffered solutions in sealed containers at a controlled temperature (e.g., 37°C). Ensure a consistent ratio of material surface area to solution volume.

  • Time-Point Sampling: At predetermined time points (e.g., 1, 6, 24, 72 hours), extract an aliquot of the solution from each container.

  • Ion Analysis: Analyze the concentration of silicon, phosphorus, and calcium in the collected aliquots using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).

  • pH Monitoring: Measure the pH of the bulk solution at each time point to check for significant drifts.

  • Data Analysis: Plot the concentration of each released ion as a function of time for each pH condition.

Protocol 2: Surface Characterization After pH Exposure

This protocol is for analyzing changes to the material's surface after immersion.

  • Sample Exposure: Following a dissolution study (as in Protocol 1), carefully remove the material samples from the buffer solutions.

  • Rinsing and Drying: Gently rinse the samples with deionized water to remove any residual buffer salts and then dry them under vacuum or in a desiccator.

  • Structural Analysis (XRD): Use X-ray Diffraction (XRD) to determine if any new crystalline phases (e.g., hydroxyapatite) have formed on the surface.

  • Chemical Bond Analysis (FTIR): Use Fourier-Transform Infrared Spectroscopy (FTIR) to detect changes in the chemical bonds (e.g., formation of Si-OH or P-O-H groups) on the surface.

  • Morphological Analysis (SEM): Use Scanning Electron Microscopy (SEM) to visualize changes in the surface morphology, such as the formation of a precipitate layer or evidence of corrosion.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Silicon Orthophosphate Samples C Immerse Samples in Buffers at 37°C A->C B Prepare Buffered Solutions (Varying pH) B->C D Collect Solution Aliquots at Time Intervals C->D E Retrieve Solid Samples Post-Immersion C->E F Ion Analysis of Solution (ICP-AES) D->F G Surface Analysis of Solids (SEM, XRD, FTIR) E->G

Caption: Workflow for pH stability testing of this compound.

Caption: Troubleshooting logic for rapid material dissolution.

References

Technical Support Center: Overcoming Insolubility Challenges of Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the insolubility challenges of silicon orthophosphate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often insoluble in aqueous solutions?

A1: The insolubility of this compound can be attributed to the formation of a stable, cross-linked Si-O-P network. This structure is resistant to hydrolysis under neutral pH conditions, leading to poor solubility in many common laboratory solvents.

Q2: What are the main factors influencing the solubility of this compound?

A2: The primary factors affecting solubility are pH, temperature, the presence of chelating or complexing agents, and the material's physical form (crystalline vs. amorphous). At soil pH levels above 6.5, inorganic phosphate tends to precipitate with calcium, forming slightly soluble calcium phosphate, while at lower pH, it adsorbs to iron and aluminum oxides.[1]

Q3: Can the synthesis method affect the solubility of this compound?

A3: Yes, the synthesis method plays a crucial role. Amorphous (non-crystalline) forms of silicon-based materials generally exhibit enhanced solubility due to their disordered atomic structure.[2] Synthesis techniques that produce amorphous nanoparticles can improve water dispersibility.[3][4]

Q4: Are there any alternative compounds to consider if this compound insolubility cannot be overcome for my application?

A4: Depending on the specific requirements of your experiment, you might consider silicon-substituted hydroxyapatite or silicophosphate glasses, which can be engineered for controlled dissolution.[5][6] Water-soluble functionalized silicon nanoparticles are another option for biomedical applications.[3]

Troubleshooting Guide

Issue 1: Precipitate formation when preparing a this compound solution in a biological buffer.

Possible Causes:

  • pH of the buffer: The pH of the buffer may be in a range where this compound has minimal solubility.

  • Reaction with buffer components: Components of the buffer, such as calcium or magnesium salts, may be reacting with the this compound to form insoluble precipitates.[7]

  • Concentration: The concentration of this compound may be too high for the chosen solvent.

Solutions:

  • Adjust the pH: Systematically adjust the pH of the buffer. Silicate solubility generally increases in alkaline conditions.

  • Use a different buffer system: Switch to a buffer system that does not contain ions known to precipitate with phosphates or silicates.

  • Lower the concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.

  • Use a chelating agent: The addition of a chelating agent can help to sequester metal ions that may be causing precipitation.[8]

Issue 2: Inconsistent results in cell-based assays using this compound.

Possible Causes:

  • Precipitation in culture medium: The compound may be precipitating in the complex environment of the cell culture medium, leading to variable effective concentrations.

  • Interaction with media components: Proteins and other molecules in the serum of the culture medium can interact with and precipitate the compound.

  • Toxicity of insoluble particles: The insoluble particles themselves may be exerting a cytotoxic effect on the cells, confounding the results.

Solutions:

  • Prepare a stable stock solution: Dissolve the this compound in a suitable solvent at a high concentration and then dilute it into the cell culture medium immediately before use.

  • Filter the final solution: After dilution into the medium, filter the solution through a sterile syringe filter to remove any precipitates before adding it to the cells.

  • Characterize the solution: Use analytical techniques such as dynamic light scattering (DLS) to check for the presence of nanoparticles or aggregates in your final solution.

  • Consider serum-free media: If possible, conduct experiments in serum-free media to reduce interactions with proteins.

Data Summary

The following table summarizes the general effects of various factors on the solubility of silicon and phosphate compounds, based on available literature.

FactorEffect on SolubilityNotes
pH Highly influential. Silicate solubility generally increases at alkaline pH. Phosphate solubility is complex and depends on the cations present.[1]The optimal pH for dissolving this compound needs to be determined empirically.
Temperature Increased temperature can sometimes increase solubility, but can also promote precipitation in complex mixtures like cell culture media.[7]The effect of temperature should be tested for your specific application.
Chelating/Complexing Agents Can significantly increase solubility by binding to metal ions that form insoluble precipitates.[8]Examples include EDTA, citrate, and various polycarboxylates.
Ionic Strength Can have a complex effect. High ionic strength can either increase or decrease the adsorption and oligomerization of silicic acid depending on the pH.[9]The effect of ionic strength should be considered when working in high-salt buffers.
Physical Form Amorphous forms are generally more soluble than crystalline forms.[2]Synthesis of amorphous this compound could be a strategy to improve solubility.

Experimental Protocols

Protocol 1: General Method for Solubilization of Inorganic Phosphates for In Vitro Assays

This protocol is a general guideline and may require optimization for this compound.

  • Initial Solvent Screening:

    • Test the solubility of a small amount of this compound in a range of solvents, including deionized water, ethanol, DMSO, and various buffers (e.g., Tris, HEPES, PBS).

    • Observe for any visible precipitate after vigorous vortexing and allowing the solution to stand.

  • pH Adjustment:

    • Prepare a suspension of this compound in deionized water.

    • Gradually add a dilute solution of NaOH or KOH while monitoring the pH with a calibrated pH meter. Observe if the compound dissolves at a specific pH.

    • Conversely, for acidic conditions, use a dilute solution of HCl.

  • Use of Chelating Agents:

    • Prepare a solution of a chelating agent (e.g., 10 mM EDTA) in a suitable buffer.

    • Add the this compound to this solution and stir for an extended period (e.g., several hours) at a controlled temperature.

  • Sonication:

    • If the compound is still not fully dissolved, use a bath or probe sonicator to break down aggregates and aid dissolution.

  • Filtration:

    • Once a seemingly clear solution is obtained, centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining insoluble material.

    • Carefully collect the supernatant. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.

  • Concentration Determination:

    • Determine the concentration of soluble silicon and/or phosphate in the final solution using appropriate analytical methods such as inductively coupled plasma optical emission spectrometry (ICP-OES) or colorimetric assays.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start with Silicon Orthophosphate Powder solvent_screening Solvent Screening (Water, Buffers, etc.) start->solvent_screening ph_adjustment pH Adjustment (Acidic and Alkaline) solvent_screening->ph_adjustment chelators Addition of Chelating Agents ph_adjustment->chelators sonication Sonication chelators->sonication centrifugation Centrifugation and Supernatant Collection sonication->centrifugation filtration Sterile Filtration (0.22 µm) centrifugation->filtration characterization Characterization of Soluble Fraction (e.g., ICP-OES) filtration->characterization end Soluble Silicon Orthophosphate Solution characterization->end

Caption: A step-by-step workflow for the solubilization of this compound.

logical_relationships Factors Affecting this compound Solubility solubility This compound Solubility ph pH solubility->ph temperature Temperature solubility->temperature chelators Chelating Agents solubility->chelators physical_form Physical Form (Amorphous vs. Crystalline) solubility->physical_form ionic_strength Ionic Strength solubility->ionic_strength

Caption: Key factors influencing the solubility of this compound.

References

Validation & Comparative

A Comparative Analysis of Silicon Orthophosphate and Aluminum Phosphate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of silicon orthophosphate and aluminum phosphate, two inorganic compounds with existing and potential applications in the pharmaceutical sciences. While aluminum phosphate is a well-established vaccine adjuvant and antacid, this compound is an emerging biomaterial with promising applications in bone regeneration and drug delivery. This document aims to provide an objective analysis of their properties, performance, and underlying biological mechanisms based on available experimental data.

I. Physicochemical Properties

A summary of the key physicochemical properties of this compound and aluminum phosphate is presented below. It is important to note that many properties of aluminum phosphate can vary depending on its specific crystalline form and degree of hydration[1]. Data for this compound is primarily for the anhydrous form, Si₃(PO₄)₄.

PropertyThis compound (Si₃(PO₄)₄)Aluminum Phosphate (AlPO₄)
Molecular Weight 464.14 g/mol [2]121.95 g/mol
Appearance White crystalline powder, dry powder, or pellets[2][3]White, odorless, crystalline powder[4]
Solubility in Water 1.085 g/L at 20°C[5]Insoluble
Crystal Structure Crystalline[6]Amorphous or crystalline (e.g., berlinite)[1]
Thermal Stability High thermal stability[2][6]High thermal stability
Biocompatibility Generally considered biocompatible[3][7]Considered safe and biocompatible for approved uses[4][8]

II. Comparative Performance Analysis

A. Adjuvant Properties in Vaccines

Aluminum phosphate is a widely used adjuvant in human vaccines, known to primarily elicit a Th2-biased immune response[9][10]. Its mechanism of action is multifaceted, involving a "depot effect" for slow antigen release, enhancement of antigen uptake by antigen-presenting cells (APCs), and activation of the innate immune system[1][11]. A key pathway in this process is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome[1][11].

The adjuvant properties of pure this compound are not as well-documented. However, related silicon-containing materials, such as silica nanoparticles (SiO₂), have demonstrated significant adjuvant effects. Studies have shown that silica nanoparticles can enhance both humoral and cellular immune responses, comparable to or even exceeding that of aluminum adjuvants in some cases[9][12]. The immunomodulatory effects of silica nanoparticles are thought to involve the activation of APCs and the stimulation of cytokine production[10]. "BioSilicon™," a form of porous silicon, has also been shown to have adjuvant activity equivalent to alum[2]. While these findings are promising, further research is needed to specifically elucidate the adjuvant potential of this compound.

B. Drug Delivery Applications

Both aluminum phosphate and silicon-based materials are being explored as carriers for drug delivery.

Aluminum Phosphate nanoparticles have been investigated for their potential in targeted drug delivery systems[8]. Their porous structure and surface chemistry can be modified to load and control the release of therapeutic agents. Green synthesis methods are being developed to produce aluminum phosphate nanoplates with unique structural properties for such applications[8].

Silicon-based materials , particularly mesoporous silica nanoparticles, have been extensively studied as drug delivery vehicles due to their high surface area, tunable pore size, and biocompatibility[13][14][15]. These properties allow for high drug loading capacities and controlled release profiles. This compound itself can be synthesized as a mesoporous material, suggesting its potential as a drug carrier[2]. The biodegradability of silicon-based nanoparticles into orthosilicic acid, a bioavailable form of silicon, is another advantageous feature.

Direct comparative studies on the drug delivery performance of this compound and aluminum phosphate are currently lacking in the scientific literature.

III. Biological Signaling Pathways

A. Aluminum Phosphate and the NLRP3 Inflammasome Pathway

The adjuvant effect of aluminum phosphate is significantly mediated by the activation of the NLRP3 inflammasome in APCs like macrophages and dendritic cells. This signaling cascade is a critical component of the innate immune response.

NLRP3_Activation cluster_APC Antigen Presenting Cell (APC) AlPO4 Aluminum Phosphate (Particulate) Phagocytosis Phagocytosis AlPO4->Phagocytosis Uptake Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Lysosomal_Destabilization Lysosomal Destabilization & Cathepsin B Release Phagolysosome->Lysosomal_Destabilization NLRP3_Inflammasome NLRP3 Inflammasome Assembly Lysosomal_Destabilization->NLRP3_Inflammasome Activates Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Cleaves Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->NLRP3_Inflammasome IL1b Mature IL-1β (Secreted) Caspase1->IL1b Cleaves IL18 Mature IL-18 (Secreted) Caspase1->IL18 Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Immune_Response Inflammation & Adaptive Immune Response IL1b->Immune_Response Promotes Pro_IL18 Pro-IL-18 Pro_IL18->Caspase1 IL18->Immune_Response Promotes

Caption: NLRP3 inflammasome activation by aluminum phosphate.

B. Silicon Compounds and Osteogenic Signaling Pathways

Silicon, in various forms, has been shown to promote bone formation (osteogenesis) by influencing key signaling pathways in bone marrow stromal cells (BMSCs) and osteoblasts. While specific data for this compound is limited, studies on silicate ions and silicon-substituted biomaterials point to the involvement of the Wnt/β-catenin and MAPK/ERK pathways.

Osteogenesis_Signaling cluster_cell Osteoblast / BMSC cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK/ERK Pathway Si_ions Silicon Ions Wnt_Receptor Wnt Receptor Complex Si_ions->Wnt_Receptor Activates MAPK_Cascade MAPK Cascade (Ras-Raf-MEK-ERK) Si_ions->MAPK_Cascade Activates beta_catenin β-catenin (stabilized) Wnt_Receptor->beta_catenin Nucleus_Wnt Nucleus beta_catenin->Nucleus_Wnt Translocation Gene_Expression_Wnt Osteogenic Gene Expression (e.g., Runx2) Nucleus_Wnt->Gene_Expression_Wnt Osteoblast_Diff Osteoblast Proliferation & Differentiation Gene_Expression_Wnt->Osteoblast_Diff Leads to ERK p-ERK MAPK_Cascade->ERK Nucleus_MAPK Nucleus ERK->Nucleus_MAPK Translocation Gene_Expression_MAPK Upregulation of Collagen Type I Nucleus_MAPK->Gene_Expression_MAPK Gene_Expression_MAPK->Osteoblast_Diff Leads to AlPO4_Synthesis Start Start Prepare_Solutions Prepare Aqueous Solutions: 1. Aluminum Salt (e.g., AlCl₃) 2. Phosphate Salt (e.g., Na₃PO₄) 3. Base (e.g., NaOH) Start->Prepare_Solutions Mix Slowly add Phosphate Solution and Base to Aluminum Salt Solution with vigorous stirring Prepare_Solutions->Mix Precipitation Formation of Aluminum Phosphate Precipitate Mix->Precipitation Aging Age the suspension (e.g., overnight with stirring) Precipitation->Aging Wash Wash the precipitate repeatedly with deionized water (e.g., via centrifugation) Aging->Wash Dry Dry the precipitate (e.g., in an oven at 80°C) Wash->Dry Calcination Optional: Calcine at high temperature (e.g., 500°C) to obtain crystalline phase Dry->Calcination End End Product: Aluminum Phosphate Nanoparticles Dry->End Amorphous Calcination->End SiPO4_Synthesis Start Start Mix_Reactants Mix Silicon Source (e.g., SiO₂) and Phosphorus Source (e.g., H₃PO₄ or a phosphate salt) Start->Mix_Reactants Grind Thoroughly grind the mixture to ensure homogeneity Mix_Reactants->Grind Heat Heat the mixture at a controlled rate to a high temperature (e.g., 1050°C) Grind->Heat Hold Hold at the high temperature for several hours (e.g., 5 hours) Heat->Hold Cool Cool down to room temperature Hold->Cool Grind_Final Grind the resulting solid to obtain a fine powder Cool->Grind_Final End End Product: This compound Powder Grind_Final->End

References

Comparing the properties of silicon orthophosphate and ferric orthophosphate.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Silicon Orthophosphate and Ferric Orthophosphate for Scientific Applications

This guide provides a detailed, objective comparison of the physicochemical properties, synthesis, and applications of this compound and ferric orthophosphate. The information is intended for researchers, scientists, and professionals in drug development and materials science, supported by experimental data and methodologies.

Introduction to the Compounds

Ferric Orthophosphate (FePO₄) is a well-defined inorganic compound composed of iron in the +3 oxidation state and the phosphate anion. It exists in several anhydrous and hydrated polymorphic forms.[1] Commonly appearing as a yellowish-white or buff-colored powder, it is widely recognized for its applications in lithium-ion batteries, as a nutritional supplement for iron fortification, and in agriculture as a molluscicide.[2][3] While insoluble in water, it readily dissolves in dilute mineral acids, a property crucial for its bioavailability.[4][5]

This compound (Si₃(PO₄)₄) is an advanced inorganic material whose designation can be ambiguous, as the field more broadly includes a range of "silicophosphates" with varying stoichiometries (e.g., SiP₂O₇, Si₅P₆O₂₅).[6][7][8] For the purpose of this guide, we will focus on the Si₃(PO₄)₄ formulation. This compound is noted for its exceptional thermal stability and its potential use in the development of advanced ceramics, glasses, and solid-state electrolytes.[6][9] Its synthesis typically involves high-temperature reactions between silicon and phosphorus precursors.[6][9]

Comparative Analysis of Physicochemical Properties

The fundamental properties of these two compounds differ significantly, dictating their respective applications.

PropertyThis compound (Si₃(PO₄)₄)Ferric Orthophosphate (FePO₄)
Molecular Formula Si₃(PO₄)₄FePO₄
Molecular Weight 464.14 g/mol [10]150.82 g/mol [11]
Appearance White powder or crystalline solid[9]Yellowish-white to buff-colored powder[11]
Density Data not consistently available~2.8 - 3.06 g/cm³[1]
Melting Point High thermal stability, specific melting point not well-defined[9]Decomposes at high temperatures (~250 °C for dihydrate)[1]
Solubility in Water Reported as 1.085 g/L at 20 °C; dissociatesGenerally considered insoluble[4][5]. Dihydrate: 0.642 g/100 mL at 100 °C[1][5]
Solubility in Acid SolubleReadily soluble in mineral acids (e.g., HCl)[4][5][11]
Solubility Product (Ksp) Not availableCrystalline (Strengite): ~10⁻²⁶.⁸; Amorphous: ~10⁻²¹.⁸[5][12]
Common Crystal Structure Unique framework of silicate and phosphate anions[6]Orthorhombic (adopts α-quartz structure)[1]

Applications in Research and Development

The distinct properties of each compound lead to their use in separate fields.

Application AreaThis compound / SilicophosphatesFerric Orthophosphate
Energy Storage Potential as a solid-state electrolyte for lithium-ion batteries due to high ionic conductivity and thermal resilience.[6]A critical precursor in the synthesis of Lithium Iron Phosphate (LiFePO₄) cathodes for lithium-ion batteries.[2]
Biomedical & Pharma Silicophosphates and silicon-doped calcium phosphates are researched for bone regeneration and tissue engineering. Mesoporous silica (not a phosphate) is widely used for drug delivery.Used as a nutritional supplement for iron fortification in foods to treat and prevent anemia.[3][13] Its bioavailability is a key area of study.[14][15]
Materials Science Utilized in the production of advanced ceramics and glasses due to high thermal stability and chemical resistance.[6]Used in steel and metal manufacturing processes.
Catalysis Mesoporous forms show catalytic activity in organic reactions like methylstyrene dimerization.[7]Used as a catalyst for certain selective oxidation reactions.[16]
Other Employed as a flame retardant in polymers and coatings.[9]Used as an approved molluscicide in organic farming.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative synthesis protocols and a standard characterization workflow.

Protocol 1: Synthesis of Ferric Orthophosphate via Co-Precipitation

This method is widely used for its scalability and control over particle characteristics.[2]

  • Solution Preparation : Prepare an aqueous solution of a ferric salt, such as ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O), and a phosphorus source, like phosphoric acid (H₃PO₄), in deionized water.[2]

  • Precipitation : Transfer the mixed solution to a stirred tank reactor. Control the temperature (e.g., 60-90°C) and pH. A precipitating agent, such as a sodium hydroxide solution, is added dropwise to induce the formation of ferric orthophosphate precipitate.[2][17]

  • Aging : The resulting slurry is continuously stirred and aged in the solution for a period of 6-10 hours to allow for particle growth and stabilization.[2]

  • Washing and Filtration : The precipitate is separated from the solution by filtration. It is then washed multiple times with deionized water until the filtrate reaches a neutral pH, removing unreacted ions.[2]

  • Drying : The washed filter cake is dried in an oven at a moderate temperature (e.g., 80-120°C) to obtain the final ferric orthophosphate powder.[2]

Protocol 2: Synthesis of this compound via Solid-State Reaction

This method leverages high temperatures to drive the reaction between solid precursors.[6][9]

  • Precursor Mixing : A silicon source (e.g., high-purity silica gel, SiO₂) and a phosphorus source (e.g., phosphoric acid, H₃PO₄) are intimately mixed. For example, silica gel and 85% phosphoric acid can be ground together in a specific molar ratio (e.g., P₂O₅/SiO₂ = 1).[8]

  • Heat Treatment : The homogenous mixture is placed in a crucible and subjected to a programmed heat treatment. This often involves a gradual temperature ramp-up to a high calcination temperature.

  • Calcination : The mixture is heated to temperatures ranging from 500°C to 900°C for several hours (e.g., 8 hours) to facilitate the solid-state reaction and form the crystalline silicophosphate phase.[8][18] The specific temperature determines the final crystalline product (e.g., SiP₂O₇ at 500°C or Si₅O(PO₄)₆ at 800°C).[8][18]

  • Cooling and Grinding : After calcination, the material is cooled to room temperature. The resulting solid is then ground into a fine powder for characterization and use.

Protocol 3: Determination of Solubility via Shake-Flask Method

This is a standard method for determining the equilibrium solubility of sparingly soluble compounds like ferric orthophosphate.[5]

  • System Preparation : Prepare the desired solvent systems (e.g., deionized water, 0.1 N HCl).

  • Addition of Solute : Add an excess amount of the phosphate powder to a known volume of the solvent in a sealed flask. The excess solid is critical to ensure equilibrium with a saturated solution.[5]

  • Equilibration : Place the sealed flasks in a constant temperature shaker bath and agitate for a sufficient period to reach equilibrium (typically 24 to 72 hours).[5] The system has reached equilibrium when the concentration of the dissolved solute remains constant over successive measurements.

  • Phase Separation : After equilibration, separate the solid and liquid phases. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Concentration Analysis : Analyze the concentration of the dissolved species (e.g., iron or phosphorus) in the clear filtrate using a suitable analytical technique, such as Inductively Coupled Plasma (ICP) spectrometry.[14]

  • Calculation : Calculate the solubility from the measured concentration and the initial volume of the solvent.

Visualized Workflows and Relationships

Diagrams created using DOT language provide clear visual representations of complex processes.

G cluster_0 Synthesis of Ferric Orthophosphate (Precipitation) A Prepare Solutions (Ferric Salt + Phosphate Source) B Mix & React in Reactor (Control Temp & pH) A->B C Age Precipitate (6-10 hours) B->C D Filter & Wash Solid C->D E Dry Powder (80-120°C) D->E F Final FePO₄ Product E->F G cluster_1 Synthesis of Silicophosphate (Solid-State) P1 Mix Precursors (e.g., SiO₂ + H₃PO₄) P2 Grind to Homogenize P1->P2 P3 High-Temp Calcination (500-900°C, >4h) P2->P3 P4 Cool to Room Temp P3->P4 P5 Grind to Fine Powder P4->P5 P6 Final Silicophosphate Product P5->P6 G cluster_2 Logical Workflow: Material Characterization & Application S Synthesis Method (e.g., Precipitation, Solid-State) Prop Physicochemical Properties (Particle Size, Crystallinity, Morphology) S->Prop influences Char Characterization Techniques (XRD, SEM, Solubility Assay) Prop->Char measured by App Target Application (e.g., Drug Delivery, Battery Cathode) Prop->App dictates performance in Char->Prop quantifies

References

Methods for validating the determined crystal structure of silicon orthophosphate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining and validating the crystal structure of materials is paramount. This guide provides a comparative overview of key methods for validating the determined crystal structure of silicon orthophosphate (Si₃(PO₄)₄), a material of interest in various scientific fields.

The process of crystal structure determination does not end with the initial solution. Rigorous validation is crucial to ensure the accuracy and reliability of the structural model. This involves a multi-pronged approach, combining crystallographic data analysis with spectroscopic and computational techniques to provide a comprehensive assessment of the determined structure.

Comparison of Validation Methods

A variety of experimental and computational methods can be employed to validate the crystal structure of this compound. Each technique offers unique insights into the structural integrity of the material.

MethodPrincipleStrengthsWeaknesses
X-ray Diffraction (XRD) with Rietveld Refinement A powder X-ray diffraction pattern is collected and the entire profile is fitted to a calculated pattern based on a hypothesized crystal structure model.Provides detailed information on lattice parameters, atomic positions, site occupancies, and phase purity.[1][2][3] Widely accessible.Requires a good initial structural model. Can sometimes yield a good fit for an incorrect structure.[4]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the local chemical environment of specific nuclei (e.g., ³¹P and ²⁹Si) within the crystal lattice, providing information on coordination and connectivity.Highly sensitive to the local environment of atoms. Can distinguish between different crystallographic sites.[5][6][7] Essential for confirming coordination numbers.Does not provide long-range structural information. Can be complex to interpret for materials with multiple crystallographic sites.[8]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Vibrational spectroscopy techniques that probe the characteristic vibrational modes of chemical bonds (e.g., P-O and Si-O) within the material.Provides information about the functional groups present and their bonding environment.[9][10][11] Relatively quick and non-destructive.Can be difficult to assign all vibrational modes definitively. Provides indirect structural information.
Computational Modeling (e.g., Density Functional Theory - DFT) Theoretical calculations are used to predict the stable crystal structure and properties of the material based on first principles.[12][13]Allows for the comparison of the experimentally determined structure with a theoretically stable model. Can predict properties not easily measured.The accuracy of the results depends on the level of theory and computational parameters used. Does not replace experimental validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of crystal structures. Below are protocols for the key experimental techniques.

X-ray Diffraction (XRD) with Rietveld Refinement
  • Sample Preparation: The this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

  • Data Collection: The powder XRD pattern is collected using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα). Data is typically collected over a wide 2θ range with a small step size and sufficient counting time to obtain good statistics.

  • Initial Model: An initial structural model for this compound is obtained from the literature (e.g., for the monoclinic P2₁/c or hexagonal P6₃ polymorphs) or from structure solution programs.[1] This model includes the space group, approximate lattice parameters, and atomic positions.

  • Rietveld Refinement: The Rietveld refinement is performed using specialized software (e.g., GSAS-II, FullProf).[14] The following parameters are sequentially or simultaneously refined to minimize the difference between the observed and calculated diffraction profiles:

    • Scale factor and background parameters.

    • Lattice parameters.

    • Peak profile parameters (e.g., Gaussian and Lorentzian components).

    • Atomic coordinates and isotropic/anisotropic displacement parameters.

    • Site occupancy factors if there is a possibility of atomic substitution.

  • Validation of Refinement: The quality of the fit is assessed by examining the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ² = (Rwp/Rexp)²). A smooth, featureless difference plot indicates a good fit. The refined structural parameters should be chemically reasonable (e.g., bond lengths and angles).

Solid-State NMR Spectroscopy
  • Sample Preparation: The powdered this compound sample is packed into an NMR rotor (e.g., 4 mm zirconia).

  • ³¹P Magic Angle Spinning (MAS) NMR:

    • A ³¹P MAS NMR spectrum is acquired on a solid-state NMR spectrometer.

    • Typical experiments involve a single-pulse excitation with high-power proton decoupling.

    • The spinning speed is set to a moderate rate (e.g., 10-15 kHz) to move spinning sidebands away from the isotropic peaks.

    • The chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).

    • The number of distinct phosphorus environments can be determined from the number of isotropic peaks.[5]

  • ²⁹Si MAS NMR:

    • A ²⁹Si MAS NMR spectrum is acquired. Due to the low natural abundance and long relaxation times of ²⁹Si, cross-polarization (CP) from ¹H (if present) or direct polarization with longer recycle delays may be necessary.

    • The chemical shifts are referenced to an external standard (e.g., tetramethylsilane).

    • The coordination number of silicon can be determined from the chemical shift value. For this compound, a chemical shift consistent with six-coordinated silicon is expected.[5]

FTIR and Raman Spectroscopy
  • FTIR Spectroscopy:

    • A small amount of the powdered sample is mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

    • The FTIR spectrum is recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Characteristic absorption bands for P-O and Si-O stretching and bending vibrations are identified and compared with literature values for orthophosphates and silicates.[15]

  • Raman Spectroscopy:

    • The powdered sample is placed on a microscope slide and irradiated with a monochromatic laser source.

    • The scattered light is collected and analyzed to obtain the Raman spectrum.

    • Vibrational modes corresponding to P-O and Si-O bonds are identified. Raman spectroscopy is particularly sensitive to symmetric stretching modes and can provide complementary information to FTIR.[9][10]

Validation Workflow

The logical flow of the validation process can be visualized as a series of steps, starting from the initial structure determination and culminating in a fully validated crystal structure.

CrystalStructureValidation cluster_exp Experimental Determination cluster_refinement Refinement cluster_validation Validation cluster_final Final Output XRD_Data X-ray Diffraction Data Collection (Single Crystal or Powder) Initial_Model Initial Structural Model (Direct Methods, Patterson, etc.) XRD_Data->Initial_Model Rietveld Rietveld Refinement Initial_Model->Rietveld Crystallographic_Checks Crystallographic Checks (R-factors, Goodness-of-fit) Rietveld->Crystallographic_Checks Spectroscopy Spectroscopic Analysis (NMR, FTIR, Raman) Rietveld->Spectroscopy Computational Computational Modeling (DFT) Rietveld->Computational Geometric_Analysis Geometric Analysis (Bond Lengths/Angles) Crystallographic_Checks->Geometric_Analysis Validated_Structure Validated Crystal Structure Geometric_Analysis->Validated_Structure Spectroscopy->Validated_Structure Computational->Validated_Structure

Caption: Workflow for the validation of a determined crystal structure.

By employing a combination of these robust validation methods, researchers can ensure the accuracy and integrity of the determined crystal structure of this compound, providing a solid foundation for further material characterization and application development.

References

Benchmarking the Performance of Silicon Orthophosphate in Solid-State Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, more energy-dense solid-state batteries has led to the exploration of a wide array of solid electrolyte materials. Among these, silicon-based electrolytes, particularly those in the lithium-silicon-phosphorus-oxygen (Li-Si-P-O) family, often referred to as silicon orthophosphates or more commonly as lithium silicon phosphorus oxynitrides (LiSiPON) when nitrogen is incorporated, have garnered attention. This guide provides an objective comparison of the performance of silicon orthophosphate-type solid electrolytes with other leading alternatives, supported by experimental data and detailed methodologies.

Comparative Performance of Solid-State Electrolytes

The efficacy of a solid-state electrolyte is determined by a combination of key performance metrics. The following table summarizes the quantitative data for this compound (represented by LiSiPON) and its main competitors: Lithium Phosphorus Sulfide (LPS), Lithium Lanthanum Zirconium Oxide (LLZO), and Lithium Phosphorus Oxy-nitride (LiPON).

Performance MetricThis compound (LiSiPON)Lithium Phosphorus Sulfide (LPS)Lithium Lanthanum Zirconium Oxide (LLZO)Lithium Phosphorus Oxy-nitride (LiPON)
Ionic Conductivity (S/cm) at Room Temperature ~10⁻⁵ - 10⁻⁶[1]~10⁻³ - 10⁻⁴~10⁻⁴~10⁻⁶
Electrochemical Stability Window (V vs. Li/Li⁺) ~5.5[1]1.7 - 2.1~6[2]~5.5[1]
Interfacial Resistance with Li Metal (Ω·cm²) ModerateLow (but reactive)High (can be reduced with coatings)Low
Cycling Stability GoodModerate (interfacial reactions)Good (with modifications)Excellent
Synthesis Method Sputtering, PLDBall milling, solid-state reactionHigh-temperature solid-state reactionSputtering
Mechanical Properties Amorphous, flexible thin filmSoft, ductileHard, brittle ceramicAmorphous, flexible thin film

Experimental Protocols

Accurate benchmarking of solid-state electrolyte performance relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the ionic conductivity of the solid electrolyte.

Methodology:

  • Sample Preparation: The solid electrolyte material is typically pressed into a dense pellet of known thickness and cross-sectional area. For thin-film electrolytes like LiSiPON, the film is deposited on a substrate with pre-patterned electrodes.

  • Cell Assembly: The electrolyte is sandwiched between two ion-blocking electrodes (e.g., gold or platinum) to create a symmetric cell (Blocking Electrode | Solid Electrolyte | Blocking Electrode). The cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.

  • EIS Measurement: Electrochemical Impedance Spectroscopy is performed using a potentiostat. A small AC voltage (typically 5-10 mV) is applied across a wide frequency range (e.g., 1 MHz to 0.1 Hz).[3][4][5]

  • Data Analysis: The resulting Nyquist plot (plotting the negative imaginary impedance versus the real impedance) is analyzed. The bulk resistance (R_bulk) of the electrolyte is determined from the intercept of the semicircle with the real axis at high frequency.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R_bulk * A) where L is the thickness of the electrolyte and A is the cross-sectional area of the electrodes.[4]

Electrochemical Stability Window Determination via Cyclic Voltammetry (CV)

Objective: To determine the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.

Methodology:

  • Cell Assembly: A two or three-electrode cell is assembled with the solid electrolyte as the separator. The working electrode can be an inert material like stainless steel or a composite of the electrolyte with a conductive additive (e.g., carbon) to maximize the reaction interface.[6] A lithium metal electrode serves as both the counter and reference electrode.

  • CV Measurement: Cyclic voltammetry is performed by sweeping the potential of the working electrode at a slow scan rate (e.g., 0.1-1 mV/s) between a defined voltage range.[7][8]

  • Data Analysis: The resulting voltammogram (current vs. voltage) is analyzed. The onset of a significant increase in anodic current indicates the oxidation limit of the electrolyte, while a sharp increase in cathodic current indicates the reduction limit. The potential range between these limits defines the electrochemical stability window (ESW).[6][9][10]

Interfacial Stability and Cycling Performance via Galvanostatic Cycling

Objective: To evaluate the stability of the interface between the electrolyte and the electrodes and the overall cycling performance of a full cell.

Methodology:

  • Full Cell Assembly: A full battery cell is assembled, typically with a lithium metal anode, the solid electrolyte separator, and a cathode material (e.g., LiCoO₂, NMC).

  • Galvanostatic Cycling: The cell is cycled at a constant current density (e.g., C/10 rate) between set voltage limits.[11][12][13] The charge and discharge capacities are recorded for each cycle.

  • Performance Metrics:

    • Capacity Retention: The percentage of the initial discharge capacity retained after a certain number of cycles.

    • Coulombic Efficiency: The ratio of the discharge capacity to the charge capacity for each cycle. A value close to 100% indicates high reversibility.

    • Voltage Profile: The shape and evolution of the charge-discharge curves over cycling can indicate changes in internal resistance and degradation mechanisms.

  • Interfacial Resistance Monitoring: EIS can be performed at different cycle intervals to monitor changes in the interfacial resistance, which provides insights into the stability of the electrode-electrolyte interface.

Visualizations

Experimental Workflow for Benchmarking Solid-State Electrolytes

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Comparison Synthesis Solid Electrolyte Synthesis (e.g., Sputtering, Ball Milling) EIS Ionic Conductivity (EIS) Synthesis->EIS Sample Preparation CV Electrochemical Stability (CV) Synthesis->CV Cell Assembly Cycling Cycling Performance (Galvanostatic Cycling) Synthesis->Cycling Full Cell Fabrication Performance_Metrics Key Performance Metrics EIS->Performance_Metrics CV->Performance_Metrics Cycling->Performance_Metrics Data_Table Comparative Data Table Performance_Metrics->Data_Table

Caption: Workflow for benchmarking the performance of solid-state electrolytes.

Logical Relationship of Key Performance Indicators for Solid-State Electrolytes

Performance_Indicators cluster_material Material Properties cluster_interface Interfacial Properties cluster_cell Cell Performance Ionic_Conductivity Ionic Conductivity Cycling_Stability Cycling Stability Ionic_Conductivity->Cycling_Stability Rate_Capability Rate Capability Ionic_Conductivity->Rate_Capability ESW Electrochemical Stability Window Interfacial_Stability Interfacial Stability ESW->Interfacial_Stability ESW->Cycling_Stability Mechanical_Properties Mechanical Properties Mechanical_Properties->Interfacial_Stability Interfacial_Resistance Interfacial Resistance Interfacial_Resistance->Rate_Capability Interfacial_Stability->Cycling_Stability Capacity_Retention Capacity Retention Cycling_Stability->Capacity_Retention

Caption: Key performance indicators for solid-state electrolytes and their interdependencies.

References

A Comparative Guide to Alternative Materials for Silicon Orthophosphate in Ceramic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Cordierite, Zirconium Silicate, and Lithium Aluminosilicate Glass-Ceramics as alternatives to Silicon Orthophosphate in specialized ceramic applications.

This guide provides a comprehensive analysis of three promising alternatives to this compound for use in advanced ceramic formulations. The selection of an appropriate ceramic material is critical for applications ranging from biomedical implants to electronic substrates, where properties such as biocompatibility, thermal stability, and mechanical strength are paramount. This document presents a side-by-side comparison of the key performance indicators of Cordierite, Zirconium Silicate, and Lithium Aluminosilicate glass-ceramics, supported by experimental data and detailed testing protocols.

Comparative Analysis of Material Properties

The following tables summarize the key quantitative data for this compound and the three alternative materials. These values represent typical ranges found in scientific literature and material datasheets and may vary depending on the specific composition and manufacturing process.

Table 1: Thermal and Mechanical Properties

PropertyThis compound (and related Phospho-silicates)CordieriteZirconium SilicateLithium Aluminosilicate (Glass-Ceramic)
Coefficient of Thermal Expansion (CTE) (x 10⁻⁶/K) ~1.8 - 5.5[1]1.4 - 2.6 (25-1000°C)[2]4.5[3]Near-zero or negative[4][5]
Flexural Strength (MPa) 40 - 120[1]17 - 325[6][7]450[8]~80 - 109[5][9]
Compressive Strength (MPa) -165 - 420[6][10]--
Young's Modulus (GPa) -103 - 150[2][10]-~50[5]
Hardness (Mohs) -~7[2]7.5[11]-
Maximum Service Temperature (°C) >1000[1]~1200[2]~1650[8]800 - 1000[4]

Table 2: Electrical and Biocompatibility Properties

PropertyThis compoundCordieriteZirconium SilicateLithium Aluminosilicate (Glass-Ceramic)
Dielectric Constant @ 1 MHz High (120 x 10⁵ at 300°C for SiP₂O₇)[12]4.7 - 5.5[6][10]8.8[8]Low[13]
Biocompatibility Considered biocompatible[14]Generally considered biocompatible[2]Excellent biocompatibility, used in dental implants[11]Generally considered biocompatible, used in dental applications[4]
Cytotoxicity Low (for silicon-based materials)[15][16]Low[2]Low[11]Some studies suggest potential for cytotoxicity that decreases over time[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.

Thermal Expansion Measurement

Standard: ASTM E228 - Standard Test Method for Linear Thermal Expansion of Solid Materials with a Push-Rod Dilatometer

Methodology:

  • Specimen Preparation: A rigid solid specimen is fabricated with a defined geometry, typically a cylinder or a rectangular bar of a specific length.

  • Apparatus: A push-rod dilatometer, consisting of a furnace for controlled heating and cooling, a sample holder, and a push-rod connected to a displacement sensor (e.g., LVDT), is used.

  • Procedure:

    • The specimen is placed in the dilatometer.

    • The system is heated at a controlled rate over the desired temperature range (e.g., -180°C to 900°C).

    • The change in length of the specimen is continuously measured by the displacement of the push-rod.

    • The temperature is simultaneously recorded using a thermocouple.

  • Data Analysis: The coefficient of linear thermal expansion (α) is calculated from the slope of the length change versus temperature curve.

Flexural Strength (Modulus of Rupture)

Standard: ASTM C1161 - Standard Test Method for Flexural Strength of Advanced Ceramics at Ambient Temperature

Methodology:

  • Specimen Preparation: Rectangular bar specimens of prescribed dimensions are prepared.

  • Apparatus: A universal testing machine equipped with a three-point or four-point bending fixture is used. The four-point bending fixture is generally preferred as it subjects a larger portion of the specimen to the maximum stress.

  • Procedure:

    • The specimen is placed on the support spans of the fixture.

    • A compressive load is applied to the specimen at a constant crosshead speed until fracture occurs.

  • Data Analysis: The flexural strength (σ) is calculated using the formula for either three-point or four-point bending, based on the fracture load, specimen dimensions, and fixture spans.

Dielectric Constant Measurement

Standard: ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation

Methodology:

  • Specimen Preparation: A flat, parallel-sided disc or plate of the ceramic material is prepared.

  • Apparatus: A capacitance bridge or an LCR meter, along with a test fixture with electrodes, is used.

  • Procedure:

    • The specimen is placed between the electrodes of the test fixture.

    • The capacitance of the specimen is measured at a specific frequency (e.g., 1 MHz).

    • The capacitance of the empty test fixture (air capacitance) is also measured.

  • Data Analysis: The dielectric constant (εr) is calculated as the ratio of the capacitance of the specimen to the capacitance of the empty fixture.

Biocompatibility Assessment

Standards:

  • ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

  • ISO 10993-6: Biological evaluation of medical devices — Part 6: Tests for local effects after implantation.

Methodology (In Vitro Cytotoxicity - ISO 10993-5):

  • Cell Culture: A suitable mammalian cell line (e.g., L929 mouse fibroblasts) is cultured.

  • Extraction: Extracts of the ceramic material are prepared by incubating the material in a cell culture medium for a specified time and temperature.

  • Cell Exposure: The cultured cells are exposed to the material extracts.

  • Assessment: Cell viability and proliferation are assessed using quantitative methods such as the MTT assay, which measures mitochondrial activity.

Methodology (In Vivo Implantation - ISO 10993-6):

  • Animal Model: A suitable animal model (e.g., rabbit, rat) is selected.

  • Implantation: The sterile ceramic material is surgically implanted into a specific tissue site (e.g., muscle, bone).

  • Observation Period: The animals are observed for a predetermined period to assess the local tissue response.

  • Histopathological Evaluation: After the observation period, the implant site and surrounding tissue are explanted, sectioned, and examined microscopically to evaluate the inflammatory response, tissue integration, and any signs of toxicity.

Visualizing Biological Interactions and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological signaling pathways and experimental workflows relevant to the evaluation of these ceramic materials.

Experimental_Workflow_Flexural_Strength cluster_prep Specimen Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Prep Prepare rectangular bar specimen (ASTM C1161) Mount Mount specimen in 4-point bend fixture Prep->Mount Load Apply compressive load at constant rate Mount->Load Fracture Specimen fractures Load->Fracture Record Record fracture load Fracture->Record Calculate Calculate Flexural Strength (MPa) Record->Calculate

Caption: Workflow for determining the flexural strength of a ceramic material according to ASTM C1161.

BMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_outcome Cellular Response BMP2 BMP2 Ligand (from Silicate/Zirconate ions) Receptor BMP Receptor Complex (Type I & II) BMP2->Receptor Smad158 Phosphorylation of SMAD1/5/8 Receptor->Smad158 Smad_complex SMAD Complex (SMAD1/5/8 + SMAD4) Smad158->Smad_complex Smad4 SMAD4 Smad4->Smad_complex Translocation Translocation to Nucleus Smad_complex->Translocation Runx2 Activation of Runx2 Transcription Factor Translocation->Runx2 Gene_expression Osteogenic Gene Expression (e.g., Alkaline Phosphatase, Osteocalcin) Runx2->Gene_expression Differentiation Osteoblast Differentiation Gene_expression->Differentiation

Caption: The BMP/SMAD signaling pathway activated by silicate and zirconate ions, promoting osteoblast differentiation.[17][18][19][20]

Macrophage_Activation_Workflow cluster_interaction Initial Interaction cluster_recognition Recognition and Phagocytosis cluster_signaling Intracellular Signaling cluster_response Macrophage Response Particles Ceramic Particles (e.g., Cordierite debris) Macrophage Macrophage Particles->Macrophage Recognition Pattern Recognition Receptors (e.g., TLRs) Macrophage->Recognition Phagocytosis Phagocytosis of Particles Recognition->Phagocytosis NFkB Activation of NF-κB Pathway Phagocytosis->NFkB MAPK Activation of MAPK Pathways Phagocytosis->MAPK Cytokine Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NFkB->Cytokine MAPK->Cytokine Inflammation Inflammatory Response Cytokine->Inflammation

Caption: A simplified workflow of macrophage activation in response to ceramic particles.[21][22][23][24]

References

A Comparative Guide to the Synthesis of Silicon Orthophosphate: Sol-Gel vs. Solid-State Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silicon orthophosphate (Si₃(PO₄)₄), a material of significant interest in fields ranging from catalysis to biomaterials, can be synthesized through various methods. The choice of synthesis route profoundly impacts the material's physicochemical properties and, consequently, its performance in different applications. This guide provides an objective comparison of two prominent synthesis techniques: the sol-gel method and the solid-state reaction, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

Introduction to Synthesis Methods

The sol-gel process is a wet-chemical technique that involves the evolution of a network of inorganic polymers from a solution of molecular precursors (a 'sol') to form a gel. This method is renowned for its ability to produce materials with high purity, homogeneity, and controlled porosity at relatively low temperatures.

The solid-state reaction method, a more traditional approach in materials synthesis, involves the direct reaction of solid starting materials at elevated temperatures. This technique is often simpler in terms of equipment but typically requires higher energy input and may result in materials with less controlled morphology and lower surface areas.

Experimental Protocols

Sol-Gel Synthesis of Mesoporous Nanocrystalline this compound

This non-hydrolytic sol-gel protocol is adapted from a method known to produce mesoporous nanocrystalline this compound (Si₅P₆O₂₅).[1]

Materials:

  • Silicon acetate (Si(OAc)₄)

  • Tris(trimethylsilyl) phosphate (OP(OSiMe₃)₃, TTP)

  • Toluene

  • Pluronic P123 (templating agent)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve silicon acetate in toluene at 80°C.

  • Add tris(trimethylsilyl) phosphate dropwise to the stirred solution. The molar ratio of Si:P should be maintained at 5:6 to achieve the stoichiometry of Si₅P₆O₂₅.[1]

  • After the addition is complete, stir the reaction mixture vigorously for 30 minutes.

  • Add a solution of Pluronic P123 in toluene to the reaction mixture and continue stirring for an additional 30 minutes.

  • A clear, colorless gel will form within approximately one hour.[1]

  • Age the gel at 80°C for one week, during which syneresis (the expulsion of liquid from the gel) will occur.

  • Dry the gel under a vacuum for 48 hours to obtain a white xerogel.

  • Calcine the xerogel in air at 500°C for 4 hours to remove the organic template and induce crystallization.[1]

  • Cool the resulting white powder in dry air to prevent hydrolysis of the Si-O-P bonds.

Solid-State Synthesis of this compound

The following is a generalized protocol for the solid-state synthesis of this compound, based on common practices for preparing mixed-oxide ceramics.

Materials:

  • A silicon precursor, such as silicon dioxide (SiO₂) or silicic acid (H₄SiO₄).

  • A phosphate precursor, such as phosphoric acid (H₃PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄).

Procedure:

  • Thoroughly mix the silicon and phosphate precursors in the desired stoichiometric ratio. This can be achieved by grinding the powders together in a mortar and pestle.

  • Place the mixed powder in a high-temperature-resistant crucible (e.g., alumina).

  • Heat the mixture in a furnace to a high temperature, typically in the range of 900°C to 1300°C. The exact temperature and duration will depend on the specific precursors and desired phase.

  • Hold the temperature for several hours to allow the solid-state reaction to proceed to completion. Multiple grinding and reheating cycles may be necessary to achieve a homogeneous product.[2]

  • After the reaction is complete, cool the furnace to room temperature.

  • The resulting product is a crystalline powder of this compound.

Data Presentation: A Quantitative Comparison

The choice of synthesis method has a significant impact on the final properties of the this compound. The following table summarizes key quantitative data for materials produced by both sol-gel and solid-state methods.

PropertySol-Gel SynthesisSolid-State Synthesis
Surface Area Up to 128 m²/g[1]Generally lower than sol-gel methods; specific data for Si₅P₆O₂₅ is not readily available, but typically results in materials with low surface area.
Pore Size Controlled, around 20 nm[1]Typically non-porous or possesses uncontrolled porosity.
Particle Size Nanocrystalline, with an average crystallite size of 16 nm[1]Generally results in larger, agglomerated particles, often in the micrometer range.
Crystallinity Crystalline Si₅P₆O₂₅ phase is formed at a relatively low temperature (500°C).[1]Requires high temperatures (often >900°C) to achieve high crystallinity.
Purity High purity can be achieved, with potential for minor silica impurities (5-8 wt%).[3]Purity depends on the purity of precursors and the completeness of the reaction. Unreacted starting materials can be a source of impurity.
Thermal Stability The Si-O-P framework is thermally stable. The material itself is synthesized at 500°C.Inherently high thermal stability due to the high-temperature synthesis process.

Visualization of Synthesis Workflows

To further elucidate the differences between the two synthesis methods, the following diagrams illustrate the key steps in each process.

Sol_Gel_Synthesis cluster_0 Solution Preparation cluster_1 Reaction and Gelation cluster_2 Post-Processing Precursors Silicon Acetate & Tris(trimethylsilyl) phosphate Mixing Mixing at 80°C Precursors->Mixing Solvent Toluene Solvent->Mixing Gelation Gel Formation Mixing->Gelation Aging Aging at 80°C Gelation->Aging Drying Vacuum Drying Aging->Drying Calcination Calcination at 500°C Drying->Calcination Final_Product_SG Mesoporous This compound Calcination->Final_Product_SG Solid_State_Synthesis cluster_0 Precursor Preparation cluster_1 High-Temperature Reaction cluster_2 Final Product Precursors_SS Silicon Precursor & Phosphate Precursor Mixing_SS Mechanical Mixing/ Grinding Precursors_SS->Mixing_SS Calcination_SS High-Temperature Calcination (>900°C) Mixing_SS->Calcination_SS Final_Product_SS Crystalline This compound Calcination_SS->Final_Product_SS

References

Orthophosphate-Silicate Blends Versus Traditional Blended Phosphates: A Comparative Guide to Corrosion Control

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two leading chemical approaches for mitigating corrosion in water distribution systems reveals distinct advantages and application-specific considerations for orthophosphate-silicate blends compared to traditional blended phosphates. While both inhibitor types aim to protect piping infrastructure and maintain water quality, their performance, particularly in the presence of common co-contaminants like iron and manganese, varies significantly.

Traditional blended phosphates, a long-standing solution in water treatment, combine orthophosphates for corrosion inhibition with polyphosphates for sequestering metals such as iron and manganese.[1][2][3][4] This dual-action approach aims to both passivate pipe surfaces and prevent aesthetic issues like discolored water.[3][5] Orthophosphates function by forming a protective film on the interior of pipes, reacting with metals like lead and copper to create insoluble compounds that adhere to the pipe wall.[2][6][7] Polyphosphates, on the other hand, act as sequestering agents, binding to soluble iron and manganese to prevent their oxidation and subsequent precipitation, which can cause "red water" complaints.[1][5][8]

However, recent research highlights a potential drawback of traditional blended phosphates. The polyphosphate component, while effective for sequestration, can in some cases interfere with the corrosion control function of orthophosphate and may even increase the release of dissolved lead by forming soluble lead-phosphate complexes.[6][8]

This has led to the exploration of alternative formulations, notably orthophosphate-silicate blends. These blends substitute polyphosphate with silicate, which also acts as a corrosion inhibitor by forming a protective film on pipe surfaces.[3][9] Emerging studies suggest that in water systems with elevated levels of iron and manganese, orthophosphate-silicate blends can offer superior performance in controlling lead corrosion while still managing discoloration.[10][11]

Performance Data: A Quantitative Comparison

A key study evaluating the performance of these inhibitor blends in the presence and absence of iron and manganese provides critical insights. The data, summarized below, highlights the nuanced effects of each treatment strategy on lead release.

Treatment ConditionTotal Lead Release (% change relative to orthophosphate alone)Dissolved Lead Release (% change relative to orthophosphate alone)Reference
Without Iron/Manganese
Ortho-trimetaphosphate (a polyphosphate)+23%+50%[10][11]
Ortho-silicateNot significantly different+30%[10][11]
With Iron/Manganese
Ortho-trimetaphosphate (a polyphosphate)pH-dependent effectHigher than matched control at pH 7.5, lower at pH 9.5[10]
Ortho-silicate-5% to -12%Higher than matched control[10][11]

Experimental Protocols

The comparative data presented is primarily derived from bench-scale batch reactor experiments designed to simulate corrosion under controlled conditions. A detailed methodology for such an experiment is outlined below.

Objective: To evaluate the efficacy of orthophosphate-silicate blends versus traditional blended phosphates (ortho-polyphosphate) for lead corrosion control in the presence and absence of iron and manganese.

Experimental Setup:

  • Reactors: Bench-scale batch reactors containing lead coupons of a specified surface area.

  • Test Water: Prepared to a specific water quality matrix, often mimicking the characteristics of a particular utility's water (e.g., pH, alkalinity, chlorine residual). For comparative studies, a base water is created and then spiked with the various inhibitor formulations and, where required, with iron and manganese.[10]

  • Inhibitor Dosing: The test water in each set of reactors is dosed with a specific concentration of the corrosion inhibitor being evaluated (e.g., orthophosphate alone, orthophosphate-polyphosphate blend, orthophosphate-silicate blend).

  • Stagnation Periods: The water in the reactors is typically changed on a regular schedule (e.g., daily on weekdays) to simulate periods of water use and stagnation in a distribution system.[10]

Sampling and Analysis:

  • At the end of each stagnation period, water samples are collected from each reactor.

  • The samples are analyzed for total and dissolved lead concentrations using appropriate analytical methods, such as inductively coupled plasma mass spectrometry (ICP-MS).

  • Water quality parameters such as pH, free chlorine, and phosphate concentrations are monitored regularly to ensure they remain within the target range.[10]

  • Apparent color of the water may also be measured to assess the effectiveness of sequestration.[11]

Visualizing the Mechanisms and Workflows

To better understand the underlying processes and experimental design, the following diagrams illustrate the corrosion control mechanisms and a typical experimental workflow.

Corrosion_Control_Mechanisms cluster_ortho_silicate Orthophosphate-Silicate Blend cluster_traditional_blend Traditional Blended Phosphate ortho_s Orthophosphate film_s Protective Film (e.g., Lead Phosphate, Iron Silicate) ortho_s->film_s Forms silicate Silicate silicate->film_s Forms pipe_s Pipe Surface film_s->pipe_s Passivates ortho_t Orthophosphate film_t Protective Film (e.g., Lead Phosphate) ortho_t->film_t Forms poly Polyphosphate sequestered Sequestered Fe/Mn Complex poly->sequestered Sequesters pipe_t Pipe Surface film_t->pipe_t Passivates metals Soluble Fe/Mn metals->sequestered

Corrosion control mechanisms of the two blend types.

Experimental_Workflow start Start: Prepare Test Water dosing Dose with Inhibitors (Ortho-Silicate vs. Ortho-Poly) start->dosing spiking Spike with Fe/Mn (for relevant conditions) dosing->spiking reactors Introduce Lead Coupons into Batch Reactors spiking->reactors stagnation Stagnation Period (e.g., 24-72 hours) reactors->stagnation sampling Collect Water Samples stagnation->sampling analysis Analyze for: - Total & Dissolved Lead - Water Quality Parameters - Apparent Color sampling->analysis repeat Repeat Cycle analysis->repeat repeat->stagnation Continue Experiment end End: Data Evaluation repeat->end Conclude

A typical workflow for a bench-scale corrosion study.

Conclusion

The choice between orthophosphate-silicate blends and traditional blended phosphates for corrosion control is not straightforward and depends heavily on the specific water chemistry of a given system. For utilities contending with high concentrations of iron and manganese, orthophosphate-silicate blends present a promising alternative that may more effectively reduce total lead release while still managing aesthetic water quality concerns.[10][11] However, the observed increase in dissolved lead with silicate blends under certain conditions necessitates careful evaluation and further study before widespread implementation.[10][11] Traditional blended phosphates remain a viable option, particularly in systems where iron and manganese are less problematic, but the potential for polyphosphate to increase lead solubility should be a key consideration in the selection of a corrosion control strategy.[8] Ultimately, pilot-scale testing that mimics the specific conditions of a water distribution system is crucial for selecting the most effective and appropriate corrosion inhibitor.

References

A Comparative Guide to the Structural Differences Between Pure and Silicon-Substituted Hydroxyapatite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural characteristics of pure hydroxyapatite (HA) and silicon-substituted hydroxyapatite (Si-HA), materials of significant interest in the fields of biomaterials and drug delivery. The incorporation of silicon into the hydroxyapatite lattice has been shown to enhance bioactivity, influencing properties critical for applications such as bone regeneration and implantable devices.[1][2][3] This document summarizes key structural differences supported by experimental data and provides detailed methodologies for the characterization techniques employed.

Structural Parameter Comparison

The substitution of silicon for phosphorus in the hydroxyapatite lattice introduces notable changes to its crystal structure. These alterations, including modifications to the unit cell dimensions and crystallinity, are critical determinants of the material's biological and chemical behavior. The following table summarizes quantitative data from a comparative study.

Structural ParameterPure Hydroxyapatite (HA)Silicon-Substituted Hydroxyapatite (Si-HA)Reference
Lattice Parameter 'a' (Å) 9.4219.418[1]
Lattice Parameter 'c' (Å) 6.8816.885[1]
Unit Cell Volume (ų) 528.8528.7[1]
Crystallinity (%) 9291[1]
Distortion Index (Dind) 4.1564.682[1]

The data indicates that silicon substitution leads to a slight decrease in the 'a' lattice parameter and a concurrent increase in the 'c' lattice parameter.[4][5] While the unit cell volume shows a minor decrease, a more significant change is observed in the distortion index, which increases with silicon incorporation, suggesting a distortion of the phosphate tetrahedra.[1][4] Furthermore, a slight reduction in crystallinity has been reported for Si-HA compared to pure HA.[1]

Experimental Methodologies

Accurate characterization of the structural differences between HA and Si-HA relies on precise experimental techniques. The following sections detail the protocols for the key analytical methods used in these evaluations.

X-ray Diffraction (XRD) with Rietveld Refinement

X-ray Diffraction is a primary technique for determining the crystallographic structure of a material. Rietveld refinement of the diffraction data allows for the precise calculation of lattice parameters and phase composition.

Experimental Protocol:

  • Sample Preparation: The HA and Si-HA powder samples are gently ground using an agate mortar and pestle to ensure a fine, homogeneous powder. The powder is then packed into a standard sample holder, ensuring a flat and level surface.

  • Data Collection: XRD patterns are collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 20° to 60° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Phase Identification: The collected diffraction patterns are compared to standard diffraction patterns from the ICDD (International Centre for Diffraction Data) database to identify the crystalline phases present. For pure and silicon-substituted hydroxyapatite, the primary phase should correspond to the JCPDS (Joint Committee on Powder Diffraction Standards) file 09-432.

  • Rietveld Refinement: The refinement of the crystal structure is performed using software such as FullProf or GSAS. The refinement process involves fitting a calculated diffraction pattern to the experimental data by adjusting various parameters, including lattice parameters, atomic positions, and peak shape profiles. This allows for the precise determination of the unit cell dimensions and quantitative phase analysis.

  • Crystallinity Calculation: The degree of crystallinity can be estimated from the XRD pattern by calculating the ratio of the area of the crystalline peaks to the total area of the diffraction pattern (crystalline peaks and amorphous halo). One common method involves the following equation: Xc = 1 - (V112/300 / I300) where I300 is the intensity of the (300) reflection and V112/300 is the intensity of the hollow between the (112) and (300) reflections.[1]

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a material. In the context of HA and Si-HA, it is particularly useful for observing changes in the phosphate and hydroxyl groups resulting from silicon substitution.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample powder (approximately 1-2 mg) is mixed with 200-300 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Collection: The FTIR spectrum is recorded using a spectrometer in the wavenumber range of 4000 to 400 cm⁻¹. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational bands. For hydroxyapatite, key bands include those for the phosphate group (PO₄³⁻) at approximately 1090, 1030, 962, 603, and 564 cm⁻¹, and the hydroxyl group (OH⁻) at around 3570 and 630 cm⁻¹. In Si-HA, the substitution of silicate (SiO₄⁴⁻) for phosphate groups can lead to a decrease in the intensity of the hydroxyl stretching and librational bands.[6][7] The appearance of new bands around 891 cm⁻¹ can be attributed to the SiO₄ group.[7]

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and microstructure of the materials, providing insights into particle size, shape, and aggregation.

Experimental Protocol:

  • Sample Preparation: A small amount of the powder is mounted on an aluminum stub using double-sided carbon tape. To prevent charging of the non-conductive samples, they are coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

  • Imaging: The prepared stub is placed in the SEM chamber. The sample is then imaged at various magnifications using an accelerating voltage typically in the range of 5-20 kV.

  • Microstructural Analysis: The obtained micrographs are analyzed to compare the morphology of the HA and Si-HA particles. Differences in particle size, shape, and the degree of agglomeration can be observed. Silicon substitution can influence the morphology, leading to changes from rod-like to more spherical or ribbon-like forms.[6]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures used to compare the structural properties of pure hydroxyapatite and silicon-substituted hydroxyapatite.

G cluster_synthesis Material Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Comparison synthesis_HA Pure HA Synthesis xrd XRD Analysis synthesis_HA->xrd ftir FTIR Spectroscopy synthesis_HA->ftir sem SEM Imaging synthesis_HA->sem synthesis_SiHA Si-HA Synthesis synthesis_SiHA->xrd synthesis_SiHA->ftir synthesis_SiHA->sem rietveld Rietveld Refinement xrd->rietveld spectral Spectral Analysis ftir->spectral morphology Morphological Analysis sem->morphology comparison Structural Comparison rietveld->comparison spectral->comparison morphology->comparison

Experimental workflow for comparing HA and Si-HA.

References

Performance comparison of mesoporous Si5P6O25 and FePO4 in catalytic reactions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Catalysis and Pharmaceutical Development

In the landscape of heterogeneous catalysis, the quest for efficient, selective, and robust catalysts is paramount. This guide provides a comparative analysis of two promising materials: mesoporous silicon pyrophosphate (Si₅P₆O₂₅) and iron(III) phosphate (FePO₄). While both are phosphate-based materials, their structural and acidic properties endow them with distinct catalytic behaviors. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental protocols and characterization data.

At a Glance: Key Performance Indicators

CatalystReactionConversion (%)Selectivity (%)Key Features
Mesoporous Si₅P₆O₂₅ α-Methylstyrene DimerizationHigh (data not specified in abstracts)Superior (data not specified in abstracts)Mesoporous structure, Brønsted acidity
FePO₄ α-Methylstyrene DimerizationData not availableData not availablePredominantly Lewis acidic sites[1]

Note: The dimerization of α-methylstyrene is an acid-catalyzed reaction. The performance of mesoporous Si₅P₆O₂₅ suggests that its acidic sites are effective for this transformation. While no specific data exists for FePO₄ in this reaction, its known Lewis acidity suggests potential catalytic activity.

Experimental Protocols: Synthesis of the Catalysts

Detailed and reproducible experimental protocols are crucial for the evaluation and application of catalytic materials. Below are the synthesis procedures for mesoporous Si₅P₆O₂₅ and a representative FePO₄ catalyst.

Synthesis of Mesoporous Si₅P₆O₂₅

This protocol is based on a non-aqueous sol-gel method.

Workflow for the Synthesis of Mesoporous Si₅P₆O₂₅

cluster_synthesis Synthesis of Mesoporous Si₅P₆O₂₅ precursors Precursors: - Silicon tetraacetate - Tris(trimethylsilyl) phosphate dissolution Dissolution in Toluene precursors->dissolution condensation Condensation Reaction dissolution->condensation template Template Addition: Pluronic P123 condensation->template gelation Gel Formation template->gelation aging Aging gelation->aging drying Drying under Vacuum aging->drying calcination Calcination drying->calcination product Mesoporous Si₅P₆O₂₅ calcination->product

Caption: Workflow for the synthesis of mesoporous Si₅P₆O₂₅.

Procedure:

  • Preparation of Precursor Solution: Dissolve silicon tetraacetate in toluene in a reaction vessel.

  • Addition of Phosphorus Precursor: Add tris(trimethylsilyl) phosphate to the solution.

  • Condensation: Stir the mixture to initiate the condensation reaction.

  • Template Addition: Introduce a solution of Pluronic P123 (a triblock copolymer surfactant) in toluene to the reacting mixture. This surfactant acts as a template for the formation of mesopores.

  • Gelation: Continue stirring until a gel is formed.

  • Aging: Age the gel to strengthen the silicate network.

  • Drying: Dry the gel under vacuum to remove the solvent.

  • Calcination: Calcine the dried gel in air to remove the organic template and yield the final mesoporous Si₅P₆O₂₅ material.

Synthesis of FePO₄ Catalyst

This protocol describes a common method for synthesizing FePO₄.

Workflow for the Synthesis of FePO₄

cluster_synthesis Synthesis of FePO₄ precursors Precursors: - Iron(III) nitrate nonahydrate - Ammonium dihydrogen phosphate dissolution Dissolution in Water precursors->dissolution evaporation Evaporation to Dryness dissolution->evaporation drying Drying evaporation->drying calcination Calcination drying->calcination product FePO₄ Powder calcination->product cluster_catalyst Catalyst Properties cluster_properties Acidic Properties cluster_reaction Catalytic Reaction cluster_performance Performance Si5P6O25 Mesoporous Si₅P₆O₂₅ bronsted Brønsted Acidity Si5P6O25->bronsted possesses high_performance High Activity & Selectivity (Proven) FePO4 FePO₄ lewis Lewis Acidity FePO4->lewis possesses potential_performance Potential Activity (Hypothesized) reaction α-Methylstyrene Dimerization bronsted->reaction catalyzes lewis->reaction can catalyze reaction->high_performance leads to reaction->potential_performance could lead to

References

Environmental Persistence of Phosphate: A Comparative Analysis of Calcium Phosphate and Silicon-Based Amendments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental persistence of phosphorus (P) derived from traditional calcium phosphate sources versus its behavior when soils are amended with silicon-based materials. The overuse of phosphate fertilizers is a primary driver of eutrophication in freshwater and coastal ecosystems, making the environmental fate of P a critical area of study. This document synthesizes experimental data on dissolution, soil interaction, and mobility to evaluate how these two approaches influence the retention and potential loss of phosphorus from terrestrial systems.

Introduction to Phosphate Environmental Persistence

Phosphorus is an essential nutrient for all life, yet its low availability in many soils limits agricultural productivity. To counteract this, soluble phosphate fertilizers are applied, but a large fraction can be rapidly immobilized in the soil, becoming unavailable to plants. This immobilized phosphate, along with excess applied fertilizer, is susceptible to loss through surface runoff and leaching, contributing to environmental pollution.

The environmental persistence of a phosphate source is determined by its solubility, its interactions with soil components, and its mobility with soil water.

  • Calcium phosphates , a major family of compounds found in soils and used as fertilizers, are characterized by low solubility that is highly dependent on pH. They tend to persist in soil through precipitation in alkaline conditions and strong adsorption to minerals in acidic conditions.

  • The concept of a discrete "silicon orthophosphate" compound as an agricultural product is not well-established in scientific literature. Instead, the role of silicon is understood through the application of silicate materials (e.g., calcium silicate, amorphous silica) which modify the soil environment and interact with phosphate. Silicon can influence phosphate persistence by competing for the same binding sites on soil minerals, thereby altering P mobility.

This guide compares the environmental fate of phosphate under these two scenarios: its inherent persistence as calcium phosphate versus its altered persistence in the presence of silicon amendments.

Comparative Analysis of Persistence Mechanisms

The environmental behavior of phosphate is governed by a complex interplay of dissolution, precipitation, and adsorption/desorption reactions.

Persistence of Calcium Phosphate:

When applied to soil, soluble forms of calcium phosphate, such as monocalcium phosphate, dissolve quickly. However, the released phosphate ions (H₂PO₄⁻ or HPO₄²⁻) rapidly react with soil components.

  • In Acidic Soils (pH < 6.5): Phosphate ions are strongly adsorbed onto the surfaces of iron (Fe) and aluminum (Al) oxides and hydroxides. This process, known as sorption, renders the phosphate immobile and less available to plants, leading to high persistence but low bioavailability.

  • In Alkaline Soils (pH > 7.0): Phosphate precipitates with calcium ions to form less soluble compounds like dicalcium phosphate and octacalcium phosphate, eventually converting to very stable hydroxyapatite.[1][2] This precipitation effectively locks P in the soil matrix, making it persistent and resistant to leaching.[3]

Due to these strong retention mechanisms, phosphate leaching from soils treated with calcium phosphate is generally low, unless the soil's phosphorus sorption capacity is saturated or water flows through preferential pathways like macropores.[3][4]

Influence of Silicon Amendments on Phosphate Persistence:

The application of silicon-containing materials, such as calcium silicate or amorphous silica, introduces dissolved silicate anions (H₃SiO₄⁻) into the soil solution. These silicate anions are chemically similar to phosphate anions and compete for the same adsorption sites on the surfaces of Fe and Al oxides.

This competitive interaction is the primary mechanism by which silicon alters phosphate persistence. By occupying some of the binding sites, silicon can:

  • Reduce Phosphate Sorption: Fewer sites are available for phosphate to bind to, decreasing the overall P sorption capacity of the soil or, more commonly, reducing the energy of P sorption.[5][6]

  • Increase Dissolved Phosphate: With reduced sorption, the concentration of phosphate in the soil solution can increase.[2] This may enhance plant availability but also increases the potential for P loss through leaching or runoff. The effect is most pronounced at higher rates of silicon application and in soils with pH values above 6.0-6.5.[6]

Therefore, while calcium phosphate's persistence is characterized by strong immobilization, silicon amendments can decrease this persistence by promoting a shift from the solid/sorbed phase to the mobile dissolved phase.

Quantitative Data Comparison

The following tables summarize experimental data comparing the solubility, soil sorption characteristics, and mobility of phosphate in the context of calcium phosphate and silicon amendments.

Table 1: Solubility of Common Calcium Phosphate Compounds

This table illustrates the intrinsic solubility of different calcium phosphate forms, which dictates their initial dissolution rate in soil. Lower solubility product (Ksp) values indicate lower solubility and higher persistence as a solid.

CompoundChemical FormulaSolubility Product (Ksp) at 25°CpH Stability RangeReference
Dicalcium Phosphate Dihydrate (Brushite)CaHPO₄·2H₂O~2.5 x 10⁻⁷Acidic (< 6.5)
Octacalcium PhosphateCa₈H₂(PO₄)₆·5H₂O~1.0 x 10⁻⁴⁷Near-Neutral
β-Tricalcium Phosphate (β-TCP)β-Ca₃(PO₄)₂~1.0 x 10⁻²⁹Neutral to Alkaline
Hydroxyapatite (HAP)Ca₅(PO₄)₃(OH)~1.0 x 10⁻⁵⁸Alkaline (> 7.0)

Note: Monocalcium phosphate is highly soluble and its Ksp is not typically reported in the context of persistence.

Table 2: Effect of Silicon Amendments on Phosphorus Sorption in Soil

This table presents data from soil sorption experiments, demonstrating how silicon amendments can alter the binding of phosphorus to soil particles. A lower bonding energy (k) or a higher concentration of water-extractable P indicates reduced sorption strength and potentially lower persistence.

ParameterSoil TypeControl (No Si)With Silicon Amendment% ChangeReference
P Bonding Energy (k) Andisol9.00 L/mg0.75 L/mg (with 5% Calcium Silicate)-91.7%[5]
Water Extractable P High-Yield Soil4 mg/kg10 mg/kg (with 3% Amorphous Silica)+150%[2]
Water Extractable P Low-Yield Soil10 mg/kg21 mg/kg (with 3% Amorphous Silica)+110%[2]
Resin-Extractable P Acid SoilNot specifiedSignificantly increased (with 1200 kg Si/ha)-[6]

Experimental Protocols

The data presented above are derived from standardized laboratory experiments. The detailed methodologies for two key types of experiments are provided below.

A. Phosphorus Sorption Isotherm Determination

This experiment quantifies the relationship between the concentration of phosphorus in a solution and the amount of phosphorus adsorbed by a soil at equilibrium.

Methodology:

  • Soil Preparation: Air-dry soil samples are passed through a 2-mm sieve to ensure homogeneity.

  • Solution Preparation: A series of standard solutions are prepared with increasing concentrations of P (e.g., 0, 5, 10, 25, 50, 100 mg P/L) from a stock solution of KH₂PO₄ or Ca(H₂PO₄)₂. The solutions are prepared in a background electrolyte, typically 0.01 M CaCl₂, to maintain a constant ionic strength.

  • Equilibration: A known mass of soil (e.g., 2 grams) is placed in a centrifuge tube with a specific volume of a standard P solution (e.g., 20 mL). A microbial inhibitor like toluene may be added.

  • Shaking: The tubes are sealed and agitated on a mechanical shaker for a set period (commonly 24 hours) at a constant temperature (e.g., 25°C) to allow the sorption reaction to reach equilibrium.

  • Analysis: After shaking, the samples are centrifuged at high speed (e.g., 6000 rpm for 10 minutes), and the supernatant is filtered through a 0.45-µm membrane filter.

  • Measurement: The concentration of soluble reactive phosphorus remaining in the filtered supernatant (the equilibrium concentration, C) is measured colorimetrically using the Murphy and Riley method or by Inductively Coupled Plasma (ICP) spectroscopy.

  • Calculation: The amount of P sorbed to the soil (S) is calculated as the difference between the initial P concentration and the final equilibrium concentration (C), adjusted for the solution volume and soil mass.

  • Modeling: The data (S vs. C) are fitted to isotherm models like the Langmuir or Freundlich equations to determine parameters such as the P sorption maximum (Smax) and bonding energy (k).

B. Soil Column Leaching Experiment

This experiment simulates the movement of water and dissolved substances through a soil profile to assess the potential for nutrient leaching.

Methodology:

  • Column Preparation: Intact soil cores or repacked soil columns of a specific diameter (e.g., 10 cm) and length (e.g., 30-50 cm) are prepared. The bottom of the column is fitted with a mesh or glass wool to retain soil while allowing leachate to exit.

  • Fertilizer Application: The phosphate source (e.g., granular calcium phosphate) and/or silicon amendment is applied to the soil surface at a rate representative of agricultural practices.

  • Irrigation/Leaching Events: The columns are irrigated periodically with a known volume of deionized water or a simulated rainfall solution at a controlled rate (e.g., 2.5 cm/day).

  • Leachate Collection: The effluent (leachate) that passes through the soil column is collected at regular intervals (e.g., after each irrigation event).

  • Analysis: The volume of the collected leachate is measured, and the samples are analyzed for different forms of phosphorus (e.g., dissolved reactive P, total P).

  • Data Interpretation: The concentration and total mass of P leached over time are calculated to determine the mobility of the applied phosphate and assess the environmental risk. After the experiment, the soil column can be sectioned by depth to analyze the vertical distribution of P remaining in the soil.

Visualizing Phosphate-Silicate Interactions in Soil

The following diagrams illustrate the key processes governing phosphate persistence in soil and the experimental workflow for its assessment.

G cluster_0 Scenario A: Calcium Phosphate Only cluster_1 Scenario B: Phosphate with Silicon Amendment P_applied_A Applied Phosphate (PO₄³⁻) P_solution_A P in Soil Solution P_applied_A->P_solution_A P_leached_A P Leaching/Runoff (Low Potential) P_solution_A->P_leached_A Mineral Soil Mineral Surface (Fe/Al Oxide) P_solution_A->Mineral High-Energy Sorption Ca_ions Ca²⁺ Ions P_solution_A->Ca_ions Precipitation (Alkaline pH) P_sorbed_A P Adsorbed to Fe/Al Oxides P_precipitated_A Precipitated Calcium Phosphate Mineral->P_sorbed_A Ca_ions->P_precipitated_A P_applied_B Applied Phosphate (PO₄³⁻) P_solution_B P in Soil Solution (Higher Concentration) P_applied_B->P_solution_B Si_applied_B Applied Silicate (SiO₄⁴⁻) Si_solution_B Si in Soil Solution Si_applied_B->Si_solution_B P_leached_B P Leaching/Runoff (Increased Potential) P_solution_B->P_leached_B Mineral_B Soil Mineral Surface (Fe/Al Oxide) P_solution_B->Mineral_B Sorption Si_solution_B->Mineral_B Competitive Sorption P_sorbed_B P Adsorbed (Reduced) Si_sorbed_B Si Adsorbed Mineral_B->P_sorbed_B Mineral_B->Si_sorbed_B

Caption: Phosphate and Silicate competition for soil binding sites.

G start Objective: Compare Environmental Persistence of P Sources prep Prepare Soil Columns (Homogenized Soil) start->prep treat Apply Treatments prep->treat control Treatment A: Calcium Phosphate treat->control Group 1 test Treatment B: P Source + Silicon Amendment treat->test Group 2 leach Initiate Leaching Cycles (Simulated Rainfall) control->leach test->leach collect Collect Leachate at Regular Intervals leach->collect soil_analyze Post-Experiment Soil Analysis (Section Columns, Measure Residual P) leach->soil_analyze End of Experiment analyze Analyze Leachate Samples (Measure P Concentration) collect->analyze analyze->leach Repeat Cycles data Calculate Cumulative P Loss and Vertical P Distribution analyze->data soil_analyze->data compare Compare Persistence & Mobility between Treatments data->compare

Caption: Experimental workflow for a comparative leaching study.

References

Silicon Substitution in Hydroxyapatite: A Comparative Analysis of Lattice Parameter Modifications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural effects of silicon substitution in hydroxyapatite, detailing experimental data, methodologies, and workflows.

The incorporation of silicon into the crystal structure of hydroxyapatite (HA), a primary mineral component of bone, has garnered significant attention in the field of biomaterials. This substitution, resulting in silicon-substituted hydroxyapatite (Si-HA), has been shown to enhance bioactivity and promote bone regeneration. A critical aspect of understanding the properties of Si-HA lies in the analysis of its crystallographic structure, specifically the changes in its lattice parameters. This guide provides a comparative analysis of the effects of silicon substitution on the 'a' and 'c' lattice parameters and the unit cell volume of hydroxyapatite, supported by experimental data from various studies.

Comparative Analysis of Lattice Parameters

The substitution of phosphate (PO₄³⁻) groups by silicate (SiO₄⁴⁻) groups in the hydroxyapatite lattice induces subtle but significant changes in the unit cell dimensions. These changes are primarily attributed to the differences in the ionic radii and bond lengths of silicon and phosphorus. The general trend observed is a complex interplay between the 'a' and 'c' axes of the hexagonal crystal structure of hydroxyapatite.

Below is a summary of experimental data from multiple studies, showcasing the impact of varying silicon content on the lattice parameters of hydroxyapatite.

Silicon Content (wt%)Synthesis Method'a' Lattice Parameter (Å)'c' Lattice Parameter (Å)Unit Cell Volume (ų)Reference
0Aqueous Precipitation9.4186.884528.7[1]
0.4Aqueous Precipitation9.4146.888528.4[1]
0.8Aqueous Precipitation9.4216.881528.8[2]
1.5Aqueous Precipitation9.4236.879528.9[2]
0 (Control)Solid-State Reaction9.4206.881528.6[3]
0.8 wt% Si (Si-HA0.8)Solid-State Reaction9.4176.885528.5[3]
1.6 wt% Si (Si-HA1.6)Solid-State Reaction9.4156.889528.6[3]

Note: The values presented are representative and may vary slightly between different studies due to variations in synthesis and characterization techniques.

The data indicates that silicon substitution does not follow a simple linear relationship with lattice parameter changes. Some studies report a decrease in the 'a' axis and an increase in the 'c' axis[1], while others show a slight increase in both parameters or more complex behavior[2][3]. These variations can be attributed to factors such as the synthesis method, the amount of silicon incorporated, and the charge compensation mechanism within the crystal lattice.

Experimental Protocols

The determination of hydroxyapatite lattice parameters following silicon substitution is primarily achieved through X-ray Diffraction (XRD) coupled with Rietveld refinement. This powerful analytical technique allows for the precise determination of the unit cell dimensions.

Synthesis of Silicon-Substituted Hydroxyapatite (Aqueous Precipitation Method)
  • Precursor Preparation : Prepare aqueous solutions of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), diammonium hydrogen phosphate ((NH₄)₂HPO₄), and tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) as the silicon source.

  • Reaction : Add the calcium nitrate solution to a reaction vessel. Separately, mix the diammonium hydrogen phosphate and TEOS solutions.

  • Precipitation : Slowly add the phosphate/silicate solution to the calcium nitrate solution while maintaining a constant pH (typically around 10-11) by adding ammonium hydroxide (NH₄OH). The reaction is typically carried out at room temperature with continuous stirring.

  • Aging : The resulting precipitate is aged in the mother liquor for a specified period (e.g., 24 hours) to allow for crystal growth and maturation.

  • Washing and Drying : The precipitate is then filtered, washed repeatedly with deionized water to remove any unreacted ions, and subsequently dried in an oven.

  • Calcination : The dried powder is often calcined at a high temperature (e.g., 700-900 °C) to improve crystallinity and remove any organic residues.

Characterization by X-ray Diffraction (XRD) and Rietveld Refinement
  • Sample Preparation : The synthesized Si-HA powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection : XRD patterns are collected using a diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation). The data is collected over a specific 2θ range with a defined step size and counting time.

  • Phase Identification : The collected XRD patterns are first analyzed to identify the crystalline phases present in the sample by comparing the peak positions and intensities to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD). The primary goal is to confirm the formation of a single-phase hydroxyapatite structure without any secondary phases like tricalcium phosphate (TCP) or calcium oxide (CaO)[4][5].

  • Rietveld Refinement : The Rietveld method is a full-pattern fitting technique used to refine the crystal structure parameters of the material. A theoretical diffraction pattern is calculated based on a known crystal structure model of hydroxyapatite. This calculated pattern is then fitted to the experimental XRD data by refining various parameters, including:

    • Lattice parameters ('a' and 'c')

    • Atomic coordinates

    • Site occupancy factors

    • Peak profile parameters

    • Background parameters

  • Data Analysis : The refinement process is iterated until the difference between the calculated and experimental patterns is minimized. The final refined lattice parameters provide a highly accurate measurement of the unit cell dimensions of the Si-HA sample.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for synthesizing and analyzing the effects of silicon substitution on hydroxyapatite lattice parameters.

ExperimentalWorkflow cluster_synthesis Synthesis of Si-HA cluster_characterization Characterization cluster_analysis Data Analysis & Comparison S1 Prepare Precursor Solutions (Ca, P, Si sources) S2 Aqueous Precipitation (Control pH) S1->S2 S3 Aging of Precipitate S2->S3 S4 Washing and Drying S3->S4 S5 Calcination S4->S5 C1 X-ray Diffraction (XRD) Data Collection S5->C1 Synthesized Si-HA Powder C2 Phase Identification C1->C2 C3 Rietveld Refinement C2->C3 C4 Determination of Lattice Parameters (a, c, V) C3->C4 A1 Compare with Pure HA C4->A1 A2 Analyze Effect of Si Content A1->A2

Caption: Experimental workflow for Si-HA synthesis and lattice parameter analysis.

Signaling Pathways and Biological Implications

While this guide focuses on the crystallographic effects of silicon substitution, it is important to note that these structural changes are believed to influence the biological response to Si-HA. The altered surface chemistry and dissolution properties resulting from silicon incorporation can impact cellular signaling pathways involved in osteogenesis. For instance, the release of silicic acid from Si-HA has been shown to stimulate the expression of genes related to collagen production and osteoblastic differentiation. Further research is ongoing to fully elucidate the complex signaling cascades activated by these advanced biomaterials. A simplified representation of a potential signaling pathway is provided below.

SignalingPathway cluster_cell Osteoblast SiHA Silicon-Substituted Hydroxyapatite (Si-HA) Ions Release of Si(OH)4 and Ca2+ ions SiHA->Ions Signal Uptake and Intracellular Signaling Ions->Signal Stimulation Membrane Cell Membrane Gene Gene Expression (e.g., Collagen Type I, Osteocalcin) Signal->Gene Diff Osteoblastic Differentiation Gene->Diff Bone Enhanced Bone Formation Diff->Bone

Caption: Simplified signaling cascade initiated by Si-HA dissolution.

References

Safety Operating Guide

Proper Disposal of Silicon Orthophosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of silicon orthophosphate (CAS No. 12037-47-7) in research and drug development environments. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a solid chemical that requires careful handling. The primary immediate hazard is its potential to cause serious eye damage.[1][2] Furthermore, when in contact with water or moisture, it can form phosphoric acid, which may render the waste corrosive.[2] Waste material that exhibits the characteristic of corrosivity (pH ≤ 2 or ≥ 12.5) is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, with the waste code D002.[2]

Hazard Classification & DataReference
GHS Hazard Statement H318: Causes serious eye damage
Signal Word Danger
Primary Route of Exposure Eyes, Skin, Inhalation
RCRA Hazardous Waste Potential D002 (Corrosivity) when wet
CAS Number 12037-47-7

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including:

    • Safety glasses with side shields or chemical splash goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

Step 2: Waste Collection

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Collect all solid this compound waste, including contaminated materials like weighing paper or spill cleanup debris, in a designated waste container.

  • The container must be clean, dry, and made of a material compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.

  • Keep the container tightly closed except when adding waste to prevent the absorption of moisture.[2]

Step 3: Labeling of Waste Container

  • Immediately label the waste container as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Do not use abbreviations.[4]

    • The date on which waste was first added to the container (the "accumulation start date").[4]

    • A clear indication of the associated hazards (e.g., "Corrosive when wet," "Causes Serious Eye Damage").

Step 4: Storage of Waste

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]

  • The storage area should be cool, dry, and well-ventilated.[2]

  • Ensure the container is stored away from incompatible materials, particularly aqueous solutions and sources of water.

  • Store acids and bases separately.[5]

Step 5: Arranging for Disposal

  • Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically not exceeding one year), arrange for its disposal.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][7]

  • Do not attempt to transport the waste off-site yourself.

Experimental Protocols

Corrosivity Determination (EPA Method 1110A)

To definitively determine if the this compound waste is hazardous due to corrosivity, a representative sample can be tested. This is particularly important if the waste has been exposed to moisture.

  • Objective: To measure the pH of the waste material when mixed with an equivalent weight of water.

  • Methodology:

    • A representative sample of the solid waste is obtained.

    • The sample is mixed with an equal weight of reagent water.

    • The mixture is stirred vigorously and allowed to stand for 5 minutes.

    • The pH of the aqueous phase is measured using a calibrated pH meter.

    • A pH value less than or equal to 2, or greater than or equal to 12.5, indicates that the waste exhibits the characteristic of corrosivity.

Disposal Pathway Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SiliconOrthophosphateDisposal start Generate Silicon Orthophosphate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Dry, Labeled Container ppe->collect is_wet Has waste been exposed to water/moisture? collect->is_wet label_corrosive Add 'Corrosive' Hazard to Label is_wet->label_corrosive Yes store Store in Satellite Accumulation Area (SAA) is_wet->store No label_corrosive->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end Disposal by Licensed Contractor contact_ehs->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Operational Guide for Handling Silicon Orthophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling silicon orthophosphate. Adherence to these guidelines will help maintain a safe laboratory environment and ensure proper chemical management.

Personal Protective Equipment (PPE)

While this compound is generally considered to be of low toxicity, appropriate personal protective equipment should always be worn to minimize exposure and prevent irritation.[1] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or safety glasses with side shields[1]Protects eyes from dust particles and potential splashes.
Hand Protection Impervious gloves (e.g., nitrile)Prevents direct skin contact and potential irritation.[1]
Body Protection Laboratory coat or coverallsProtects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if generating dust.Minimizes the inhalation of airborne particles. For silicon, OSHA recommends adhering to exposure limits for particulates not otherwise regulated.

Operational Plan: Safe Handling Procedure

Proper handling of this compound is crucial to prevent spills and minimize exposure. The following workflow outlines the step-by-step procedure for safe handling in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate Handling Area don_ppe Don PPE gather_materials Gather Materials & Equipment weigh Weigh this compound gather_materials->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer clean_area Clean Work Area transfer->clean_area remove_ppe Remove PPE store Store in a Cool, Dry Place dispose Dispose of Waste store->dispose For waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.